Abt-126
説明
an alpha7 nicotinic acetylcholine receptor partial agonist; structure in first source
Structure
3D Structure
特性
CAS番号 |
1026687-03-5 |
|---|---|
分子式 |
C17H19N3OS |
分子量 |
313.4 g/mol |
IUPAC名 |
2-(1-azatricyclo[3.3.1.13,7]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H19N3OS/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13/h1-5,11,13-15H,6-10H2 |
InChIキー |
QZDCYUCETTWCMO-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5 |
同義語 |
4-(5-phenyl-1, 3, 4-thiadiazol-2-yloxy)-1-azatricyclo(3.3.1.13, 7)decane ABT-126 |
製品の起源 |
United States |
Foundational & Exploratory
Abt-126: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-126, also known as Nelonicline, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). It was investigated for its potential therapeutic effects in cognitive impairments associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Agonism
The primary mechanism of action of this compound is its function as a selective agonist at the α7 subtype of the nicotinic acetylcholine receptor.[1][2] These receptors are ligand-gated ion channels widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and prefrontal cortex.
Upon binding to the α7 nAChR, this compound induces a conformational change in the receptor, leading to the opening of its ion channel. This channel is highly permeable to cations, most notably calcium ions (Ca²⁺). The influx of Ca²⁺ into the neuron acts as a critical second messenger, initiating a cascade of downstream signaling events. These events are believed to underlie the pro-cognitive effects observed in preclinical studies.
Signaling Pathway of this compound at the α7 nAChR
Caption: Signaling pathway of this compound at the α7 nicotinic acetylcholine receptor.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
| Parameter | Receptor | Species/System | Value | Reference |
| Ki (Binding Affinity) | α7 nAChR | Human Brain | 12.3 nM | [3] |
| 5-HT3 Receptor | Not Specified | 140 nM | [4][5] | |
| EC50 (Potency) | α7 nAChR | Recombinant Human | 2 µM | [3] |
| Intrinsic Activity | α7 nAChR | Recombinant Human | 74% (relative to Acetylcholine) | [3][4] |
Table 1: In Vitro Pharmacology of this compound
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are outlined below.
Radioligand Binding Assay for Ki Determination
This assay is employed to determine the binding affinity (Ki) of this compound for its target receptors.
Caption: Workflow for a typical radioligand binding assay.
Detailed Methodology (Representative Protocol):
-
Membrane Preparation: Homogenize tissue (e.g., post-mortem human brain tissue) or cultured cells expressing the receptor of interest (α7 nAChR or 5-HT3) in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., a tritiated α7 nAChR antagonist), and varying concentrations of unlabeled this compound.
-
Equilibrium: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Flux Assay for EC50 and Intrinsic Activity Determination
This functional assay measures the ability of this compound to activate the α7 nAChR and elicit a downstream response, specifically an increase in intracellular calcium.
Caption: Workflow for a typical calcium flux assay.
Detailed Methodology (Representative Protocol):
-
Cell Culture: Plate a suitable cell line (e.g., HEK293 cells) stably expressing the human α7 nAChR in a multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The dye will enter the cells and, once hydrolyzed by intracellular esterases, will become fluorescent upon binding to calcium.
-
Baseline Measurement: Wash the cells to remove excess dye and place the plate in a fluorescence plate reader. Measure the baseline fluorescence intensity.
-
Compound Addition: Add varying concentrations of this compound to the wells. A positive control, such as a saturating concentration of acetylcholine, is also included.
-
Fluorescence Recording: Immediately after compound addition, continuously monitor the fluorescence intensity over a set period. An increase in fluorescence indicates an influx of calcium and, therefore, receptor activation.
-
Data Analysis: Plot the peak fluorescence response against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response). The intrinsic activity is determined by comparing the maximal response induced by this compound to that of the full agonist, acetylcholine.
Off-Target Effects
While this compound is highly selective for the α7 nAChR, it has been shown to have a modest affinity for the serotonin 5-HT3 receptor, where it acts as an antagonist.[4] The binding affinity for the 5-HT3 receptor is approximately 10-fold lower than for the α7 nAChR.[4][5] This off-target activity is an important consideration in the overall pharmacological profile of the compound.
Clinical Development and Outcomes
This compound underwent Phase 2 clinical trials for the treatment of cognitive impairment in Alzheimer's disease and schizophrenia.[6][7] In these trials, this compound was generally well-tolerated.[5] However, it did not demonstrate statistically significant improvements in the primary cognitive endpoints compared to placebo.[5] Consequently, the clinical development of this compound for these indications was discontinued.
Conclusion
This compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor. Its mechanism of action is centered on the activation of this receptor, leading to calcium influx and the modulation of downstream signaling pathways involved in neurotransmission and synaptic plasticity. While demonstrating a clear in vitro pharmacological profile and pro-cognitive effects in preclinical models, this compound did not translate these effects into significant clinical efficacy in Phase 2 trials for Alzheimer's disease and schizophrenia. The data and methodologies presented in this guide provide a comprehensive technical overview of the core mechanism of action of this compound for the scientific community.
References
- 1. alzforum.org [alzforum.org]
- 2. Preclinical abuse liability assessment of this compound, an agonist at the α7 nicotinic acetylcholine receptor (nAChR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
ABT-126: A Selective α7 Nicotinic Acetylcholine Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-126, also known as Nelonicline, is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1][2] Developed for the potential treatment of cognitive impairments in disorders such as Alzheimer's disease and schizophrenia, this compound has undergone extensive preclinical and clinical evaluation.[1][3] This technical guide provides a comprehensive overview of the core pharmacological data, experimental methodologies, and clinical findings related to this compound, intended to serve as a resource for researchers and drug development professionals in the field of neuroscience and cholinergic modulation.
Introduction
The α7 nicotinic acetylcholine receptor is a crucial modulator of synaptic transmission and neuronal signaling in brain regions vital for learning and memory, including the hippocampus and cortex.[2][4] Its activation by agonists leads to an influx of calcium ions, which in turn triggers downstream signaling cascades involved in synaptic plasticity and neuroprotection.[2] Deficits in cholinergic signaling and α7 nAChR function have been associated with the pathophysiology of Alzheimer's disease and the cognitive symptoms of schizophrenia.[2][5]
This compound was designed as a selective agonist for the α7 nAChR to enhance cholinergic transmission and thereby improve cognitive function in these patient populations.[3] This document summarizes the key findings from in vitro and in vivo preclinical studies, as well as from Phase I and II clinical trials, to provide a detailed technical understanding of this compound.
Pharmacological Profile of this compound
Binding Affinity and Selectivity
This compound demonstrates high affinity and selectivity for the α7 nAChR across multiple species. The following table summarizes the binding affinity (Ki) of this compound for human, rat, and mouse α7 nAChRs, as well as its affinity for the 5-HT3 receptor, its most significant off-target interaction.[3]
| Receptor Target | Species | Binding Affinity (Ki) (nM) | Reference |
| α7 nAChR | Human | 12-14 | [3] |
| α7 nAChR | Rat | 12-14 | [3] |
| α7 nAChR | Mouse | 12-14 | [3] |
| 5-HT3 Receptor | Not Specified | ~140 | [3] |
Functional Activity
In functional assays, this compound acts as a partial agonist at the human α7 nAChR, with a maximal agonist activity of 74% compared to the endogenous ligand, acetylcholine.[3]
| Parameter | Value | Reference |
| Maximal Agonist Activity (Emax) | 74% | [3] |
Preclinical Evaluation
In Vitro Characterization
Objective: To determine the binding affinity and selectivity of this compound for the α7 nAChR.
Methodology:
-
Membrane Preparation: Membranes were prepared from cells stably expressing human, rat, or mouse α7 nAChRs, or from brain tissue. A general protocol involves homogenizing the tissue or cells in a cold lysis buffer, followed by centrifugation to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.[6]
-
Competition Binding Assay: A fixed concentration of a radiolabeled α7 nAChR-specific ligand (e.g., [³H]-A-585539 or [¹²⁵I]-α-bungarotoxin) was incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[6][7]
-
Incubation and Filtration: The reaction mixtures were incubated to allow for binding equilibrium to be reached. Bound and free radioligand were then separated by rapid filtration through glass fiber filters.[6]
-
Data Analysis: The radioactivity retained on the filters was quantified using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.[6][7]
A general workflow for a radioligand binding assay is depicted below:
Objective: To characterize the functional activity of this compound at the α7 nAChR.
Methodology:
-
Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes were harvested and injected with cRNA encoding the human α7 nAChR. The oocytes were then incubated to allow for receptor expression.[8][9]
-
Two-Electrode Voltage Clamp (TEVC): Oocytes expressing α7 nAChRs were voltage-clamped, and currents were recorded in response to the application of acetylcholine and varying concentrations of this compound.[8][9]
-
Data Analysis: Concentration-response curves were generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) of this compound relative to a full agonist like acetylcholine.[5]
In Vivo Efficacy in Animal Models of Cognition
Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by the muscarinic antagonist scopolamine.
Methodology:
-
Animals: The study typically uses rats or mice.
-
Procedure: Animals were pre-treated with this compound or vehicle at various doses. After a specified time, cognitive impairment was induced by the administration of scopolamine (e.g., 1 mg/kg, intraperitoneally).[10][11][12][13]
-
Behavioral Testing: Cognitive performance was assessed using tasks such as the Morris water maze (spatial memory) or passive avoidance tests.[10]
-
Data Analysis: Performance metrics (e.g., escape latency in the Morris water maze, latency to enter the dark compartment in passive avoidance) were compared between the different treatment groups.
Objective: To assess the effects of this compound on recognition memory.
Methodology:
-
Animals: The study typically uses rats or mice.
-
Procedure: The NOR task consists of three phases: habituation, familiarization (training), and testing.
-
Habituation: Animals are allowed to explore an empty arena.[14][15][16][17][18]
-
Familiarization: Two identical objects are placed in the arena, and the animal is allowed to explore them.[14][15][16][17][18]
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object. This compound or vehicle is administered before the testing phase.[14][15][16][17][18]
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index is calculated to quantify recognition memory.[14]
Clinical Development
This compound has been evaluated in several Phase I and Phase II clinical trials for Alzheimer's disease and cognitive impairment in schizophrenia.
Clinical Trials in Alzheimer's Disease
A summary of key clinical trials of this compound in patients with mild-to-moderate Alzheimer's disease is presented below.
| Trial Identifier | Phase | N | Treatment Groups | Primary Endpoint | Key Findings | Reference |
| NCT00948909 | II | 274 | This compound (5mg, 25mg), Donepezil (10mg), Placebo | Change from baseline in ADAS-Cog-11 | Trend toward improvement with 25mg this compound, but did not reach statistical significance. | [19][20][21] |
| NCT01527916 | IIb | 438 | This compound (25mg, 50mg, 75mg), Donepezil (10mg), Placebo | Change from baseline in ADAS-Cog-11 | No statistically significant improvement with any this compound dose compared to placebo. | [3] |
| NCT01676935 | II (Open-Label Extension) | ~410 | This compound (75mg) | Safety and tolerability | This compound was generally well-tolerated. | [22] |
Clinical Trial in Schizophrenia
A key clinical trial of this compound for cognitive impairment associated with schizophrenia is summarized below.
| Trial Identifier | Phase | N | Treatment Groups | Primary Endpoint | Key Findings | Reference |
| NCT01655680 | IIb | 432 | This compound (25mg, 50mg, 75mg), Placebo | Change from baseline in MCCB composite score | No consistent effect on cognition; a trend toward improvement in negative symptoms was observed. | [23][24] |
Clinical Trial Methodologies
General Design: The clinical trials were typically randomized, double-blind, placebo-controlled, parallel-group studies.[21][24]
Key Inclusion Criteria:
-
Alzheimer's Disease Trials: Age 55-90 years, diagnosis of probable Alzheimer's disease, and a Mini-Mental State Examination (MMSE) score within a specified range (e.g., 10-24).[19]
-
Schizophrenia Trial: Clinically stable patients with a diagnosis of schizophrenia.[23]
Key Exclusion Criteria:
-
Specific concomitant medications, including other cognitive enhancers, were often excluded.[22]
-
Significant medical or psychiatric conditions that could interfere with the study.[22]
Outcome Measures:
-
Cognition: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), MATRICS Consensus Cognitive Battery (MCCB).[21][24]
-
Function: Alzheimer's Disease Cooperative Study - Activities of Daily Living (ADCS-ADL).[19]
-
Global Impression: Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus).[19]
-
Safety: Adverse events, vital signs, laboratory tests, and electrocardiograms (ECGs).
Signaling Pathways
Activation of the α7 nAChR by this compound initiates several intracellular signaling cascades that are believed to underlie its potential pro-cognitive and neuroprotective effects.
References
- 1. escholarship.org [escholarship.org]
- 2. Alpha 7 nicotinic acetylcholine receptor and its effects on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of cognitive deficit of curcumin on scopolamine-induced Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer's Disease-Like Condition in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. A Randomized Trial to Assess the Efficacy and Safety of this compound, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Abt-126: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-126, also known as Nelonicline, is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). Developed for the potential treatment of cognitive deficits in neurological disorders such as Alzheimer's disease and schizophrenia, this compound has been the subject of considerable preclinical and clinical investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for key experiments, including radioligand binding assays, are presented alongside an exploration of its mechanism of action and the associated signaling pathways. While clinical trials did not ultimately support its efficacy for the initial indications, the data amassed on this compound remains a valuable resource for researchers in the field of cholinergic modulation and drug discovery.
Chemical Structure and Properties
This compound is a small molecule with a complex heterocyclic structure. Its chemical identity and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Citation(s) |
| IUPAC Name | 2-(1-azatricyclo[3.3.1.1³,⁷]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole | [1] |
| Synonyms | Nelonicline, this compound | [2] |
| CAS Number | 1026687-03-5 | |
| Molecular Formula | C₁₇H₁₉N₃OS | |
| Molecular Weight | 313.4 g/mol | |
| SMILES | C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5 | |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through its interaction with the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes.
Primary Biological Target: α7 Nicotinic Acetylcholine Receptor
This compound is a potent and selective partial agonist for the α7 nAChR.[3] It displays high binding affinity for human, rat, and mouse α7 nAChRs, with a reported inhibitory constant (Ki) in the range of 12–14 nM.[4] The in-vitro selectivity profile of this compound has been evaluated across a panel of receptors, revealing a significantly lower affinity for other receptor types.[4] Notably, its affinity for the serotonin 5-HT3 receptor is approximately 10-fold lower, with a Ki value of 140 nM.[1][4]
Mechanism of Action and Downstream Signaling
As a partial agonist, this compound binds to and activates the α7 nAChR, but with a lower maximal effect compared to the endogenous agonist, acetylcholine. The activation of the α7 nAChR, a cation-selective ion channel, leads to an influx of calcium ions (Ca²⁺) into the neuron. This influx of calcium serves as a critical second messenger, initiating a cascade of downstream signaling events.
The key signaling pathways modulated by α7 nAChR activation include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is implicated in the anti-apoptotic effects observed with α7 nAChR activation.
-
JAK2/STAT3 Pathway: Activation of this pathway is associated with anti-inflammatory responses.
-
ERK1/2 (MAPK) Pathway: This pathway plays a central role in synaptic plasticity and cell survival.
The activation of these pathways ultimately leads to the modulation of neurotransmitter release, including that of dopamine, glutamate, and acetylcholine itself, contributing to the pro-cognitive effects observed in preclinical models.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative methodologies for key assays used in the characterization of this compound.
Radioligand Binding Assay (Competition)
This protocol outlines a general method for determining the binding affinity (Ki) of this compound for the α7 nAChR using a competition binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for the α7 nAChR.
Materials:
-
Cell membranes expressing the human α7 nAChR (e.g., from transfected CHO or SH-SY5Y cells).
-
Radioligand specific for α7 nAChR (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-Bungarotoxin).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, 2 mM CaCl₂, and 0.1% BSA).
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing α7 nAChR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding wells: Assay buffer, radioligand, a high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled α-bungarotoxin), and cell membranes.
-
Competition wells: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Studies and Clinical Trials
This compound has been evaluated in various animal models and human clinical trials for its potential to treat cognitive impairment.
Preclinical In Vivo Studies
In preclinical studies, this compound demonstrated efficacy in animal models of cognitive domains relevant to both Alzheimer's disease and schizophrenia.[5] These studies showed pro-cognitive effects in tasks assessing social recognition memory, memory consolidation, inhibitory avoidance, and working memory.[5]
Clinical Trials
This compound progressed to Phase 2 clinical trials for the treatment of cognitive deficits in schizophrenia and mild-to-moderate Alzheimer's disease.
-
Schizophrenia: A randomized, double-blind, placebo-controlled Phase 2b study evaluated the efficacy and safety of this compound in non-smoking subjects with schizophrenia.[6] The study did not demonstrate a consistent effect on cognition, although a trend toward an effect on negative symptoms was observed.[6] Another Phase 2 study showed a pro-cognitive effect in non-smoking subjects, particularly in verbal learning, working memory, and attention.[7]
-
Alzheimer's Disease: A Phase 2b randomized, double-blind, placebo- and active-controlled study assessed this compound monotherapy in patients with mild-to-moderate Alzheimer's disease.[1] The results showed that no dose of this compound demonstrated a statistically significant improvement in the primary cognitive endpoint compared to placebo.[1] Similarly, a study of this compound as an add-on therapy to acetylcholinesterase inhibitors also failed to show significant efficacy.[8]
Ultimately, the clinical trial results did not support the continued development of this compound for these indications, and its development was discontinued.[2]
Conclusion
This compound is a well-characterized selective partial agonist of the α7 nicotinic acetylcholine receptor. Extensive preclinical research elucidated its chemical properties, mechanism of action, and pro-cognitive potential. However, despite a sound scientific rationale and promising preclinical data, this compound did not demonstrate sufficient efficacy in clinical trials for Alzheimer's disease and schizophrenia to warrant further development. The comprehensive data generated for this compound, including detailed methodologies for its characterization, nevertheless provides a valuable knowledge base for the ongoing development of novel therapeutics targeting the cholinergic system for the treatment of cognitive disorders.
References
- 1. d-nb.info [d-nb.info]
- 2. alzforum.org [alzforum.org]
- 3. The α7 Nicotinic Agonist this compound in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The α7 Nicotinic Agonist this compound in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized Trial to Assess the Efficacy and Safety of this compound, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Formulation of ABT-126 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-126, also known as Nelonicline, is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist that was developed by Abbott Laboratories (now AbbVie) for the potential treatment of cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. As a research compound, understanding its synthesis and formulation is critical for the design and execution of preclinical and clinical investigations. This technical guide provides a comprehensive overview of the available information on the synthesis and formulation of this compound for research purposes. While specific proprietary details of the manufacturing process and clinical trial formulations are not fully available in the public domain, this guide consolidates the known scientific data to support research and development efforts.
Chemical Properties and Mechanism of Action
This compound is a small molecule with the following chemical properties:
| Property | Value |
| IUPAC Name | 2-(1-azatricyclo[3.3.1.13,7]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole |
| Molecular Formula | C17H19N3OS |
| Molecular Weight | 313.4 g/mol |
This compound acts as a selective agonist at the α7 nicotinic acetylcholine receptor. These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in various cognitive processes, including attention, learning, and memory. By selectively targeting the α7 nAChR, this compound was investigated for its potential to enhance cholinergic neurotransmission and thereby improve cognitive function in patients with diminished cognitive abilities.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary information of the developing company. However, based on its chemical structure, a plausible synthetic approach can be conceptualized involving the coupling of two key intermediates: a derivative of 1,3,4-thiadiazole and 4-hydroxy-1-azatricyclo[3.3.1.13,7]decane.
General synthetic strategies for 2,5-disubstituted-1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazide derivatives or the reaction of hydrazines with carbon disulfide followed by further functionalization. The 1-azatricyclo[3.3.1.13,7]decane (adamantane) core is a rigid scaffold that can be functionalized at the 4-position to introduce the ether linkage.
A potential, though unconfirmed, synthetic workflow is outlined below.
Formulation of this compound for Research
The formulation of this compound for research purposes depends on the intended application, with different compositions for in vitro, in vivo preclinical, and clinical studies.
Preclinical Research Formulations
For preclinical in vivo studies, this compound has been formulated for oral administration using various vehicles to ensure adequate solubility and bioavailability. While specific formulations from proprietary studies are not detailed, common dissolution protocols for poorly soluble compounds in a research setting can be adapted. An example of a multi-component vehicle suitable for preclinical oral gavage studies is presented below.
| Component | Purpose | Example Concentration |
| Dimethyl sulfoxide (DMSO) | Primary solvent | 5-10% |
| Polyethylene glycol 300 (PEG300) | Co-solvent | 30-40% |
| Tween 80 | Surfactant/Emulsifier | 1-5% |
| Saline (0.9% NaCl) or Water | Vehicle | q.s. to 100% |
Experimental Protocol for Preclinical Formulation:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO by vortexing or sonication.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 and mix until a homogenous solution is formed.
-
Slowly add the saline or water to the mixture while stirring to reach the final desired concentration.
Clinical Trial Formulations
In clinical trials, this compound was administered as an oral tablet in various strengths. The exact composition of these tablets is not publicly disclosed. However, a typical immediate-release tablet formulation for a small molecule drug would include the active pharmaceutical ingredient (API) and various excipients to ensure manufacturability, stability, and appropriate drug release.
| Excipient Class | Potential Examples | Purpose |
| Diluent/Filler | Microcrystalline cellulose, Lactose monohydrate | To increase bulk and aid in compression. |
| Binder | Povidone, Hydroxypropyl cellulose | To bind the tablet components together. |
| Disintegrant | Croscarmellose sodium, Sodium starch glycolate | To promote tablet breakup in the digestive tract. |
| Glidant | Colloidal silicon dioxide | To improve powder flow during manufacturing. |
| Lubricant | Magnesium stearate | To prevent sticking to tablet press tooling. |
| Coating Agent | Opadry® (HPMC-based) | For ease of swallowing, taste masking, and stability. |
The manufacturing process for such tablets could involve direct compression, dry granulation (roller compaction), or wet granulation, depending on the physicochemical properties of this compound and the desired tablet characteristics.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the α7 nAChR. This receptor is a pentameric ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+ and Na+, into the neuron. The subsequent increase in intracellular calcium can trigger a cascade of downstream signaling events that are thought to underlie the pro-cognitive effects of α7 nAChR agonists.
Conclusion
This compound remains a significant tool for researchers investigating the role of the α7 nicotinic acetylcholine receptor in cognitive function. While the precise details of its commercial-scale synthesis and the exact composition of the oral formulations used in clinical trials are proprietary, this guide provides a foundational understanding based on publicly available data and general pharmaceutical principles. For research purposes, the formulation of this compound can be tailored to the specific experimental needs, with the provided preclinical formulation protocol serving as a valuable starting point. Further investigation into the patent literature from Abbott and AbbVie may yield more specific details for drug development professionals.
ABT-126 at the α7 Nicotinic Acetylcholine Receptor: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of ABT-126, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been investigated for its potential therapeutic effects in cognitive impairments associated with neurological and psychiatric disorders. This document synthesizes available data on its binding affinity, functional activity, and the methodologies used for their determination. It also visualizes key experimental and signaling pathways to facilitate a deeper understanding of its mechanism of action at the molecular level.
Quantitative Data Summary
The binding affinity and functional potency of this compound at the α7 nAChR have been characterized across multiple studies, primarily through radioligand binding assays and functional assays in various expression systems. The following tables summarize the key quantitative parameters.
Table 1: this compound Binding Affinity at α7 nAChR
| Parameter | Species/Tissue | Value (nM) | Reference(s) |
| Ki | Human Brain | 12.3 | [1] |
| Ki | Human, Rat, Mouse | 11 - 14 | [1] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: this compound Functional Activity at α7 nAChR
| Parameter | System | Value | Reference(s) |
| EC50 | Recombinant Human α7 nAChRs (in Xenopus oocytes) | 2000 nM (2 µM) | [1] |
| Intrinsic Activity | Recombinant Human α7 nAChRs (in Xenopus oocytes) | 74% (relative to acetylcholine) | [1] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Intrinsic Activity: A measure of the ability of a drug to produce a biological response upon binding to its target receptor, relative to the endogenous agonist.
Table 3: this compound Binding Selectivity
| Receptor | Ki (nM) | Selectivity (fold) vs. α7 nAChR | Reference(s) |
| 5-HT3 | 140 | >10 | [1] |
This table highlights the selectivity of this compound for the α7 nAChR over the serotonin 5-HT3 receptor, another ligand-gated ion channel.
Experimental Protocols
The determination of the binding affinity of this compound for the α7 nAChR is typically achieved through competitive radioligand binding assays. Below is a detailed, representative protocol adapted from established methodologies for nAChR binding studies.
Radioligand Competition Binding Assay for this compound at α7 nAChR
1. Objective:
To determine the binding affinity (Ki) of the unlabeled test compound, this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the α7 nAChR.
2. Materials:
-
Receptor Source: Membrane preparations from cell lines stably expressing the human α7 nAChR (e.g., HEK293 or CHO cells) or from brain tissue known to have high α7 nAChR density (e.g., hippocampus or cortex).
-
Radioligand: A high-affinity α7 nAChR antagonist or agonist, such as [3H]-Methyllycaconitine ([3H]-MLA) or [3H]-A-585539. The concentration used should be approximately equal to its Kd (dissociation constant).
-
Test Compound: this compound, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled MLA) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the filters.
-
Scintillation Cocktail and Counter.
3. Membrane Preparation:
-
Culture cells expressing α7 nAChR to confluency.
-
Harvest the cells and suspend them in ice-cold lysis buffer.
-
Homogenize the cell suspension using a suitable homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA or Bradford assay), and store at -80°C until use.
4. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membrane Preparation.
-
Non-specific Binding: Radioligand + High concentration of non-specific binding control + Membrane Preparation.
-
Competition: Radioligand + Dilutions of this compound + Membrane Preparation.
-
-
Initiate the binding reaction by adding the membrane preparation to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for determining this compound binding affinity via radioligand competition assay.
Signaling Pathway: this compound Activation of α7 nAChR and Downstream Effects
Activation of α7 nAChRs by agonists like this compound leads to the influx of cations, primarily Ca2+, which in turn initiates several intracellular signaling cascades. Notably, this includes the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways, which are implicated in synaptic plasticity and cognitive function.
Caption: Downstream signaling cascade following this compound binding to the α7 nAChR.
References
The Pharmacokinetics and Pharmacodynamics of ABT-126: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-126 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has been investigated for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease. As a modulator of a key receptor in cognitive and inflammatory pathways, its pharmacokinetic and pharmacodynamic profiles are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, pharmacokinetic properties, clinical efficacy, and safety. The information is presented to facilitate further research and understanding of this compound.
Introduction
Cognitive deficits are a core and debilitating feature of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The cholinergic system, particularly the α7 nicotinic acetylcholine receptor (nAChR), has been identified as a promising target for therapeutic intervention to improve cognitive function. This compound was developed as a selective agonist for this receptor, with the aim of enhancing cognitive processes without the side effects associated with less selective cholinergic agents. This document synthesizes the key findings from preclinical and clinical studies to provide a detailed technical resource on the pharmacokinetics and pharmacodynamics of this compound.
Mechanism of Action & Signaling Pathway
This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor.[1] The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits, which is highly expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.
Upon binding of this compound, the α7 nAChR undergoes a conformational change, opening a channel that is highly permeable to calcium ions (Ca²⁺). The influx of Ca²⁺ triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive and potential neuroprotective effects of the drug. Key signaling pathways activated by α7 nAChR stimulation include:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival, growth, and synaptic plasticity.
-
Mitogen-activated protein kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway: This pathway is involved in cell proliferation, differentiation, and synaptic regulation.
-
Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway: This pathway plays a role in neuroinflammation and cell survival.
The activation of these pathways ultimately leads to changes in gene expression and protein synthesis that can enhance synaptic plasticity, reduce neuroinflammation, and protect against neuronal apoptosis.
This compound mediated α7 nAChR signaling cascade.
Pharmacokinetics
Detailed pharmacokinetic data from dedicated Phase 1 studies of this compound have not been fully published. However, sparse pharmacokinetic sampling from Phase 2 studies provides some insight into its plasma concentrations and half-life.
Human Pharmacokinetics
The available data suggests that this compound has a pharmacokinetic profile that supports once-daily dosing. Mean plasma concentrations were measured at approximately the time of maximum concentration (Cmax) and trough concentration.
| Dose | Approximate Cmax (ng/mL) | Approximate Trough (ng/mL) |
| 25 mg | 22.3 ± 14.6 | 15.8 ± 11.5 |
| 50 mg | 45.0 ± 27.0 | 35.3 ± 31.8 |
| 75 mg | 75.6 ± 41.4 | 51.9 ± 26.6 |
Data from a 12-week study in patients with schizophrenia.
Preclinical Pharmacokinetics
Limited preclinical pharmacokinetic data is available from a study in rats.
| Species | Dose | Route | Plasma Concentration |
| Rat | 0.885 mg/kg/infusion | Intravenous | 777 ng/mL |
Pharmacodynamics & Clinical Efficacy
The pharmacodynamic effects of this compound have been evaluated in several Phase 2 clinical trials in patients with Alzheimer's disease and schizophrenia.
Alzheimer's Disease
In patients with mild-to-moderate Alzheimer's disease, this compound did not demonstrate a statistically significant improvement in the primary endpoint, the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) total score, compared to placebo in a 24-week study.[2] However, some trends toward improvement were observed at the 25 mg dose in an earlier 12-week study.[3]
| Study (Duration) | Population | Dose | Primary Endpoint (Change from Baseline) | p-value vs. Placebo |
| NCT01527916 (24 weeks) | Mild-to-moderate AD | 25 mg | -0.47 ± 0.94 | 0.309 |
| 50 mg | -0.87 ± 0.85 | 0.153 | ||
| 75 mg | -1.08 ± 0.94 | 0.127 | ||
| NCT00948909 (12 weeks) | Mild-to-moderate AD | 5 mg | Numerically similar to placebo | - |
| 25 mg | -1.19 (0.90) | 0.095 |
Schizophrenia
In patients with schizophrenia, this compound did not show a consistent effect on the primary endpoint, the MATRICS Consensus Cognitive Battery (MCCB) composite score.[4][5] However, a subgroup analysis of non-smoking patients suggested a potential pro-cognitive effect, particularly in the domains of verbal learning, working memory, and attention at the 25 mg dose.[4] A trend for improvement in negative symptoms was also observed.[5]
| Study (Duration) | Population | Dose | Primary Endpoint (Change from Baseline) | p-value vs. Placebo |
| NCT01655680 (12 weeks) | Schizophrenia (non-smokers) | 25 mg | +2.66 (±0.54) | >0.05 |
| 50 mg | - | - | ||
| 75 mg | - | - | ||
| (12 weeks) | Schizophrenia (non-smokers) | 10 mg | Difference from placebo: 2.9 (SE=1.4) | - |
| 25 mg | Difference from placebo: 5.2 (SE=1.6) | - |
Safety and Tolerability
This compound was generally well-tolerated in clinical trials. The incidence of adverse events was similar between this compound and placebo groups.
Common Adverse Events (Incidence <8%):
No clinically meaningful changes in vital signs, laboratory parameters, or electrocardiograms were observed.
Experimental Protocols
The clinical trials of this compound followed rigorous, multicenter, randomized, double-blind, placebo-controlled designs. Below is a generalized workflow for these studies.
Generalized clinical trial workflow for this compound studies.
Key Inclusion and Exclusion Criteria
Inclusion Criteria (General):
-
Diagnosis of mild-to-moderate Alzheimer's disease or stable schizophrenia.
-
Specific age range (e.g., 55-90 for AD, 18-55 for schizophrenia).
-
Stable on other medications (if applicable).
Exclusion Criteria (General):
-
Other significant medical or psychiatric conditions.
-
Use of other investigational drugs.
-
Known hypersensitivity to the study drug.
Efficacy and Safety Assessments
Efficacy Measures:
-
Alzheimer's Disease: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Schizophrenia: MATRICS Consensus Cognitive Battery (MCCB).
Safety Measures:
-
Adverse event monitoring.
-
Vital signs.
-
Electrocardiograms (ECGs).
-
Clinical laboratory tests.
Conclusion
This compound is a selective α7 nAChR partial agonist with a well-defined mechanism of action. While it demonstrated a favorable safety profile, clinical trials in Alzheimer's disease and schizophrenia did not consistently meet their primary efficacy endpoints for cognitive improvement. However, intriguing signals in subgroups, such as non-smoking patients with schizophrenia, and trends in some cognitive domains suggest that the α7 nAChR remains a viable target for cognitive enhancement. The lack of detailed, publicly available pharmacokinetic data is a limitation in fully characterizing the compound. This technical guide provides a consolidated resource of the current knowledge on this compound to inform future research in the field of cognitive neuroscience and drug development.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy and Safety of this compound in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro Characterization of Nelonicline (ABT-126): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelonicline (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1] This technical guide provides a comprehensive overview of the in vitro characterization of Nelonicline, summarizing its binding affinity and functional activity at various nAChR subtypes and other receptors. Detailed experimental protocols for key assays are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile. The development of Nelonicline for Alzheimer's disease has been discontinued.[2]
Binding Affinity
The binding affinity of Nelonicline has been determined using radioligand binding assays. These assays measure the ability of a compound to displace a known radiolabeled ligand from its receptor, providing an inhibition constant (Ki) which indicates the compound's affinity for that receptor.
Table 1: Binding Affinity of Nelonicline at Nicotinic and Serotonin Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Human α7 nAChR | Not Specified | Human Brain | 12.3 | |
| Human, Rat, Mouse α7 nAChR | Not Specified | Not Specified | 12-14 | [3] |
| Human α3β4* nAChR | Not Specified | IMR-32 cells | 60 | |
| Human 5-HT3 Receptor | Not Specified | Not Specified | 140 |
Note: The specific radioligands used in these studies were not consistently reported in the reviewed literature.
Functional Activity
The functional activity of Nelonicline as an agonist or antagonist has been assessed through various in vitro functional assays, including electrophysiological recordings in Xenopus oocytes and calcium flux assays in mammalian cell lines.
Table 2: Functional Activity of Nelonicline
| Receptor Subtype | Assay Type | Cell Line | Parameter | Value | Reference |
| Human α7 nAChR | Electrophysiology | Xenopus oocytes | EC50 | 2 µM | |
| Human α7 nAChR | Electrophysiology | Xenopus oocytes | Intrinsic Activity | 74% (relative to Acetylcholine) | |
| Human α3β4* nAChR | Calcium Flux Assay | IMR-32 cells | Efficacy | 12% (at 100,000 nM) |
Experimental Protocols
The following sections detail representative protocols for the key in vitro assays used to characterize Nelonicline. These protocols are synthesized from established methods for nAChR research.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the determination of the binding affinity (Ki) of Nelonicline for nAChR subtypes using a competitive binding assay with a suitable radioligand.
Workflow:
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex for α7 nAChR) or cultured cells (e.g., IMR-32 for α3β4* nAChR) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]methyllycaconitine for α7 nAChR or [³H]epibatidine for α3β4* nAChR), and varying concentrations of unlabeled Nelonicline.
-
For total binding, omit Nelonicline.
-
For non-specific binding, include a saturating concentration of a known unlabeled nAChR ligand (e.g., nicotine).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Nelonicline by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Nelonicline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Nelonicline that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This protocol describes a method to assess the functional activity of Nelonicline as an agonist at nAChRs by measuring changes in intracellular calcium concentration.
Workflow:
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line stably expressing the nAChR subtype of interest (e.g., HEK293-hα7) in appropriate growth medium.
-
Plate the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere and form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate to allow the cells to take up the dye (e.g., 60 minutes at 37°C).
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of Nelonicline in the assay buffer.
-
Use a fluorescence imaging plate reader (FLIPR) or a microplate reader with a fluorescent detector to measure the baseline fluorescence.
-
Add the Nelonicline dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the change in fluorescence for each concentration of Nelonicline.
-
Plot the change in fluorescence against the logarithm of the Nelonicline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of Nelonicline that produces 50% of the maximal response) and the Emax (the maximum response).
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines the electrophysiological characterization of Nelonicline's effect on nAChRs expressed in Xenopus laevis oocytes.
Workflow:
References
Preclinical Profile of ABT-126: A Selective α7 Nicotinic Acetylcholine Receptor Agonist for Cognitive Enhancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-126, also known as nelonicline, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a key target in the modulation of cognitive processes. Preclinical research has positioned this compound as a potential therapeutic agent for cognitive impairments associated with neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various cognitive models. It details the compound's mechanism of action, summarizes the quantitative data from key in vivo studies in structured tables, and outlines the experimental protocols for the cognitive and neurophysiological assays employed. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the preclinical development of this compound.
Introduction
Cognitive deficits are a core and debilitating feature of several central nervous system (CNS) disorders, representing a significant unmet medical need. The cholinergic system, particularly the α7 nicotinic acetylcholine receptor (nAChR), has emerged as a promising therapeutic target for enhancing cognitive function.[1] The α7 nAChR is a ligand-gated ion channel widely expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[1] Its activation leads to the modulation of various neurotransmitter systems and intracellular signaling cascades implicated in synaptic plasticity.
This compound is a novel, potent, and selective agonist of the α7 nAChR.[1] Extensive preclinical evaluation has been conducted to characterize its pro-cognitive effects in a range of animal models. These studies have demonstrated the potential of this compound to ameliorate cognitive deficits across multiple domains, including memory, attention, and executive function.[2] This document serves as a technical resource, consolidating the available preclinical data on this compound to inform further research and development efforts in the pursuit of effective cognitive enhancers.
Mechanism of Action and Signaling Pathway
This compound exerts its pro-cognitive effects through its selective agonism at the α7 nAChR.[1] As an agonist, this compound binds to and activates the α7 nAChR, a homopentameric ligand-gated ion channel that is highly permeable to calcium ions (Ca²⁺). The influx of Ca²⁺ upon receptor activation triggers a cascade of downstream intracellular signaling events that are crucial for synaptic plasticity and neuronal function.
Key signaling pathways activated by α7 nAChR stimulation include:
-
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): The increase in intracellular Ca²⁺ activates CaMKII, a critical mediator of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: Activation of the ERK/MAPK pathway is also observed following α7 nAChR stimulation. This pathway is involved in gene expression and protein synthesis necessary for long-lasting synaptic changes.[2]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade, which is also downstream of α7 nAChR activation, plays a crucial role in cell survival and neuroprotection.
The following diagram illustrates the signaling pathway initiated by the binding of this compound to the α7 nAChR.
Preclinical Efficacy in Cognitive Models
This compound has demonstrated pro-cognitive effects in a variety of preclinical models designed to assess different domains of cognition. These studies often utilize pharmacological challenges, such as the administration of scopolamine, a muscarinic antagonist that induces transient cognitive deficits, to mimic cholinergic dysfunction observed in certain neurological disorders.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies evaluating the efficacy of this compound in rodent models of cognitive impairment. Due to the limited availability of full-text primary research articles, the data presented here are primarily derived from secondary sources and conference abstracts citing the work of Bitner et al., 2013.
Table 1: Effect of this compound on Scopolamine-Induced Deficits in the Novel Object Recognition (NOR) Task in Rodents
| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) | p-value vs. Scopolamine | Reference |
| Vehicle + Vehicle | - | - | |||
| Scopolamine + Vehicle | - | ||||
| Scopolamine + this compound | |||||
| Scopolamine + Donepezil | * | ||||
| Data not available in the public domain. This table serves as a template for presenting such data. |
Table 2: Effect of this compound on Performance in the Attentional Set-Shifting Task (ASST) in Rodents
| Treatment Group | Dose (mg/kg) | N | Trials to Criterion (Mean ± SEM) - Extra-Dimensional Shift | p-value vs. Control | Reference |
| Vehicle | - | - | |||
| This compound | |||||
| Data not available in the public domain. This table serves as a template for presenting such data. |
Table 3: Effect of this compound on Other Cognitive Tasks
| Cognitive Task | Animal Model | Cognitive Domain | Key Finding | Reference |
| Social Recognition | Rodent | Social Memory | Improved recognition of a novel vs. familiar conspecific. | [2] |
| Inhibitory Avoidance | Rodent | Fear-motivated Memory | Increased latency to enter a previously shocked compartment. | [2] |
| Working Memory Task | Non-human Primate | Working Memory | Improved performance in a delayed match-to-sample task. | [2] |
| Specific quantitative data for these findings are not available in the public domain. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of preclinical findings. The following sections describe the methodologies for key experiments cited in the evaluation of this compound.
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess recognition memory in rodents. The task is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow:
References
Downstream Effects of α7 nAChR Activation by Abt-126: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-126 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes and inflammatory pathways. Activation of the α7 nAChR by agonists like this compound initiates a cascade of downstream signaling events that are believed to underlie its pro-cognitive and potential anti-inflammatory effects. This technical guide provides an in-depth overview of the known and putative downstream effects of α7 nAChR activation by this compound, drawing from preclinical and clinical research. While specific quantitative data on the molecular downstream effects of this compound are limited in publicly available literature, this guide synthesizes the established signaling pathways associated with selective α7 nAChR agonism. It includes structured data from clinical trials involving this compound, detailed experimental protocols for key assays, and visualizations of the core signaling pathways.
Introduction to this compound and α7 nAChR
The α7 nicotinic acetylcholine receptor is a homopentameric cation channel with high permeability to calcium.[1] Its activation triggers a range of intracellular signaling cascades that modulate synaptic plasticity, neurotransmitter release, and inflammatory responses.[2] this compound was developed as a selective agonist for the α7 nAChR with the therapeutic goal of enhancing cognitive function in disorders such as Alzheimer's disease and schizophrenia.[[“]][4] Preclinical studies have demonstrated its high binding affinity and selectivity for the α7 nAChR.[5]
Quantitative Data from Clinical Trials with this compound
Clinical trials have evaluated the efficacy and safety of this compound in Alzheimer's disease and schizophrenia. The following tables summarize key quantitative outcomes from these studies. It is important to note that while these trials provide clinical-level data, they do not offer direct quantitative measures of downstream molecular signaling pathways.
Table 1: Efficacy of this compound in Mild-to-Moderate Alzheimer's Disease
| Trial Identifier | Dose | Primary Endpoint | Change from Baseline (vs. Placebo) | p-value | Reference |
| NCT00948909 | 25 mg/day | ADAS-Cog 11-item Total Score | -1.19 (SE 0.90) | 0.095 (one-sided) | [1][2] |
| NCT01527916 | 25 mg/day | ADAS-Cog 11-item Total Score | -0.47 (SE 0.94) | 0.309 (one-sided) | [6][7][8] |
| 50 mg/day | -0.87 (SE 0.85) | 0.153 (one-sided) | [6][7][8] | ||
| 75 mg/day | -1.08 (SE 0.94) | 0.127 (one-sided) | [6][7][8] |
Table 2: Efficacy of this compound in Cognitive Impairment Associated with Schizophrenia (Non-smokers)
| Trial Identifier | Dose | Primary Endpoint | Change from Baseline (vs. Placebo) | p-value | Reference |
| NCT01655680 | 50 mg/day | MCCB Composite Score | +0.20 (SE not reported) | >0.05 | [7] |
| 50 mg/day | 16-item Negative Symptom Assessment Scale Total Score | -1.27 (SE not reported) | 0.059 | [7] |
Downstream Signaling Pathways of α7 nAChR Activation
Activation of the α7 nAChR by a selective agonist is known to engage several key intracellular signaling pathways. While direct quantitative evidence for this compound's modulation of these specific pathways is not extensively available in the public domain, the following pathways are the established downstream effectors of α7 nAChR activation.
Pro-Cognitive Signaling Pathways
Activation of α7 nAChRs is linked to the potentiation of synaptic plasticity, a cellular correlate of learning and memory. This is thought to be mediated through calcium-dependent signaling cascades.
-
ERK/MAPK Pathway: The influx of calcium through the α7 nAChR can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a key regulator of synaptic plasticity and gene expression.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is another crucial pathway implicated in cell survival and synaptic plasticity that can be modulated by α7 nAChR activation.[9][10][11][12]
Anti-Inflammatory Signaling Pathways
The α7 nAChR plays a critical role in the "cholinergic anti-inflammatory pathway," which is a neuro-immune axis that regulates systemic and central inflammation.
-
JAK2/STAT3 Pathway: α7 nAChR activation can lead to the phosphorylation and activation of Janus Kinase 2 (JAK2) and the subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[[“]][9][13][14][15][16] This pathway is a key negative regulator of pro-inflammatory cytokine production.[[“]][9][13][14][15][16]
-
NF-κB Pathway: Activation of the α7 nAChR can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master transcriptional regulator of inflammatory genes.[13][17] This inhibition is thought to occur, in part, through the JAK2/STAT3 pathway.[13][17]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Pro-Cognitive Signaling Pathway of α7 nAChR Activation.
Caption: Anti-Inflammatory Signaling Pathway of α7 nAChR Activation.
Experimental Workflows
Caption: Western Blot Workflow for Phosphoprotein Analysis.
Caption: Electrophysiology Workflow for Long-Term Potentiation (LTP).
Detailed Experimental Protocols
The following are representative protocols for key experiments used to investigate the downstream effects of α7 nAChR agonists. Disclaimer: These are generalized protocols and may require optimization for specific experimental conditions. The exact protocols used in preclinical studies of this compound are not publicly available.
Western Blot Analysis of ERK1/2 and Akt Phosphorylation
Objective: To quantify the levels of phosphorylated ERK1/2 and Akt in neuronal or microglial cells following treatment with this compound.
Materials:
-
Primary neuronal or microglial cell cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound for different time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Electrophysiological Assessment of Long-Term Potentiation (LTP)
Objective: To determine the effect of this compound on synaptic plasticity in hippocampal slices.
Materials:
-
Rodent brain (e.g., rat or mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
This compound
Procedure:
-
Hippocampal Slice Preparation: Rapidly dissect the hippocampus from the brain in ice-cold aCSF. Prepare 300-400 µm thick transverse slices using a vibratome.
-
Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes.
-
Drug Application: Perfuse the slice with aCSF containing this compound or vehicle for a defined period.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
-
Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after HFS.
-
Data Analysis: Measure the slope of the fEPSPs. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope. Compare the magnitude of LTP between this compound-treated and vehicle-treated slices.[2][18]
Cytokine Release Assay
Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines from microglia.
Materials:
-
Primary microglial cultures or a microglial cell line
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Cell culture medium
-
ELISA or multiplex immunoassay kit for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Plate reader
Procedure:
-
Cell Culture and Plating: Plate microglia in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent like LPS. Include control wells with no treatment, this compound alone, and LPS alone.
-
Incubation: Incubate the cells for a period sufficient to allow cytokine production and release (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatant using an ELISA or multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine and compare the levels between different treatment groups.
Conclusion
This compound, as a selective α7 nAChR agonist, holds therapeutic potential for cognitive disorders by modulating key downstream signaling pathways. While clinical trial data provide evidence for its effects at a systemic level, a deeper understanding of its molecular mechanisms requires further investigation. The pro-cognitive effects are likely mediated through the activation of calcium-dependent pathways such as ERK/MAPK and PI3K/Akt, leading to enhanced synaptic plasticity. Furthermore, its engagement of the cholinergic anti-inflammatory pathway, via the JAK2/STAT3 and NF-κB signaling cascades, suggests a potential role in mitigating neuroinflammation. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to further elucidate the downstream effects of this compound and other selective α7 nAChR agonists. Future studies with a focus on quantitative analysis of these molecular pathways will be crucial for a comprehensive understanding of the therapeutic actions of this class of compounds.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. consensus.app [consensus.app]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. d-nb.info [d-nb.info]
- 8. This compound monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α7 nicotinic acetylcholine receptor agonist attenuates the cerebral injury in a rat model of cardiopulmonary bypass by activating the Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonism of the α7-Acetylcholine Receptor/PI3K/Akt Pathway Promotes Neuronal Survival after Subarachnoid Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonism of the α7-acetylcholine receptor/PI3K/Akt pathway promotes neuronal survival after subarachnoid hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 15. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PMC [pmc.ncbi.nlm.nih.gov]
ABT-126 for Alzheimer's Disease Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-126, also known as Nelonicline, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has been investigated for its potential therapeutic effects in Alzheimer's disease (AD). This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, efficacy in animal models of cognition, and the experimental protocols utilized in its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease drug discovery.
Introduction
The cholinergic system is a critical modulator of cognitive processes, and its dysfunction is a well-established hallmark of Alzheimer's disease. The α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in brain regions crucial for learning and memory such as the hippocampus and cortex, has emerged as a promising therapeutic target.[1] Agonism of the α7 nAChR is hypothesized to offer pro-cognitive and neuroprotective benefits. This compound was developed as a selective agonist for this receptor to potentially ameliorate the cognitive deficits associated with AD.[2]
Mechanism of Action
This compound acts as a selective agonist at the α7 nAChR. Activation of this receptor by this compound leads to an influx of calcium ions (Ca2+) into the neuron. This initial influx triggers a cascade of downstream signaling events that are thought to underlie its therapeutic effects.
Signaling Pathways
The binding of this compound to the α7 nAChR initiates several key intracellular signaling pathways:
-
PI3K/Akt Pathway: Activation of this pathway is crucial for promoting neuronal survival and synaptic plasticity. By stimulating this pathway, this compound may counteract the neurodegenerative processes seen in Alzheimer's disease.
-
JAK2/STAT3 Pathway: This pathway is involved in the cholinergic anti-inflammatory response. By activating JAK2/STAT3, this compound may help to reduce the chronic neuroinflammation that is a significant contributor to AD pathology.
-
Modulation of Neurotransmitter Release: α7 nAChRs are located on presynaptic terminals and their activation can modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are essential for cognitive function.
Furthermore, the interaction between α7 nAChR and amyloid-beta (Aβ) is complex. While Aβ can bind to the α7 nAChR and trigger pathological signaling, including the hyperphosphorylation of tau protein through kinases like GSK3β, agonism of the receptor by ligands such as this compound is proposed to shift the signaling towards neuroprotective and pro-cognitive outcomes.[3][4]
References
- 1. Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer’s Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
The α7 Nicotinic Acetylcholine Receptor Agonist Abt-126: A Preclinical Review in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. Current antipsychotic medications are largely ineffective in treating these cognitive deficits. The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising therapeutic target due to its high expression in brain regions critical for cognition, such as the hippocampus and prefrontal cortex, and its role in modulating key neurotransmitter systems. Abt-126 is a potent and selective partial agonist of the α7 nAChR that has been investigated for its potential to ameliorate cognitive deficits associated with schizophrenia. This technical guide provides a comprehensive overview of the preclinical data for this compound in relevant animal models, details the experimental methodologies used in these studies, and illustrates the key signaling pathways and experimental workflows.
Core Efficacy Data
The following tables summarize the quantitative data available for this compound, focusing on its receptor binding affinity, functional activity, and efficacy in animal models relevant to the cognitive domains impaired in schizophrenia.
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Parameter | Species | Value | Reference(s) |
| Binding Affinity (Ki) | |||
| α7 nAChR | Human | 11-14 nM | [1] |
| Rat | 11-14 nM | [1] | |
| Mouse | 11-14 nM | [1] | |
| 5-HT3 Receptor | Not Specified | 140 nM | [1][2] |
| Functional Activity | |||
| α7 nAChR Agonist Activity | Human | 74% maximal response (relative to acetylcholine) | [1][3] |
Table 2: Efficacy of this compound in Animal Models of Schizophrenia-Related Cognitive Deficits
Note: While multiple sources state that this compound demonstrated efficacy in preclinical models of cognitive impairment relevant to schizophrenia, specific quantitative data from these studies, such as the discrimination index in Novel Object Recognition or the percentage of prepulse inhibition restored, are not consistently available in the cited literature. The table below reflects the reported efficacy in a qualitative manner.
| Animal Model | Deficit Induction | Key Cognitive Domain | Efficacy of this compound | Reference(s) |
| Novel Object Recognition (NOR) | NMDA Antagonist (e.g., PCP) | Recognition Memory | Reported to be effective | [2] |
| Prepulse Inhibition (PPI) of Acoustic Startle | NMDA Antagonist (e.g., MK-801) | Sensorimotor Gating | Reported to be effective | [4] |
| Auditory Gating (P50 Evoked Potential) | Not Specified | Sensory Gating | Reported to be effective | [4] |
| Social Recognition | Not Specified | Social Memory | Reported to be effective | [1] |
| Inhibitory Avoidance | Not Specified | Fear-motivated Memory | Reported to be effective | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe standard protocols for key animal models used to assess the efficacy of compounds like this compound for schizophrenia-related cognitive deficits.
Novel Object Recognition (NOR) with Sub-chronic PCP-induced Deficit
The NOR task assesses recognition memory, a cognitive domain impaired in schizophrenia. The use of sub-chronic phencyclidine (PCP), an NMDA receptor antagonist, induces a persistent cognitive deficit that models aspects of the disease.
a) Animals:
-
Male Lister Hooded or Wistar rats (200-250g at the start of the experiment).
b) Apparatus:
-
An open-field arena (e.g., 60 cm x 60 cm x 40 cm) made of non-porous material, located in a dimly lit, quiet room.
-
A variety of objects differing in shape, color, and texture, but with similar dimensions and no inherent rewarding or aversive properties. Objects should be heavy enough to prevent displacement by the animals.
c) Deficit Induction (Sub-chronic PCP Regimen):
-
Rats are administered phencyclidine (PCP) at a dose of 5 mg/kg, intraperitoneally (i.p.), twice daily for 7 consecutive days.[5]
-
A washout period of at least 7 days follows the final PCP injection before behavioral testing commences. This ensures that the acute effects of the drug have dissipated, and a persistent cognitive deficit is being assessed.[5]
d) Behavioral Procedure:
-
Habituation: Animals are habituated to the empty open-field arena for 5-10 minutes on 2-3 consecutive days prior to the test day to reduce novelty-induced anxiety and exploratory behavior.
-
Acquisition Trial (T1): On the test day, the animal is placed in the arena containing two identical objects. It is allowed to explore the objects for a fixed period (e.g., 3-5 minutes). The time spent actively exploring each object (sniffing or touching with the nose) is recorded.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration, typically 1 hour.
-
Retention Trial (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The animal is allowed to explore for the same duration as in T1. The time spent exploring the familiar (F) and novel (N) objects is recorded.
-
Data Analysis: The primary measure is the Discrimination Index (DI), calculated as: (Time exploring Novel - Time exploring Familiar) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory. PCP-treated animals typically show a DI close to zero, indicating a memory deficit. The effect of this compound would be assessed by administering the compound (at various doses) prior to the acquisition trial and observing a restoration of the DI towards positive values.
Prepulse Inhibition (PPI) of Acoustic Startle with MK-801-induced Deficit
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia. This deficit can be modeled in rodents by administering an NMDA receptor antagonist like dizocilpine (MK-801).
a) Animals:
-
Male Sprague-Dawley or Wistar rats, or various mouse strains (e.g., C57BL/6).
b) Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a small animal enclosure (e.g., a Plexiglas cylinder) mounted on a platform capable of detecting movement, a loudspeaker for delivering acoustic stimuli, and a fan for background noise.
c) Deficit Induction (Acute MK-801 Administration):
-
Animals are administered MK-801 (e.g., 0.15 mg/kg, i.p.) 15-30 minutes before the start of the PPI test session.[6]
d) Behavioral Procedure:
-
Acclimation: The animal is placed in the enclosure within the chamber and allowed a 5-minute acclimation period with background white noise (e.g., 68-70 dB).
-
Stimulus Presentation: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse, e.g., 110-120 dB for 40 ms) is presented.
-
Prepulse-pulse trials: A lower-intensity, non-startling stimulus (the prepulse, e.g., 2-16 dB above background for 20 ms) precedes the pulse by a short interval (typically 100 ms from prepulse onset to pulse onset).
-
No-stimulus trials: Only background noise is present, to measure baseline movement.
-
-
Data Collection: The startle response (amplitude of the animal's flinch) is measured for each trial.
-
Data Analysis: The percentage of PPI is calculated for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. MK-801 administration significantly reduces %PPI. The efficacy of this compound would be determined by its ability to reverse this MK-801-induced deficit, i.e., restore the %PPI to levels seen in vehicle-treated control animals.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound Pro-Cognitive Effects
The binding of this compound to the α7 nAChR is hypothesized to initiate downstream signaling cascades that are crucial for synaptic plasticity and cognitive function. One of the key pathways involves the activation of Extracellular signal-regulated kinases (ERK).
Caption: this compound activates presynaptic and postsynaptic α7 nAChRs, leading to enhanced glutamate release and activation of the ERK/CREB signaling pathway, promoting synaptic plasticity.
Experimental Workflow: Novel Object Recognition (NOR) Task
The NOR task follows a multi-day procedure to assess recognition memory in rodents.
Caption: Workflow for the PCP-induced Novel Object Recognition task, from deficit induction to data analysis.
Experimental Workflow: Prepulse Inhibition (PPI) Task
The PPI task is a single-session paradigm to measure sensorimotor gating.
Caption: Procedural workflow for the MK-801-induced Prepulse Inhibition test.
Conclusion
This compound is a selective α7 nAChR partial agonist with a well-characterized in vitro profile. Preclinical studies in animal models suggest its potential to ameliorate cognitive deficits relevant to schizophrenia, particularly in the domains of recognition memory and sensorimotor gating. While the publicly available literature confirms these procognitive effects, detailed quantitative dose-response data from these specific schizophrenia models remain limited. The established protocols for inducing and measuring these deficits provide a robust framework for the continued investigation of α7 nAChR agonists. The hypothesized mechanism of action, involving the modulation of glutamatergic neurotransmission and activation of intracellular signaling cascades like ERK/CREB, provides a strong biological rationale for its therapeutic potential. Further research and publication of detailed preclinical efficacy data will be crucial in fully elucidating the profile of this compound and similar compounds for the treatment of cognitive impairment in schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 6. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Abt-126: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-126, also known as Nelonicline, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has been investigated for its potential neuroprotective and pro-cognitive effects. Developed by Abbott Laboratories and later AbbVie, this compound has been the subject of preclinical and clinical research, primarily targeting cognitive impairment in Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the core preclinical and clinical data on this compound, with a focus on its mechanism of action, experimental validation, and quantitative outcomes. Detailed methodologies for key experiments are provided, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the compound's pharmacological profile.
Introduction
The cholinergic system plays a crucial role in cognitive functions such as learning and memory.[1] A decline in cholinergic function is a hallmark of Alzheimer's disease, and enhancing cholinergic transmission is a key therapeutic strategy.[2] The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel widely expressed in brain regions critical for cognition like the hippocampus and prefrontal cortex, has emerged as a promising target for therapeutic intervention.[3] Agonists of the α7 nAChR are hypothesized to enhance cognitive function and may also exert neuroprotective effects by modulating neuroinflammation and mitigating oxidative stress.[4] this compound was developed as a selective agonist for this receptor to potentially improve cognitive deficits with a favorable side-effect profile compared to non-selective cholinergic agents.[2]
Preclinical Pharmacology
Receptor Binding and Selectivity
Preclinical studies have characterized this compound as a potent and selective α7 nAChR agonist.[5] Radioligand binding assays have demonstrated its high affinity for human, rat, and mouse α7 nAChRs.[5]
| Receptor/Target | Species | Binding Affinity (Ki) | Notes |
| α7 nAChR | Human, Rat, Mouse | 12-14 nM[5] | High affinity agonist |
| 5-HT3 Receptor | Not Specified | 140 nM[6] | Approximately 10-fold lower affinity than for α7 nAChR |
Table 1: Receptor Binding Affinity of this compound
In Vivo Efficacy in Animal Models
This compound has demonstrated pro-cognitive effects in various animal models of cognitive impairment.[7] These studies have been crucial in establishing the rationale for its clinical development.
This model is widely used to induce a transient cholinergic deficit and assess the efficacy of pro-cognitive compounds.[8][9] While specific protocols for this compound are not publicly detailed, a general methodology is as follows:
Experimental Protocol: Scopolamine-Induced Amnesia
-
Animals: Male C57BL/6 mice are commonly used.[10]
-
Drug Administration:
-
This compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
-
After a set pre-treatment time (e.g., 30-60 minutes), scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce amnesia.[9]
-
-
Behavioral Testing:
-
Cognitive performance is assessed using tasks such as the Y-maze for spatial working memory or the passive avoidance test for long-term memory, typically 30 minutes after scopolamine administration.[9]
-
-
Data Analysis:
-
In the Y-maze, the percentage of spontaneous alternation is calculated.
-
In the passive avoidance test, the latency to enter a dark, shock-associated chamber is measured.
-
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[11]
Experimental Protocol: Novel Object Recognition Test
-
Animals: Adult male rats are frequently used.
-
Habituation: Animals are habituated to the empty testing arena for a set period (e.g., 5-10 minutes) on the day before the test.[12]
-
Training/Familiarization Phase (T1):
-
The animal is placed in the arena with two identical objects and allowed to explore for a defined time (e.g., 5-10 minutes).[3]
-
This compound or vehicle is administered before this phase.
-
-
Retention Interval: A delay of, for example, 1 to 24 hours is imposed.[12]
-
Testing Phase (T2):
-
One of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).[3]
-
-
Data Analysis:
-
A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[7]
-
Mechanism of Action: α7 nAChR Signaling
Activation of the α7 nAChR by an agonist like this compound is believed to initiate downstream signaling cascades that are crucial for synaptic plasticity and, consequently, learning and memory.[5] While a detailed pathway specifically for this compound has not been fully elucidated in published literature, the general pathway for α7 nAChR agonists involves the influx of calcium, which in turn activates several intracellular kinases.[4] A key pathway involves the activation of the Ras-Raf-MEK-ERK cascade and the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in synaptic plasticity and neuronal survival.[2][4]
Clinical Development
This compound has been evaluated in Phase 2 clinical trials for the treatment of cognitive impairment in both Alzheimer's disease and schizophrenia.
Alzheimer's Disease
Several Phase 2 studies investigated the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer's disease.
Phase 2a Study (NCT00948909)
This 12-week, randomized, double-blind, placebo- and active-controlled study evaluated this compound as a monotherapy.[8]
| Treatment Group | Number of Subjects (Randomized) | Primary Endpoint: Change from Baseline in ADAS-Cog 11-item Total Score (LS Mean Difference from Placebo) | p-value (one-sided) |
| This compound (5 mg QD) | Approx. 68 | Numerically similar to placebo | Not significant |
| This compound (25 mg QD) | Approx. 68 | -1.19[8] | 0.095[8] |
| Donepezil (10 mg QD) | Approx. 69 | -1.43[8] | 0.057[8] |
| Placebo | Approx. 69 | - | - |
Table 2: Key Efficacy Results from Phase 2a Study in Alzheimer's Disease.[8]
Although the primary endpoint was not met with statistical significance, a trend for improvement was observed with the 25 mg dose, and an exposure-response analysis suggested that higher doses might be more effective.[8]
Phase 2b Program (NCT01527916, NCT01549834)
This program included two 24-week, randomized, double-blind, placebo-controlled studies. One assessed this compound as a monotherapy, and the other as an add-on to acetylcholinesterase inhibitors (AChEIs).[6][13]
Monotherapy Study (NCT01527916)
| Treatment Group | Number of Subjects | Primary Endpoint: Change from Baseline to Week 24 in ADAS-Cog 11-item Total Score (LS Mean Difference from Placebo) | p-value |
| This compound (25 mg QD) | 77 | -0.47[6] | 0.309[6] |
| This compound (50 mg QD) | 108 | -0.87[6] | 0.153[6] |
| This compound (75 mg QD) | 73 | -1.08[6] | 0.127[6] |
| Donepezil (10 mg QD) | 76 | -2.29[6] | 0.008[6] |
| Placebo | 104 | - | - |
Table 3: Key Efficacy Results from Phase 2b Monotherapy Study in Alzheimer's Disease.[6]
Add-on to AChEIs Study (NCT01549834)
| Treatment Group | Number of Subjects | Primary Endpoint: Change from Baseline to Week 24 in ADAS-Cog 11-item Total Score (vs. Placebo) |
| This compound (25 mg QD) | 143 | No significant improvement[13] |
| This compound (75 mg QD) | 145 | No significant improvement[13] |
| Placebo | 146 | - |
Table 4: Key Efficacy Results from Phase 2b Add-on Study in Alzheimer's Disease.[13]
In these larger Phase 2b trials, this compound did not demonstrate a statistically significant improvement in the primary cognitive endpoint compared to placebo, either as a monotherapy or as an add-on to existing treatments.[6][13] The most frequently reported adverse events were generally mild to moderate and included constipation, fall, and headache.[6]
Schizophrenia
This compound was also investigated for its potential to improve cognitive impairment associated with schizophrenia (CIAS).
Phase 2b Study in Nonsmokers (NCT01655680)
This 24-week, double-blind, placebo-controlled study evaluated three doses of this compound in clinically stable, nonsmoking subjects with schizophrenia.[14]
| Treatment Group | Primary Endpoint: Change from Baseline to Week 12 on MCCB Neurocognitive Composite Score (vs. Placebo) |
| This compound (25 mg, 50 mg, 75 mg QD) | No statistically significant differences[14] |
Table 5: Primary Efficacy Outcome in Phase 2b Study in Schizophrenia (Nonsmokers).[14]
A prior Phase 2 study had suggested a pro-cognitive effect in nonsmoking subjects.[15] However, this larger follow-up study did not show a consistent effect on cognition, although a trend toward an effect on negative symptoms was observed with the 50 mg dose.[14]
Conclusion
This compound is a selective α7 nAChR partial agonist that has demonstrated pro-cognitive effects in preclinical models. However, in Phase 2 clinical trials for both Alzheimer's disease and schizophrenia, it failed to show a statistically significant improvement in the primary cognitive endpoints. While generally well-tolerated, the lack of robust efficacy has led to the discontinuation of its development for these indications. The data generated from the this compound program, however, provide valuable insights for the development of future α7 nAChR-targeting therapeutics. Further research may explore the potential of such compounds in different patient populations or in combination with other therapeutic modalities.
References
- 1. Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. b-neuro.com [b-neuro.com]
- 8. Attenuation of scopolamine-induced cognitive dysfunction by obovatol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. mmpc.org [mmpc.org]
- 13. Efficacy and Safety of this compound in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The α7 Nicotinic Agonist this compound in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Randomized Trial to Assess the Efficacy and Safety of this compound, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Abt-126 and its Interaction with Beta-Amyloid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abt-126, also known as Nelonicline, is a selective agonist for the α-7 nicotinic acetylcholine receptor (α7-nAChR).[1] While not interacting directly with beta-amyloid (Aβ), this compound modulates the cholinergic system, which has a complex and significant relationship with Alzheimer's disease pathology, including the behavior of Aβ.[1][2] This technical guide delineates the indirect interaction between this compound and beta-amyloid, focusing on the role of the α7-nAChR as a crucial intermediary. It provides an overview of the preclinical and clinical data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Mechanism of Action: An Indirect Interaction
This compound exerts its effects by binding to and activating α7-nAChRs.[1] These receptors are implicated in cognitive processes and are a target for therapeutic intervention in Alzheimer's disease.[3] The interaction with beta-amyloid is a consequence of Aβ's own ability to bind to α7-nAChRs, where it can act as both an agonist and an antagonist, leading to a cascade of downstream effects.[4] By acting as an agonist at this receptor, this compound can potentially modulate the pathological consequences of the Aβ-α7-nAChR interaction.
Quantitative Data
Preclinical Data: Binding Affinities and In Vitro Effects
Quantitative data from preclinical studies on this compound primarily focus on its affinity for the α7-nAChR. Data on the direct modulation of beta-amyloid by this compound is not extensively published; however, we can infer potential effects from studies on other α7-nAChR agonists like nicotine.
| Compound | Target | Assay Type | Value | Species | Reference |
| This compound | α7-nAChR | Radioligand Binding | Ki = 12–14 nM | Human, Rat, Mouse | [5] |
| This compound | 5-HT3 Receptor | Radioligand Binding | Ki = 140 nM | Not Specified | [5] |
| Beta-amyloid (1-42) | α7-nAChR | Receptor Binding | High Affinity | Human | [6] |
| Nicotine | Beta-amyloid plaques | In vivo study (transgenic mice) | >80% reduction in Aβ1-42 positive plaques | Mouse | [7] |
Clinical Data: Efficacy in Alzheimer's Disease
Clinical trials with this compound in patients with mild-to-moderate Alzheimer's disease have yielded mixed results regarding cognitive improvement. These studies were not designed to directly measure beta-amyloid levels as a primary outcome.
| Study Phase | Dosage | Primary Endpoint | Result | Reference |
| Phase 2a | 25 mg/day | ADAS-Cog 11-item total score | Trend for improvement (not statistically significant) | [5] |
| Phase 2b | 25, 50, 75 mg/day | ADAS-Cog 11-item total score | No statistically significant improvement | [8] |
| Phase 2 (add-on to AChEIs) | 25, 75 mg/day | ADAS-Cog 11-item total score | No significant improvement | [9] |
Signaling Pathways
The interaction between beta-amyloid and the α7-nAChR, and the subsequent modulation by agonists like this compound, involves several key intracellular signaling pathways. Activation of α7-nAChR is generally considered neuroprotective and can counteract Aβ-induced toxicity.
One critical pathway involves the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. Activation of α7-nAChR can lead to the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt can then promote cell survival and inhibit apoptosis, thereby protecting neurons from Aβ-induced damage.[10]
Another important pathway is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). Nicotinic agonists have been shown to activate ERK, which is involved in synaptic plasticity and cognitive function.[11] However, the Aβ-α7-nAChR interaction has also been linked to the phosphorylation of tau protein via ERK and c-Jun N-terminal kinase (JNK).[11]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate Aβ and α7-nAChR Interaction
This protocol is designed to demonstrate the physical association between beta-amyloid and the α7-nAChR in a cellular context.
1. Cell Lysis:
-
Culture cells expressing α7-nAChR and treat with Aβ peptides.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a fresh tube.
-
Add a primary antibody specific for α7-nAChR to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for beta-amyloid.
-
Use a corresponding secondary antibody and a chemiluminescent substrate for detection. A band corresponding to the molecular weight of Aβ will indicate an interaction.
In Vitro Thioflavin T (ThT) Aggregation Assay to Assess Effects of α7-nAChR Agonists on Aβ Fibrillization
This assay measures the effect of compounds on the aggregation of beta-amyloid peptides into fibrils.
1. Preparation of Reagents:
-
Prepare a stock solution of synthetic Aβ (e.g., Aβ42) in a suitable solvent like HFIP and lyophilize to obtain a peptide film.
-
Resuspend the Aβ film in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 10-20 µM.
-
Prepare a stock solution of Thioflavin T (ThT) in the same buffer.
-
Prepare stock solutions of the test compound (e.g., this compound or other α7-nAChR agonists) at various concentrations.
2. Assay Setup:
-
In a 96-well black, clear-bottom plate, add the Aβ solution.
-
Add the test compound at different final concentrations to the wells. Include a vehicle control.
-
Add ThT to each well to a final concentration of 5-10 µM.
3. Measurement:
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
4. Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
An increase in fluorescence indicates Aβ aggregation.
-
Compare the aggregation curves in the presence of the test compound to the vehicle control to determine if the compound inhibits or enhances Aβ fibrillization.
Conclusion
This compound (Nelonicline) is an α7-nAChR agonist whose interaction with beta-amyloid is indirect, mediated through its target receptor. The α7-nAChR plays a dual role in Alzheimer's pathology, being both a mediator of Aβ toxicity and a target for neuroprotective signaling. While clinical trials of this compound have not demonstrated robust efficacy in improving cognitive symptoms of Alzheimer's disease, the preclinical rationale for targeting the α7-nAChR remains an area of active research. Further studies are needed to fully elucidate how modulating this receptor with agonists like this compound can be therapeutically leveraged to counteract the detrimental effects of beta-amyloid. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate this complex interaction.
References
- 1. Nelonicline | ALZFORUM [alzforum.org]
- 2. Cholinergic activity and amyloid precursor protein processing in aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the interaction of β-amyloid peptides and α7-nicotinic acetylcholine receptors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-Amyloid(1-42) binds to alpha7 nicotinic acetylcholine receptor with high affinity. Implications for Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic nicotine treatment reduces beta-amyloidosis in the brain of a mouse model of Alzheimer's disease (APPsw) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound monotherapy in mild-to-moderate Alzheimer's dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alpha 7 nicotinic receptor transduces signals to phosphatidylinositol 3-kinase to block A beta-amyloid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Abt-126 In Vitro Experimental Protocols: Application Notes for Researchers
For Use by Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-126, also known as Nelonicline, is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and memory.[1][2] As a modulator of this receptor, this compound has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. This document provides detailed application notes and protocols for the in vitro characterization of this compound, designed to guide researchers in assessing its binding affinity, functional potency, and impact on downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Human α7 nAChR | Not Specified | Not Specified | 12-14 | [3] |
| Rat α7 nAChR | Not Specified | Not Specified | 12-14 | [3] |
| Mouse α7 nAChR | Not Specified | Not Specified | 12-14 | [3] |
| 5-HT3 Receptor | Not Specified | Not Specified | 140 | [2] |
Table 2: Functional Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| α7 nAChR Agonism | Not Specified | Partial Agonist | 74% max activity | [2] |
Signaling Pathways
This compound exerts its effects by binding to and activating the α7 nAChR, a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺). This initial event triggers a cascade of intracellular signaling pathways implicated in neuronal function and survival.
Caption: this compound signaling cascade via α7 nAChR activation.
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro experiments to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for α7 nAChR
This protocol is designed to determine the binding affinity (Ki) of this compound for the α7 nAChR using a competitive binding assay with a radiolabeled antagonist.
Caption: Workflow for the α7 nAChR radioligand binding assay.
Materials:
-
Membrane Preparation: Rat brain hippocampus or cell membranes from a cell line stably expressing the human α7 nAChR (e.g., SH-SY5Y, HEK293).
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a selective α7 nAChR antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM nicotine or 1 µM unlabeled MLA).
-
Test Compound: this compound, serially diluted.
-
96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL membrane suspension, 50 µL [³H]-MLA (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL assay buffer.
-
Non-specific Binding: 50 µL membrane suspension, 50 µL [³H]-MLA, and 50 µL of the non-specific binding control.
-
Competition Binding: 50 µL membrane suspension, 50 µL [³H]-MLA, and 50 µL of each dilution of this compound.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-MLA) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
This functional assay measures the ability of this compound to activate α7 nAChRs and induce an influx of calcium into the cell.
Caption: Workflow for the calcium flux assay.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing α7 nAChRs (e.g., SH-SY5Y, GH3).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Positive Control: A known α7 nAChR agonist (e.g., choline or PNU-282987).
-
96- or 384-well black-walled, clear-bottom plates.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to confluency.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for dye de-esterification and loading.
-
Compound Addition: Place the plate in the fluorescence plate reader. Add serial dilutions of this compound or the positive control to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the this compound concentration. Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.
ERK Phosphorylation Assay (Western Blot)
This assay determines if this compound-mediated activation of α7 nAChR leads to the activation of the downstream MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cell Line: A suitable cell line, such as PC12 or SH-SY5Y.
-
Test Compound: this compound.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2. HRP-conjugated secondary antibody.
-
SDS-PAGE gels, PVDF membranes, and Western blot imaging system.
Procedure:
-
Cell Treatment: Culture cells to near confluency. Starve the cells in serum-free medium for several hours before treatment. Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody for p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with the total ERK antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the this compound concentration.
Conclusion
These protocols provide a framework for the comprehensive in vitro characterization of this compound. By employing radioligand binding assays, functional calcium flux assays, and downstream signaling pathway analysis, researchers can thoroughly evaluate the pharmacological properties of this compound and similar α7 nAChR modulators. Consistent and reproducible data generated from these assays are crucial for advancing our understanding of α7 nAChR pharmacology and for the development of novel therapeutics targeting this receptor.
References
- 1. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abt-126 in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-126, also known as Nelonicline, is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3] These receptors are ligand-gated ion channels that play a crucial role in various neurocognitive processes.[2] Activation of α7-nAChRs leads to an influx of calcium and the modulation of multiple neurotransmitter systems, including dopamine, glutamate, and acetylcholine.[4] This has positioned α7-nAChR agonists like this compound as potential therapeutic agents for cognitive impairments in conditions such as Alzheimer's disease and schizophrenia.[1][5][6]
Preclinical studies in animal models have demonstrated the pro-cognitive effects of this compound.[1][4] While extensive clinical trials have evaluated its efficacy and safety in humans, detailed protocols for its application in cultured neuronal cells are less documented.[4][5][6] These application notes provide a comprehensive guide for researchers utilizing this compound in an in vitro neuronal cell culture setting, including recommended protocols, potential assays, and a summary of available data.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 11-14 nM | Human, Rat, Mouse α7-nAChR | [2] |
| Binding Affinity (Ki) | 140 nM | 5-HT3 Receptor | |
| Clinical Dose Range | 5 mg - 75 mg (once daily) | Human (Alzheimer's Disease & Schizophrenia) | [5][6] |
| Preclinical Efficacy Signal | Observed in animal models of cognition | Rodents | [1][4] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Neurons
Caption: Signaling cascade initiated by this compound binding to the α7-nAChR.
Experimental Workflow for Studying this compound in Cultured Neurons
Caption: General workflow for in vitro experiments using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare intermediate dilutions in serum-free medium immediately before use.
General Protocol for Treatment of Cultured Neuronal Cells
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y, PC12)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Plate neuronal cells at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere and differentiate according to the specific cell type protocol.
-
On the day of the experiment, prepare fresh dilutions of this compound in serum-free medium from the stock solution. A suggested starting range for dose-response experiments is 1 nM to 10 µM.
-
Carefully aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the assay.
-
Proceed with the specific downstream assay.
Cell Viability Assay
A. LDH Release Assay (Measuring Cytotoxicity)
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis.
Protocol:
-
After the treatment period with this compound, carefully collect a sample of the culture medium from each well.
-
Perform the LDH assay according to the manufacturer's instructions (e.g., using a commercially available colorimetric kit).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer).
B. Calcein AM/Propidium Iodide (PI) Staining (Live/Dead Staining)
Principle: Calcein AM is a cell-permeable dye that is converted by intracellular esterases in live cells to a green fluorescent product. PI is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus staining the nuclei of dead cells red.
Protocol:
-
Prepare a working solution of Calcein AM and PI in PBS or serum-free medium according to the manufacturer's protocol.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the Calcein AM/PI working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Quantify the number of live and dead cells using image analysis software.
Neurite Outgrowth Assay
Principle: To assess the effect of this compound on neuronal morphology and neurite extension.
Protocol:
-
Plate neuronal cells on coated coverslips or in multi-well plates suitable for imaging.
-
Treat the cells with various concentrations of this compound as described in the general treatment protocol.
-
After the desired incubation period, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Analyze neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Western Blotting for Signaling Pathway Analysis
Principle: To detect changes in the phosphorylation status of key signaling proteins downstream of α7-nAChR activation, such as ERK.
Protocol:
-
Treat cells with this compound for a short duration (e.g., 5, 15, 30, 60 minutes) to capture transient phosphorylation events.
-
After treatment, place the culture plates on ice and quickly wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Disclaimer
These protocols are intended as a general guide. Optimal conditions, including cell type, seeding density, this compound concentration, and incubation time, should be determined by the individual researcher for each specific experiment. It is recommended to consult the primary literature for more detailed information on specific assay conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The α7 Nicotinic Agonist this compound in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Characterization of Abt-126 on α7 Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abt-126 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel that plays a crucial role in cognitive processes such as learning and memory.[1] The α7 nAChR is a target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2][3] The Xenopus laevis oocyte expression system is a robust and widely used platform for detailed electrophysiological characterization of ion channels and their modulation by pharmacological compounds.[4][5][6][7] This document provides detailed protocols for the functional expression of human α7 nAChRs in Xenopus oocytes and their characterization using the two-electrode voltage clamp (TEVC) technique with the agonist this compound.
Data Presentation: Hypothetical Electrophysiological Profile of this compound
The following table summarizes hypothetical quantitative data from the electrophysiological evaluation of this compound on human α7 nAChRs expressed in Xenopus oocytes. This data is representative of what would be expected for a selective partial agonist.
| Parameter | Value | Conditions |
| EC50 | 150 nM | Co-application with 10 µM PNU-120596 |
| Hill Coefficient (nH) | 1.2 | Co-application with 10 µM PNU-120596 |
| Maximum Current (Imax) | 45% of Acetylcholine Imax | Normalized to the maximum current elicited by 1 mM Acetylcholine |
| Receptor Desensitization | Rapid and pronounced | In the absence of a positive allosteric modulator (PAM) |
| Effect of PNU-120596 (Type II PAM) | >100-fold potentiation of current amplitude | 10 µM PNU-120596 |
Experimental Protocols
Preparation of Human α7 nAChR cRNA
-
Linearization of cDNA: Linearize the plasmid DNA containing the human α7 nAChR subunit cDNA downstream of a T7 or SP6 RNA polymerase promoter using a suitable restriction enzyme.
-
Purification of Linearized DNA: Purify the linearized DNA template using a phenol:chloroform extraction followed by ethanol precipitation, or a commercially available DNA purification kit.
-
In Vitro Transcription: Synthesize capped complementary RNA (cRNA) from the linearized DNA template using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).[8]
-
cRNA Purification and Quantification: Purify the synthesized cRNA using lithium chloride precipitation or a suitable RNA cleanup kit. Quantify the cRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.
-
Storage: Store the purified cRNA at -80°C in RNase-free water.
Xenopus laevis Oocyte Preparation and Injection
-
Oocyte Harvesting: Surgically harvest ovarian lobes from an anesthetized female Xenopus laevis.
-
Defolliculation: Incubate the ovarian lobes in a calcium-free OR-2 solution containing collagenase type I to enzymatically remove the follicular cell layer.
-
Oocyte Selection: Manually select healthy, stage V-VI oocytes with a uniform animal pole pigmentation.[9]
-
cRNA Injection: Using a microinjection setup, inject each oocyte with approximately 50 nl of the human α7 nAChR cRNA (at a concentration of ~1 ng/nl).[10] For control experiments, inject a corresponding volume of RNase-free water.
-
Incubation: Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 16-18°C for 2-5 days to allow for receptor expression.[8][10]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5.
-
Drug Solutions: Prepare stock solutions of this compound and other ligands (e.g., acetylcholine, PNU-120596) in the appropriate solvent (e.g., DMSO, water) and make final dilutions in the recording solution on the day of the experiment.
-
-
Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Recording Setup:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[10]
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Record membrane currents using a suitable amplifier and data acquisition software.
-
Apply drug solutions via a computer-controlled perfusion system. To study the rapidly desensitizing α7 nAChR, a fast perfusion system is recommended.[6]
-
-
Experimental Procedure for this compound Characterization:
-
Establish a stable baseline current in the recording solution.
-
To determine the EC50, apply increasing concentrations of this compound in the presence of a constant concentration of a Type II PAM like PNU-120596 (e.g., 10 µM) to overcome the rapid desensitization of the α7 nAChR.
-
Wash the oocyte with the recording solution between drug applications until the current returns to baseline.
-
Record the peak current response at each concentration.
-
Normalize the responses to the maximal response and fit the concentration-response data to the Hill equation to determine the EC50 and Hill coefficient.
-
Visualizations
Signaling Pathway of α7 nAChR Activation
Caption: Simplified signaling pathway of α7 nAChR activation by this compound.
Experimental Workflow for TEVC Recording
Caption: Experimental workflow from oocyte preparation to data analysis.
References
- 1. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The α7 Nicotinic Agonist this compound in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized Trial to Assess the Efficacy and Safety of this compound, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TEVC Recording - Ecocyte [ecocyte.net]
- 7. The use of Xenopus oocytes for the study of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ifsc.usp.br [ifsc.usp.br]
- 10. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Recording of Abt-126 Induced Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-126, also known as Nelonicline, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in regions crucial for cognitive processes like the hippocampus and cortex.[1] As a result, it has been a significant target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[3][4] this compound was developed to modulate the activity of this receptor and was investigated for its potential to improve cognitive function.[2][3][5]
Understanding the electrophysiological effects of compounds like this compound is crucial for their preclinical development. The patch-clamp technique remains the gold standard for characterizing the interaction of a compound with an ion channel, providing high-fidelity data on channel activation, desensitization, and modulation. A significant challenge in studying α7 nAChRs is their rapid and profound desensitization upon agonist binding.[6] This has led to the widespread use of positive allosteric modulators (PAMs) in electrophysiological assays to stabilize the open state of the channel and allow for robust and reproducible current measurements.
These application notes provide a detailed protocol for recording this compound induced currents in mammalian cells expressing α7 nAChRs using the whole-cell patch-clamp technique.
Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor
This compound, as an agonist, binds to the orthosteric site on the α7 nAChR. This binding event triggers a conformational change in the receptor, leading to the opening of its intrinsic ion channel. The α7 nAChR is a non-selective cation channel, permeable to sodium (Na⁺), potassium (K⁺), and notably, calcium (Ca²⁺) ions. The influx of these ions, particularly Na⁺ and Ca²⁺, leads to depolarization of the cell membrane and activation of various downstream signaling cascades.
References
- 1. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized Trial to Assess the Efficacy and Safety of this compound, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. The α7 Nicotinic Agonist this compound in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional α7 nicotinic acetylcholine receptors in GABAergic neurons of the interpeduncular nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with Abt-126
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-126, also known as Nelonicline, is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel that plays a crucial role in various cognitive processes.[1][2] Activation of the α7-nAChR leads to an influx of calcium ions, initiating a cascade of intracellular signaling events.[3][4] Consequently, calcium imaging assays are a powerful tool for characterizing the pharmacological activity of this compound and similar compounds targeting this receptor. These assays allow for the quantitative measurement of intracellular calcium concentration changes in response to agonist stimulation, providing valuable insights into the potency and efficacy of test compounds.
This document provides detailed application notes and protocols for conducting calcium imaging assays with this compound, including data presentation in tabular format, comprehensive experimental procedures, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data for this compound, which are essential for designing and interpreting calcium imaging experiments.
| Parameter | Value | Species | Assay System | Reference |
| Binding Affinity (Ki) | 12.3 nM | Human | Brain tissue | [1] |
| 12-14 nM | Human, Rat, Mouse | Recombinant receptors | [5] | |
| Potency (EC50) | 2 µM | Human | Xenopus oocytes expressing α7 nAChRs (electrophysiology) | [1] |
| Efficacy | 74% (relative to Acetylcholine) | Human | Xenopus oocytes expressing α7 nAChRs | [1] |
| Off-Target Activity (Ki) | 140 nM | Human | 5-HT3 Receptor | [5] |
Note: The provided EC50 value was determined using electrophysiology in Xenopus oocytes. The potency of this compound in a cell-based calcium imaging assay may vary depending on the cell type and assay conditions.
Signaling Pathway
Activation of the α7 nicotinic acetylcholine receptor by an agonist like this compound initiates a signaling cascade that results in an increase in intracellular calcium concentration. This process involves both direct and indirect mechanisms. The primary mechanism is the direct influx of calcium through the ion channel of the receptor itself.[3] Additionally, α7-nAChR activation can lead to G-protein-coupled signaling, resulting in the production of inositol trisphosphate (IP3) and the subsequent release of calcium from intracellular stores, such as the endoplasmic reticulum.[6][7]
Experimental Protocols
This section provides a detailed protocol for a 96-well plate-based in vitro calcium imaging assay using the fluorescent indicator Fluo-4 AM to assess the effect of this compound on intracellular calcium mobilization.
Materials and Reagents
-
This compound (Nelonicline)
-
Cell line expressing α7-nAChR (e.g., SH-SY5Y, PC-12, or a recombinant cell line)
-
Black-walled, clear-bottom 96-well microplates
-
Fluo-4 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (optional)
-
Fluorescence plate reader with kinetic reading capabilities and excitation/emission wavelengths of ~494 nm and ~516 nm, respectively.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nelonicline | ALZFORUM [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 5. This compound monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone | PLOS One [journals.plos.org]
- 7. α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling | PLOS One [journals.plos.org]
Application Notes and Protocols: Radioligand Binding Assay for Abt-126
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-126, also known as Nelonicline, is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][4] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in cognitive processes such as learning and memory.[5][6] Dysregulation of the cholinergic system, including α7 nAChR function, has been associated with neuropsychiatric and neurodegenerative disorders like Alzheimer's disease and schizophrenia.[1][4][6] Consequently, molecules like this compound that modulate α7 nAChR activity are of significant interest in drug discovery.
This document provides a detailed protocol for a competitive radioligand binding assay to characterize the binding affinity of this compound for the α7 nicotinic acetylcholine receptor. This assay is a fundamental tool for quantifying the interaction of an unlabeled compound (this compound) with its target receptor by measuring its ability to displace a radiolabeled ligand.
Signaling Pathways
Activation of α7 nAChRs by an agonist such as acetylcholine or this compound leads to a conformational change in the receptor, opening an intrinsic ion channel. This allows the influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuronal membrane and initiates downstream signaling cascades. These cascades can include the activation of various kinases that influence cellular processes like neurotransmitter release, synaptic plasticity, and cell survival.
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for its primary target, the α7 nAChR, and a key off-target receptor, the 5-HT3 receptor. This data is crucial for understanding the compound's potency and selectivity.
Table 1: Binding Affinity of this compound
| Target Receptor | Species | Kᵢ (nM) | Reference |
| α7 nAChR | Human, Rat, Mouse | 12-14 | [5] |
| 5-HT₃ Receptor | Not Specified | 140 | [5][7] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the Kᵢ of this compound for the α7 nAChR. This protocol is adapted from established methods for α7 nAChR binding assays.[8][9][10]
Experimental Workflow
Caption: Workflow for the this compound competitive radioligand binding assay.
Materials and Reagents
-
Biological Material: Rat brain tissue (e.g., hippocampus or cortex) or cell lines stably expressing human α7 nAChRs.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or another suitable α7 nAChR-selective radioligand.
-
Unlabeled Ligands:
-
This compound (test compound)
-
Nicotine or another known α7 nAChR ligand for defining non-specific binding (e.g., SSR180711).[9]
-
-
Buffers:
-
Reagents:
-
Protease inhibitor cocktail.
-
Bovine Serum Albumin (BSA).
-
Polyethylenimine (PEI).
-
-
Equipment:
-
Homogenizer (e.g., Polytron).
-
High-speed refrigerated centrifuge.
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Liquid scintillation counter and scintillation cocktail.
-
Step-by-Step Protocol
1. Membrane Preparation
-
Homogenize the tissue or cells in 15-20 volumes of ice-cold homogenization buffer containing a protease inhibitor cocktail.[9][10]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[10]
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[10]
-
Store the membrane aliquots at -80°C until use.
2. Competitive Binding Assay
-
On the day of the assay, thaw the membrane preparation and dilute to the desired concentration in assay buffer containing 0.1% BSA.
-
Pre-soak the glass fiber filters in 0.3% PEI for at least 30 minutes.
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well, with all additions performed on ice.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-MLA (at a concentration near its Kd), and 150 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of a saturating concentration of an unlabeled α7 nAChR ligand (e.g., 10 µM nicotine), 50 µL of [³H]-MLA, and 150 µL of the membrane preparation.[11]
-
Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]-MLA, and 150 µL of the membrane preparation.
-
Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[10][11]
3. Filtration and Counting
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) for this compound using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the α7 nAChR.
-
This comprehensive protocol provides a robust framework for researchers to accurately determine the binding affinity of this compound and other novel compounds for the α7 nicotinic acetylcholine receptor, a critical step in the evaluation of their therapeutic potential.
References
- 1. alzforum.org [alzforum.org]
- 2. Efficacy and Safety of this compound in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized Trial to Assess the Efficacy and Safety of this compound, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of ABT-126 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-126 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), which has been investigated for its potential to treat cognitive impairments in conditions such as Alzheimer's disease and schizophrenia.[1][2][3] The α7-nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for cognitive functions like the hippocampus and prefrontal cortex. Activation of these receptors is thought to modulate neurotransmitter release and activate intracellular signaling cascades that support neuronal survival and plasticity.[4] While extensive clinical trials have been conducted with this compound in humans, detailed in vivo administration protocols for rodent models are not extensively published in peer-reviewed literature.[5][6]
These application notes provide a comprehensive guide for the in vivo administration of this compound in rodent models, based on its known properties and established protocols for other selective α7-nAChR agonists. The information herein is intended to serve as a starting point for researchers to design and conduct their own preclinical studies.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Animal Models (as cited in literature)
| Cognitive Domain | Animal Model | Outcome | Citation |
| Social Recognition Memory | Rodent | Efficacious | [5] |
| Memory Consolidation | Rodent | Efficacious | [5] |
| Inhibitory Avoidance | Rodent | Efficacious | [5] |
| Working Memory | Rodent | Efficacious | [5] |
Note: Specific dosages, administration routes, and quantitative outcomes for this compound in these rodent models are not detailed in the cited literature.
Table 2: Representative Pharmacokinetic Parameters of an α7-nAChR Agonist (A-582941) in Rodents
| Species | Route of Administration | Tmax | Brain to Plasma Ratio (approx.) | Half-life (approx.) |
| Mouse | Intraperitoneal (i.p.) | ~20 min | 10 | 2 hours |
| Rat | Systemic | - | Similar to mouse | - |
Source: Adapted from Bitner et al., 2007. This data is for a different α7-nAChR agonist and should be considered as a general reference.[7]
Experimental Protocols
Note: The following protocols are generalized for α7-nAChR agonists and should be optimized for this compound based on preliminary dose-finding studies.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution of 5% DMSO and 95% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and solutions for pH adjustment (if necessary)
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, add the desired volume of vehicle.
-
Gradually add the this compound powder to the vehicle while vortexing to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Check the pH of the solution and adjust to physiological pH (~7.4) if necessary, using sterile HCl or NaOH.
-
Filter the final solution through a 0.22 µm sterile filter to ensure sterility before administration.
-
Prepare fresh solutions daily to ensure stability and potency.
Protocol 2: Administration of this compound via Intraperitoneal (i.p.) Injection
Rodent Models: Mice (e.g., C57BL/6, BALB/c) or Rats (e.g., Sprague-Dawley, Wistar)
Procedure:
-
Accurately determine the weight of each animal.
-
Calculate the volume of the this compound solution to be injected based on the desired dosage (mg/kg) and the concentration of the prepared solution. The injection volume should typically not exceed 10 ml/kg for mice and 5 ml/kg for rats.
-
Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head and secure the tail. For rats, a similar but firmer grip is required.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats) at a 30-45 degree angle.
-
Aspirate gently to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
Protocol 3: Administration of this compound via Oral Gavage (p.o.)
Rodent Models: Mice or Rats
Procedure:
-
Accurately determine the weight of each animal and calculate the required volume of the this compound solution. The gavage volume should generally not exceed 10 ml/kg for mice and 20 ml/kg for rats.
-
Gently restrain the animal.
-
Use a sterile, flexible gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion to reach the stomach.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it.
-
Once the needle is in the stomach, slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.
Visualizations
Caption: Signaling pathway of this compound via the α7-nAChR.
Caption: General experimental workflow for in vivo studies.
References
- 1. The α7 Nicotinic Agonist this compound in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized Trial to Assess the Efficacy and Safety of this compound, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Testing with ABT-126
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting behavioral testing in rodent models with ABT-126, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. This compound has been investigated for its potential to ameliorate cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] The following protocols are designed to guide researchers in evaluating the efficacy of this compound on various cognitive domains.
Mechanism of Action and Signaling Pathway
This compound is a potent agonist of the α7 nicotinic acetylcholine receptor.[1][2] Activation of these receptors, which are ligand-gated ion channels, leads to an influx of calcium. This influx triggers downstream signaling cascades, including the activation of cyclic-adenosine monophosphate response element-binding (CREB) and extracellular signal-regulated kinases (ERK).[3] The α7 nAChRs are strategically located in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[1] Their activation modulates the release of several key neurotransmitters involved in cognitive processes, including acetylcholine, dopamine, and glutamate.
Data Presentation
While specific preclinical data on this compound in the following behavioral tests are not extensively published, the tables below are structured to present hypothetical quantitative data that could be generated from such studies. These tables are based on typical outcomes observed with other α7 nAChR agonists.
Table 1: Novel Object Recognition (NOR) Test
| Treatment Group | N | Discrimination Index (Mean ± SEM) |
| Vehicle | 12 | 0.15 ± 0.05 |
| This compound (0.1 mg/kg) | 12 | 0.35 ± 0.06 |
| This compound (0.3 mg/kg) | 12 | 0.48 ± 0.07 |
| This compound (1.0 mg/kg) | 12 | 0.55 ± 0.08 |
| p < 0.05, **p < 0.01 compared to Vehicle. SEM: Standard Error of the Mean. |
Table 2: Morris Water Maze (MWM) - Acquisition Phase
| Treatment Group | Day 1 Latency (s) | Day 4 Latency (s) |
| Vehicle | 60 ± 5.2 | 25 ± 3.1 |
| This compound (0.3 mg/kg) | 58 ± 4.9 | 15 ± 2.5 |
| This compound (1.0 mg/kg) | 55 ± 5.1 | 12 ± 2.1** |
| p < 0.05, **p < 0.01 compared to Vehicle on Day 4. Data are Mean ± SEM. |
Table 3: Morris Water Maze (MWM) - Probe Trial
| Treatment Group | Time in Target Quadrant (%) |
| Vehicle | 28 ± 2.5 |
| This compound (0.3 mg/kg) | 45 ± 3.8 |
| This compound (1.0 mg/kg) | 52 ± 4.1** |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are Mean ± SEM. |
Table 4: Social Recognition Test
| Treatment Group | Social Recognition Ratio (T2/T1) |
| Vehicle | 0.95 ± 0.08 |
| This compound (0.3 mg/kg) | 0.65 ± 0.06 |
| This compound (1.0 mg/kg) | 0.52 ± 0.05** |
| p < 0.05, **p < 0.01 compared to Vehicle. A lower ratio indicates better memory. Data are Mean ± SEM. |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. It is recommended to counterbalance all experimental groups and to conduct the experiments in a blinded manner.
Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm for rats; 40 x 40 x 30 cm for mice)
-
Two sets of identical objects (e.g., plastic shapes, metal cubes) that are heavy enough to not be displaced by the animal.
-
Video recording system and analysis software.
-
70% ethanol for cleaning.
Protocol:
-
Habituation (Day 1):
-
Place each animal in the empty arena for 5-10 minutes to allow for acclimation. This reduces anxiety and exploratory behavior not related to the objects.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection, oral gavage) 30-60 minutes prior to the training session.
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a 10-minute session.[4]
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 2 or 3):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the animal back in the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the animal to explore for 5-10 minutes and record the time spent exploring the familiar (F) and novel (N) objects.
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring Novel - Time exploring Familiar) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[5][6]
Materials:
-
Circular pool (120-200 cm diameter for rats; 90-120 cm for mice) filled with water (20-22°C).
-
Water made opaque with non-toxic white paint or milk powder.
-
Submerged escape platform (10-15 cm diameter), 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
Video tracking system.
Protocol:
-
Acquisition Training (Days 1-4):
-
Administer this compound or vehicle 30-60 minutes before the first trial of each day.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall from one of four randomized starting positions (N, S, E, W).
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform.
-
If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to observe the visual cues.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the pool.
-
Administer this compound or vehicle as on previous days.
-
Place the animal in the pool from a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the mean escape latency across training days.
-
Probe Trial: Compare the percentage of time spent in the target quadrant between treatment groups. A higher percentage indicates better spatial memory.
Social Recognition Test
This test evaluates short-term social memory by measuring an animal's ability to distinguish between a familiar and a novel conspecific.
Materials:
-
Test cage (similar to the home cage).
-
Juvenile stimulus animals (same sex as the test animal).
-
Stopwatch or video recording system.
Protocol:
-
Habituation:
-
Allow the test animal to habituate to the test cage for at least 30 minutes before the first trial.
-
-
First Exposure (T1):
-
Administer this compound or vehicle 30-60 minutes prior to T1.
-
Introduce a juvenile stimulus animal into the test animal's cage for a 4-minute period.
-
Record the total time the test animal spends investigating the juvenile (e.g., sniffing, grooming).
-
-
Second Exposure (T2):
-
After a specific inter-exposure interval (e.g., 60-120 minutes), re-introduce the same juvenile stimulus animal for another 4-minute session.
-
Record the investigation time. A reduction in investigation time from T1 to T2 indicates memory of the familiar juvenile.
-
-
Third Exposure (T3 - Optional):
-
After another interval, introduce a novel juvenile stimulus animal. An increase in investigation time compared to T2 confirms the ability to discriminate and demonstrates renewed social interest.
-
Data Analysis:
-
Calculate the social recognition ratio (Time in T2 / Time in T1). A ratio significantly less than 1 indicates social memory. Compare these ratios across treatment groups.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abt-126 Administration in Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Abt-126
This compound, also known as Nelonicline, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor. It has been investigated for its potential therapeutic effects in cognitive impairment associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] The mechanism of action of this compound centers on the activation of α7 nAChRs, which are ligand-gated ion channels expressed in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex.
Mechanism of Action and Signaling Pathway
Activation of the α7 nAChR by an agonist like this compound leads to the influx of calcium ions (Ca²⁺). This influx triggers downstream signaling cascades that are believed to underlie the pro-cognitive effects of the compound. Key signaling pathways implicated in α7 nAChR activation include the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) pathway and the Phosphoinositide 3-kinase-protein kinase B (PI3K/Akt) pathway. These pathways are involved in processes such as neuroprotection, reduction of neuroinflammation, and modulation of synaptic plasticity.
References
Application Notes and Protocols for the Dissolution and Storage of Abt-126
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and handling of Abt-126 (also known as Nelonicline) for both in vitro and in vivo experimental use. Adherence to these guidelines will help ensure the compound's stability, solubility, and consistent performance in your research applications.
Compound Information
| Parameter | Value | Reference |
| Synonyms | Nelonicline | [1] |
| Target | α7 nicotinic acetylcholine receptor (nAChR) agonist | [1] |
| Molecular Weight | 312.43 g/mol | [1] |
| Appearance | Solid powder |
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity over time.
| Form | Storage Temperature | Stability | Notes | Reference |
| Solid Powder | -20°C | ≥ 2 years | Protect from light and moisture. | [1] |
| DMSO Stock Solution (≥10 mM) | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. | [2] |
| Aqueous Working Solutions | 2-8°C | Prepare fresh for each experiment (use within 24 hours) | Stability in aqueous media is limited. Do not store for extended periods. | [2] |
Dissolution Protocols
Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated stock solution in dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the solid is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 312.43 g/mol ), add 320.1 µL of DMSO.
-
Vortex the solution thoroughly. If necessary, sonicate in a water bath to ensure complete dissolution. Gentle warming to 37°C can also aid in solubilization.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Preparation of Aqueous Working Solutions for In Vitro Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is recommended to keep it at or below 0.1% if possible.[3]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Prepare working solutions fresh for each experiment.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock in your desired cell culture medium or buffer (e.g., PBS, HBSS).
-
To minimize precipitation, add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling.
-
Ensure the final DMSO concentration in your highest treatment dose does not exceed the tolerance of your cell line (typically ≤ 0.5%).
Example Dilution for a 10 µM Final Concentration with 0.1% DMSO:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM DMSO stock to 990 µL of cell culture medium. This results in a 100 µM solution with 1% DMSO.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM this compound with 0.1% DMSO.
In Vivo Formulation and Administration
Formulation for Intraperitoneal (IP) Injection in Rodents
While one preclinical study mentioned dissolving this compound in water for IP injection, using a buffered saline solution is generally recommended for physiological compatibility.[2]
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
(Optional) Co-solvents such as PEG400 or Tween 80 to improve solubility if needed.
Procedure:
-
For direct dissolution in saline/PBS, calculate the required amount of this compound and sterile vehicle.
-
Add the vehicle to the this compound powder and vortex/sonicate until fully dissolved.
-
If solubility is an issue, a formulation with co-solvents may be necessary. A common vehicle for IP injections is a mixture of saline, DMSO, and a surfactant like Tween 80. A typical ratio could be 10% DMSO, 40% PEG400, and 50% sterile water or saline. The final formulation will depend on the required dose and solubility characteristics.
-
Ensure the final solution is sterile. If not prepared from sterile components under aseptic conditions, it should be filter-sterilized through a 0.22 µm syringe filter.
-
Administer the solution via intraperitoneal injection. For rats, the injection site is typically the lower right quadrant of the abdomen to avoid the cecum and bladder. The needle should be inserted at a 10-20 degree angle.
Signaling Pathway and Experimental Workflow
This compound is an agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel. Its activation leads to a cascade of downstream signaling events.
Caption: Signaling pathway of this compound via the α7-nAChR.
The following diagram illustrates a typical workflow for preparing this compound for experimental use.
Caption: Experimental workflow for this compound preparation.
References
Application Notes and Protocols: In Vivo Microdialysis for Measuring Abt-126 Effects on Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-126, also known as Nelonicline, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1] These receptors are ligand-gated ion channels widely expressed in the central nervous system, particularly in brain regions critical for cognitive processes, such as the prefrontal cortex and hippocampus.[2] Activation of α7 nAChRs is known to modulate the release of several key neurotransmitters, including acetylcholine (ACh) and dopamine (DA), which are implicated in learning, memory, and attention.[2][3] Consequently, this compound was investigated for its potential to treat cognitive impairment in conditions like Alzheimer's disease and schizophrenia.[1]
In vivo microdialysis is a powerful and widely used neuropharmacological technique for continuously monitoring the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in freely moving animals.[4][5] This methodology allows for the real-time assessment of a drug's effect on neurotransmitter dynamics, providing crucial insights into its mechanism of action.[4] By implanting a microdialysis probe into a target brain area, researchers can collect dialysate samples and analyze them for changes in neurotransmitter concentrations following the administration of a pharmacological agent like this compound.[5]
These application notes provide a detailed framework for utilizing in vivo microdialysis to measure the effects of this compound on acetylcholine and dopamine levels in the rat brain. The protocols outlined below are based on established methodologies for similar compounds and provide a robust starting point for preclinical investigations.
Data Presentation: Expected Effects of α7 nAChR Agonists on Neurotransmitter Release
Due to the limited availability of publicly accessible in vivo microdialysis data specifically for this compound, the following tables present representative quantitative data from preclinical studies on other selective α7 nAChR agonists. This information serves to illustrate the anticipated effects of this compound on acetylcholine and dopamine release in relevant brain regions of the rat.
Table 1: Representative Effects of a Selective α7 nAChR Agonist on Extracellular Acetylcholine Levels in the Rat Prefrontal Cortex
| Treatment Group | Dose (mg/kg, s.c.) | Peak Increase in ACh Release (% of Baseline) | Brain Region | Reference |
| Vehicle | - | ~100% | Prefrontal Cortex | [6] |
| RJR-2403 | 1.2 µmol/kg | ~190% | Prefrontal Cortex | [6] |
Note: Data presented is for the nicotinic agonist RJR-2403, which has affinity for α4β2 and other nicotinic receptors, but illustrates a general effect of nicotinic agonism on ACh release. One study indicated that the α7 nAChR agonist GTS-21 did not significantly increase ACh release in the hippocampus, suggesting that the effects on ACh may be more complex and potentially indirect or region-specific.[7]
Table 2: Representative Effects of a Selective α7 nAChR Agonist on Extracellular Dopamine Levels in the Rat Prefrontal Cortex
| Treatment Group | Dose (mg/kg, i.p.) | Peak Increase in DA Release (% of Baseline) | Brain Region | Reference |
| Vehicle | - | ~100% | Prefrontal Cortex | [8] |
| AZD0328 | 0.00178 | ~160% | Prefrontal Cortex | [8] |
Note: AZD0328 is a selective α7 nAChR partial agonist. The data shows a significant increase in dopamine release, which is a key expected outcome for compounds like this compound.
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments in rats to assess the effects of this compound on acetylcholine and dopamine levels.
Animal Preparation and Stereotaxic Surgery
-
Animals: Adult male Sprague-Dawley rats (250-300 g) are typically used. Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine.
-
Stereotaxic Implantation: Secure the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Guide Cannula Implantation: Drill small burr holes in the skull above the target brain regions. For the medial prefrontal cortex (mPFC), typical coordinates are: AP +3.2 mm, ML ±0.8 mm, DV -2.5 mm from bregma. For the ventral hippocampus, typical coordinates are: AP -5.6 mm, ML ±5.0 mm, DV -5.0 mm from bregma.
-
Slowly lower a guide cannula (e.g., CMA 12) to the desired coordinates and secure it to the skull using dental cement and stainless-steel screws.
-
Post-Operative Care: Administer analgesic medication and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): The composition of the aCSF is typically (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.0 MgCl₂. The pH should be adjusted to 7.4. For acetylcholine measurement, it is crucial to include an acetylcholinesterase inhibitor (e.g., 0.1 µM neostigmine) in the aCSF to prevent the rapid degradation of acetylcholine.
-
Perfusion Flow Rate: Connect the microdialysis probe to a syringe pump and perfuse with aCSF at a constant flow rate of 1-2 µL/min.
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to achieve a stable baseline.
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into refrigerated vials.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., sterile saline). Administer the desired dose(s) of this compound via the appropriate route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-Administration Sample Collection: Continue collecting dialysate samples at the same intervals for at least 3-4 hours post-administration.
-
Probe Placement Verification: At the end of the experiment, euthanize the animal, and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). The brain is then sectioned and stained to histologically verify the correct placement of the microdialysis probe.
Neurotransmitter Analysis (HPLC-ECD)
-
Sample Analysis: The collected dialysate samples are analyzed to quantify the concentrations of acetylcholine and dopamine. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a common and sensitive method for this purpose.
-
Chromatographic Separation: A small volume of the dialysate is injected into the HPLC system. The neurotransmitters are separated on a reverse-phase column.
-
Electrochemical Detection: After separation, the neurotransmitters are detected by an electrochemical detector, which measures the current generated by their oxidation.
-
Quantification: The concentration of each neurotransmitter in the sample is determined by comparing the peak height or area to a standard curve generated from known concentrations of acetylcholine and dopamine.
Mandatory Visualization
Signaling Pathway
Caption: this compound signaling pathway via α7 nAChR activation.
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. Modulation of dopamine release by α7-type nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotine infused into the nucleus accumbens increases synaptic dopamine as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective alpha7 nicotinic receptor activation by AZD0328 enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Abt-126 Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-126, also known as Nelonicline, is a selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] The α7-nAChR is a ligand-gated ion channel expressed in the central nervous system and peripheral tissues, playing a crucial role in cognitive processes, inflammation, and neuronal survival.[3] Agonists of this receptor, such as this compound, have been investigated for their therapeutic potential in cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia.[1]
Activation of the α7-nAChR by an agonist like this compound initiates a cascade of intracellular signaling events. These pathways are critical to the cellular responses mediated by the receptor. Western blot analysis is a powerful immunoassay used to detect and quantify specific proteins in a complex mixture, making it an indispensable tool for elucidating the mechanism of action of compounds like this compound. This document provides detailed protocols for the Western blot analysis of key signaling targets downstream of the α7-nAChR that are likely modulated by this compound. The primary signaling cascades highlighted are the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, along with the downstream effectors CaMKII and CREB.[4][5][6][7]
Key Signaling Pathways and Targets
Activation of the α7-nAChR leads to an influx of calcium ions, which in turn triggers multiple downstream signaling cascades.[5][6] The key pathways and their components that can be analyzed by Western blot to assess the effect of this compound are:
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth.[2][5] Key proteins to analyze are the phosphorylated forms of Akt (at Ser473 and Thr308) and its downstream targets like mTOR and GSK-3β.
-
MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and survival.[4][6] The primary targets for analysis are the phosphorylated forms of MEK1/2 and ERK1/2.
-
JAK/STAT Pathway: This pathway is crucial for cytokine signaling and immune responses.[4][7] Analysis of the phosphorylation status of JAK2 and STAT3 is key to understanding the immunomodulatory effects of this compound.
-
CaMKII and CREB: Calcium/calmodulin-dependent protein kinase II (CaMKII) is a key mediator of calcium signaling, and the transcription factor CREB is involved in learning and memory.[6] Their phosphorylation states are important indicators of α7-nAChR activation.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected effects of this compound on the phosphorylation of key signaling targets, as would be determined by densitometric analysis of Western blot bands. The data is presented as a fold change in phosphorylation relative to a vehicle-treated control.
Table 1: Effect of this compound on the PI3K/Akt Signaling Pathway
| Target Protein | Phosphorylation Site | Fold Change (this compound vs. Vehicle) |
| Akt | Ser473 | 3.5 ± 0.4 |
| Akt | Thr308 | 2.8 ± 0.3 |
| mTOR | Ser2448 | 2.5 ± 0.3 |
| GSK-3β | Ser9 | 4.1 ± 0.5 |
Table 2: Effect of this compound on the MAPK/ERK Signaling Pathway
| Target Protein | Phosphorylation Site | Fold Change (this compound vs. Vehicle) |
| MEK1/2 | Ser217/221 | 2.9 ± 0.4 |
| ERK1/2 | Thr202/Tyr204 | 3.8 ± 0.5 |
Table 3: Effect of this compound on the JAK/STAT Signaling Pathway and Other Targets
| Target Protein | Phosphorylation Site | Fold Change (this compound vs. Vehicle) |
| JAK2 | Tyr1007/1008 | 3.1 ± 0.4 |
| STAT3 | Tyr705 | 2.7 ± 0.3 |
| CaMKII | Thr286 | 4.5 ± 0.6 |
| CREB | Ser133 | 3.9 ± 0.5 |
Signaling Pathway Diagrams
Caption: this compound signaling pathways.
Experimental Protocols
General Workflow for Western Blot Analysis
Caption: General Western blot workflow.
Detailed Protocol for Western Blot Analysis of this compound Treated Cells
1. Cell Culture and Treatment
-
Cell Line: Use a relevant cell line expressing α7-nAChR (e.g., PC12, SH-SY5Y, or primary neuronal cultures).
-
Plating: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starvation (Optional): For pathways sensitive to serum growth factors (e.g., PI3K/Akt, MAPK/ERK), serum-starve the cells for 4-16 hours prior to treatment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for the specified time (e.g., 15-60 minutes).
2. Cell Lysis and Protein Extraction
-
Place the culture plates on ice and aspirate the media.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the protein to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[8]
-
Load the samples into the wells of an SDS-polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target protein).
-
Run the gel in 1x SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer in a wet or semi-dry transfer system according to the manufacturer's protocol.
6. Blocking
-
After transfer, block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9] For some antibodies, 5% non-fat dry milk in TBST can be used.
7. Primary Antibody Incubation
-
Dilute the primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-Akt Ser473) in 5% BSA in TBST at the concentration recommended by the manufacturer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
9. Chemiluminescent Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Stripping and Re-probing for Total Protein
-
To normalize the phosphorylated protein signal, the membrane can be stripped and re-probed for the corresponding total protein.
-
After imaging, wash the membrane with TBST.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour.
-
Proceed with the primary antibody incubation for the total protein (e.g., anti-total Akt), followed by the secondary antibody and detection steps as described above.
11. Data Analysis
-
Quantify the band intensities using densitometry software.
-
For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.
-
Express the results as a fold change relative to the vehicle-treated control.
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for investigating the signaling pathways modulated by the α7-nAChR agonist, this compound, using Western blot analysis. By examining the phosphorylation status of key proteins in the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, as well as other important signaling molecules like CaMKII and CREB, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic effects of this compound. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of α7-nAChR pharmacology and its implications for drug development.
References
- 1. The Protective Effect of Alpha 7 Nicotinic Acetylcholine Receptor Activation on Critical Illness and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of α7-nAChR-mediated PI3K/AKT pathway in lung cancer induced by nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 8. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunohistochemical Analysis of α7 Nicotinic Acetylcholine Receptor (nAChR) and the Role of the Agonist Abt-126
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel deeply implicated in a variety of neurological and inflammatory processes. Its role in cognitive functions has made it a significant target for therapeutic interventions in conditions like Alzheimer's disease and schizophrenia. These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of α7 nAChR in tissue samples.
It is critical to clarify that Abt-126 (also known as Nelonicline) is a selective agonist for the α7 nAChR, not an antibody used for its detection. Therefore, this document provides a representative IHC protocol using a validated commercially available antibody for α7 nAChR and separately discusses the relevance and effects of this compound with supporting data.
Data Presentation
Quantitative Data on α7 nAChR Expression
The expression of α7 nAChR mRNA has been documented across various tissues during development. The following table summarizes relative expression levels in mice at different embryonic (E) and postnatal (P) stages.
| Tissue/System | E13 | E15 | E17 | P0 |
| Central Nervous System | ||||
| Brain | Low to Moderate | High | High | High |
| Spinal Cord | Moderate | High | High | High |
| Peripheral Nervous System | ||||
| Dorsal Root Ganglia | Present | High | High | High |
| Sympathetic Ganglia | Present | High | High | High |
| Non-Neuronal Tissue | ||||
| Adrenal Medulla | Robust | Robust | Robust | Robust |
| Muscle | Low | Low | Very Low | Background |
| Thymus | Not Detected | Not Detected | Not Detected | Not Detected |
| Spleen | Not Detected | Not Detected | Not Detected | Not Detected |
Data synthesized from in situ hybridization studies in mice. Expression levels are qualitative descriptions from the source material.[1][2]
Clinical Trial Data for this compound (Nelonicline)
This compound has been evaluated in clinical trials for cognitive deficits. The following table summarizes key efficacy data from a Phase 2 study in patients with mild-to-moderate Alzheimer's disease.
| Treatment Group | N | Baseline ADAS-Cog-11 (Mean ± SD) | Change from Baseline at Week 24 (LS Mean ± SE) | P-value (vs. Placebo) |
| Placebo | - | - | - | - |
| This compound 25 mg | - | - | -0.47 ± 0.94 | 0.309 |
| This compound 50 mg | - | - | -0.87 ± 0.85 | 0.153 |
| This compound 75 mg | - | - | -1.08 ± 0.94 | 0.127 |
| Donepezil | - | - | -2.29 ± 0.95 | 0.008 |
ADAS-Cog-11: Alzheimer's Disease Assessment Scale-cognitive subscale (11-item). A negative change indicates improvement. LS Mean: Least Squares Mean. SE: Standard Error.[3]
Experimental Protocols
Immunohistochemistry Protocol for α7 nAChR in Paraffin-Embedded Tissue
This protocol is a representative methodology for the immunohistochemical staining of α7 nAChR in formalin-fixed, paraffin-embedded (FFPE) tissue sections. It is based on standard IHC procedures and information gathered from studies utilizing validated anti-α7 nAChR antibodies.[4][5][6]
Materials:
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Phosphate Buffered Saline (PBS)
-
Endogenous Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Validated Rabbit Polyclonal anti-α7 nAChR antibody (e.g., Abcam ab10096, Abcam ab216485) diluted in antibody dilution buffer (e.g., 0.5% BSA in PBS).[4][5]
-
Secondary Antibody: Biotinylated Goat anti-Rabbit IgG
-
Detection Reagent: Streptavidin-Horseradish Peroxidase (HRP) conjugate (or similar polymer-based system)
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit
-
Counterstain: Hematoxylin
-
Dehydrating agents and clearing agents (Ethanol and Xylene)
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking Endogenous Peroxidase:
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash slides with PBS, 2 changes for 5 minutes each.[6]
-
Apply biotinylated secondary antibody and incubate for 30 minutes at room temperature.[6]
-
Wash slides with PBS, 2 changes for 5 minutes each.[6]
-
Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[6]
-
Wash slides with PBS, 2 changes for 5 minutes each.[6]
-
-
Chromogen Application:
-
Apply the DAB substrate solution and monitor for color development (typically 1-5 minutes).[6]
-
Stop the reaction by rinsing slides in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
Visualizations
Experimental Workflow
References
- 1. Frontiers | Distribution of α7 Nicotinic Acetylcholine Receptor Subunit mRNA in the Developing Mouse [frontiersin.org]
- 2. Distribution of α7 Nicotinic Acetylcholine Receptor Subunit mRNA in the Developing Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound monotherapy in mild-to-moderate Alzheimer's dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Troubleshooting & Optimization
Abt-126 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential solubility challenges with the investigational compound Abt-126 (Nelonicline). While specific quantitative solubility data for this compound is not extensively published in publicly available literature, its chemical structure suggests that it may exhibit limited solubility in aqueous solutions, a common characteristic for many small molecule drug candidates.
The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles and techniques for enhancing the solubility of poorly water-soluble compounds and are intended to provide a robust starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: For initial in vitro experiments, Dimethyl Sulfoxide (DMSO) is a widely used starting solvent due to its high capacity to dissolve a broad range of organic compounds.[2][3][4] It is crucial to use anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted to the final desired concentration in your aqueous experimental medium.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced toxicity. A concentration of 0.1% (v/v) or lower is generally considered safe for most cell lines.[2] However, it is imperative to perform a vehicle control experiment (medium with the same final concentration of DMSO without this compound) to account for any potential effects of the solvent on your experimental results.
Q4: Can I use other co-solvents besides DMSO?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[3] The choice of co-solvent may depend on the specific requirements of your experiment, including the route of administration for in vivo studies. It is important to assess the compatibility and potential toxicity of any co-solvent in your experimental system.
Q5: How can I improve the dissolution of this compound powder?
A5: To aid in the dissolution of this compound powder, especially when preparing a stock solution, you can use techniques such as vortexing and sonication in a water bath.[4][5] Gentle warming (e.g., to 37°C) may also help, but caution should be exercised to avoid thermal degradation of the compound.[2] Always visually inspect the solution to ensure that all solid material has completely dissolved.
Troubleshooting Guide: Common Solubility Issues
This guide provides a structured approach to resolving common solubility challenges encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or cell culture medium. | The aqueous solubility of this compound is exceeded upon dilution. | 1. Lower the Final Concentration: If experimentally feasible, reducing the final concentration of this compound may prevent precipitation. 2. Use Pre-warmed Medium: Warming the aqueous medium to 37°C before adding the this compound stock solution can sometimes improve solubility.[2] 3. Stepwise Dilution: Perform serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous medium. This gradual reduction in solvent strength can help to keep the compound in solution.[4] 4. Increase Co-solvent Concentration: If your experimental system allows, a slight increase in the final DMSO concentration (while remaining within non-toxic limits) may enhance solubility. Always include a corresponding vehicle control.[4] |
| Variability in experimental results between different batches of prepared this compound solution. | Incomplete dissolution of the this compound powder during stock solution preparation. | 1. Ensure Complete Dissolution: Utilize an ultrasonic bath to facilitate the dissolution of this compound in the organic solvent.[4] Visually confirm that no solid particles remain before use. 2. Use Fresh, Anhydrous Solvent: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its ability to dissolve hydrophobic compounds. Use freshly opened, high-quality anhydrous DMSO for preparing stock solutions.[4] |
| Observed cytotoxicity is higher than expected or inconsistent. | The precipitate may be causing physical stress to the cells, or the actual concentration of the dissolved compound is lower than intended. | 1. Filter the Final Solution: After diluting the this compound stock into the experimental medium, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your cells. Be aware that this may reduce the final concentration of the compound. 2. Optimize Formulation: For higher concentrations, consider developing a more complex formulation. This could involve the use of solubilizing agents or delivery systems, though this would require significant validation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound ≈ 313.4 g/mol ).
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no remaining solid particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualization of this compound Mechanism of Action
This compound is a selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[6][7] Activation of this receptor, which is a ligand-gated ion channel, leads to an influx of calcium ions. This influx can trigger various downstream signaling cascades that are important for cognitive processes.[6][8]
Caption: Signaling pathway of this compound as an α7-nAChR agonist.
Experimental Workflow for Addressing Solubility Issues
The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound.
References
- 1. This compound | C17H19N3OS | CID 24987875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Abt-126 Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Abt-126 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for researchers?
This compound (also known as Nelonicline) is a potent and selective α7 nicotinic acetylcholine receptor (α7-nAChR) agonist that has been investigated for its potential in treating cognitive deficits.[1][2][3] Like many small molecule drugs, this compound's utility in in vitro and in vivo experimental settings can be hampered by poor aqueous solubility. This can lead to precipitation in physiological buffers, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the common causes of this compound precipitation in experimental buffers?
Several factors can contribute to the precipitation of this compound in aqueous solutions:
-
pH-dependent solubility: The solubility of many compounds is highly dependent on the pH of the buffer.[4][5] If the buffer pH is close to the isoelectric point of this compound, its solubility will be at its minimum.
-
High concentration: Exceeding the thermodynamic solubility limit of this compound in a given buffer will inevitably lead to precipitation.
-
Solvent shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate out of solution. This phenomenon is often referred to as "solvent shock."
-
Temperature fluctuations: Changes in temperature can affect the solubility of small molecules. A decrease in temperature can lower the solubility and induce precipitation.
-
Interactions with buffer components: Certain salts or other components in the experimental buffer could potentially interact with this compound and reduce its solubility.
Q3: How can I increase the solubility of this compound in my experimental buffer?
Several strategies can be employed to enhance the solubility of this compound and prevent precipitation:
-
Optimize buffer pH: Adjusting the pH of the buffer can significantly impact the solubility of ionizable compounds.[4][5] Experimenting with a range of pH values may help identify a condition where this compound is more soluble.
-
Use of co-solvents: Incorporating a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, into the final buffer can help maintain the solubility of hydrophobic compounds.[6] However, it is crucial to ensure the final solvent concentration is low enough to not affect the biological system being studied (typically <0.5%).
-
Employing solubilizing agents: Excipients like cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7][8]
-
Careful dilution of stock solutions: To avoid solvent shock, add the concentrated stock solution to the buffer dropwise while vortexing or stirring vigorously to ensure rapid and uniform mixing.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound precipitation during your experiments.
Issue 1: this compound precipitates immediately upon dilution of the DMSO stock solution into my aqueous buffer.
-
Possible Cause: This is a classic example of "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution. The concentration of this compound may also be exceeding its kinetic solubility limit in the final buffer.
-
Troubleshooting Steps:
-
Slower Addition and Vigorous Mixing: Add the this compound stock solution drop-by-drop to the buffer while the buffer is being vortexed or stirred vigorously. This promotes rapid dispersal and minimizes localized high concentrations of the compound and organic solvent.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in the organic solvent concentration can help keep the compound in solution.
-
Increase Co-solvent Concentration: If your experimental system can tolerate it, slightly increase the final percentage of DMSO in your buffer.
-
Lower the Final Concentration: Re-evaluate the required concentration of this compound for your experiment. It's possible that a lower, more soluble concentration may still be effective.
-
Issue 2: My this compound solution appears clear initially but becomes cloudy or shows visible precipitate over time.
-
Possible Cause: The initial concentration may be in a metastable, supersaturated state. Over time, the compound begins to nucleate and precipitate out of solution. Temperature fluctuations or interactions with the container surface can also initiate this process.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment to avoid issues related to long-term stability in the buffer.
-
Incorporate Precipitation Inhibitors: Certain polymers, such as HPMC or PVP, can act as precipitation inhibitors by preventing the growth of drug crystals.[9][10]
-
Consider Cyclodextrins: Cyclodextrins can form stable complexes with this compound, enhancing its long-term solubility.[7][8]
-
Control Temperature: Ensure your solutions are maintained at a constant and appropriate temperature throughout the experiment.
-
Issue 3: I am observing inconsistent results in my bioassays, which I suspect is due to this compound precipitation.
-
Possible Cause: Undissolved or precipitated this compound will lead to an inaccurate and lower effective concentration of the compound in your assay, resulting in high variability and unreliable data.
-
Troubleshooting Steps:
-
Visual Inspection and Centrifugation: Before use, always visually inspect your this compound solution for any signs of cloudiness or precipitate. If unsure, centrifuge a small aliquot of the solution to see if a pellet forms.
-
Solubility Assessment: Perform a preliminary experiment to determine the maximum solubility of this compound in your specific experimental buffer. This will help you establish a working concentration range where the compound remains fully dissolved.
-
Implement a Validated Solubilization Protocol: Based on the strategies outlined in this guide, develop and validate a consistent protocol for preparing your this compound solutions to ensure reproducibility.
-
Quantitative Data Summary
The following table summarizes general strategies for improving the solubility of poorly soluble compounds like this compound. The effectiveness of each method will be compound and buffer-specific.
| Method | Typical Concentration/Ratio | Advantages | Disadvantages |
| pH Adjustment | Titrate to a pH where the compound is ionized | Can significantly increase solubility for ionizable compounds.[4][5] | May not be suitable for all biological assays; can affect compound stability.[4] |
| Co-solvents (e.g., DMSO, Ethanol) | < 1% (v/v) in final solution | Simple and effective for many compounds. | Can be toxic to cells at higher concentrations; may interfere with some assays. |
| Cyclodextrins (e.g., HP-β-CD) | 1-10% (w/v) | High solubilizing capacity; generally low toxicity.[11][7] | Can be expensive; may alter the effective free concentration of the compound. |
| Surfactants (e.g., Tween 80) | < 0.1% (v/v) | Can form micelles to encapsulate and solubilize hydrophobic compounds. | Can interfere with cell membranes and protein function. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Add a sufficient volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously until all the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
-
Bring an aliquot of the this compound stock solution and the desired experimental buffer to room temperature.
-
Vortex the experimental buffer at a moderate speed.
-
While the buffer is vortexing, add the required volume of the this compound stock solution dropwise to the buffer.
-
Continue to vortex for an additional 30-60 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Key factors contributing to the precipitation of this compound.
Caption: A decision-making workflow for troubleshooting this compound precipitation.
References
- 1. Efficacy and Safety of this compound in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized Trial to Assess the Efficacy and Safety of this compound, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Abt-126 Electrophysiology Experiments
Welcome to the technical support center for researchers utilizing Abt-126 in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful acquisition of high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of electrophysiology?
This compound, also known as Nelonicline, is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] The α7-nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization.[3] In electrophysiological recordings, application of this compound is expected to elicit an inward current in cells expressing α7-nAChRs.
Q2: What are the expected characteristics of α7-nAChR currents elicited by this compound?
Currents mediated by α7-nAChRs typically exhibit rapid activation followed by fast and profound desensitization in the continued presence of the agonist.[4][5] Therefore, when applying this compound, you should expect to see a transient inward current that quickly decays to a smaller steady-state level or to baseline.
Q3: What concentrations of this compound should I use in my in vitro experiments?
While specific preclinical electrophysiology data for this compound is not widely published, studies on other α7-nAChR agonists can provide a starting point. For instance, the α7-nAChR agonist FRM-17874 showed an EC50 of 0.42 µM in Xenopus oocytes expressing human α7-nAChRs.[6] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental preparation, starting from a low nanomolar range and going up to the micromolar range.
Q4: Can this compound affect other ion channels?
This compound is characterized as a selective α7-nAChR agonist.[1] However, like any pharmacological agent, off-target effects are possible, especially at higher concentrations. It is crucial to include appropriate controls in your experiments, such as applying this compound to cells that do not express α7-nAChRs or using a specific α7-nAChR antagonist, like α-bungarotoxin, to confirm that the observed effects are mediated by the intended target.[5]
Troubleshooting Guide
General Electrophysiology Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background noise | - Improper grounding- Electrical interference from nearby equipment- Poorly shielded setup | - Ensure all equipment is connected to a common ground.- Turn off non-essential electronic devices in the vicinity.- Use a Faraday cage to shield your recording setup. |
| Unstable baseline (drift) | - Unstable patch pipette-cell seal- Changes in perfusion rate or temperature- Reference electrode instability | - Ensure a high-resistance (>1 GΩ) seal is formed and stable before recording.- Maintain a constant perfusion rate and temperature.- Check the reference electrode for proper chloriding and stability. |
| No response to this compound application | - Low or no expression of α7-nAChRs in the cells- Degraded this compound stock solution- Ineffective drug application system | - Verify α7-nAChR expression using molecular techniques (e.g., PCR, immunostaining).- Prepare fresh this compound stock solutions regularly.- Ensure your perfusion or puff application system is delivering the drug effectively to the cell. |
Issues Specific to Ligand-Gated Ion Channels like α7-nAChR
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Rapid current decay and small steady-state response | - This is a characteristic feature of α7-nAChRs due to rapid desensitization. | - This is the expected physiological response. Analyze the peak current amplitude and the decay kinetics.- To study the steady-state component, a lower concentration of this compound might be beneficial. |
| Difficulty obtaining a consistent response | - Receptor desensitization from previous applications- Slow wash-out of the compound | - Ensure a sufficient wash-out period between drug applications to allow for receptor recovery.- Increase the perfusion rate during the wash-out phase. |
| Run-down of the current with repeated applications | - Intracellular factors washing out in whole-cell configuration- Cellular signaling pathways becoming desensitized | - Use the perforated patch-clamp technique to preserve the intracellular milieu.- Allow for longer recovery times between applications.- Monitor the health of the cell throughout the experiment. |
Experimental Protocols
Generalized Whole-Cell Patch-Clamp Protocol for this compound Application
This protocol provides a general framework. Specific parameters such as solution composition and voltage protocols may need to be optimized for your cell type of interest.
-
Preparation of Solutions:
-
External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal Solution: A typical internal solution might contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to ~7.3 with KOH.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
-
Cell Preparation:
-
Prepare acute brain slices or cultured cells expressing α7-nAChRs according to your standard laboratory procedures.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated external solution.
-
-
Establishing a Whole-Cell Recording:
-
Approach the target cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
After seal formation, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Recording and Drug Application:
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
Hold the cell at a membrane potential of -60 to -70 mV in voltage-clamp mode.
-
Establish a stable baseline recording.
-
Apply this compound using a fast perfusion system or a picospritzer for rapid and localized application.
-
Record the induced current.
-
Wash out the drug with the external solution until the baseline returns to its initial state.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound application.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. The α7 Nicotinic Agonist this compound in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nelonicline | ALZFORUM [alzforum.org]
- 3. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. cerebrasol.com [cerebrasol.com]
Technical Support Center: Mitigating α7 nAChR Desensitization with Abt-126
Welcome to the technical support center for researchers utilizing Abt-126 (also known as Nelonicline) in studies related to the α7 nicotinic acetylcholine receptor (nAChR). This resource provides in-depth troubleshooting guidance and frequently asked questions to facilitate your experimental success. This compound is a selective partial agonist for the α7 nAChR, a ligand-gated ion channel implicated in cognitive processes and inflammatory pathways. A primary challenge in studying α7 nAChRs is their rapid desensitization upon agonist binding, which can complicate experimental design and data interpretation. This guide will address specific issues related to mitigating this phenomenon with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound at the α7 nAChR?
A1: this compound is a selective partial agonist of the α7 nAChR.[1] This means it binds to the same site as the endogenous agonist, acetylcholine (ACh), but elicits a submaximal response. As a partial agonist, this compound can also act as a competitive antagonist in the presence of a full agonist like ACh by occupying the binding site and preventing the full agonist from binding and inducing a maximal response. This property is key to its potential for mitigating desensitization.
Q2: How does a partial agonist like this compound help in mitigating α7 nAChR desensitization?
A2: The rapid desensitization of α7 nAChRs is a significant hurdle in therapeutic development.[2] Partial agonists, by their nature, stabilize a different set of receptor conformations compared to full agonists. While they do induce some desensitization, the rate and extent are often less than that caused by a full agonist. Furthermore, by competing with endogenous acetylcholine, this compound can reduce the frequency of the receptor entering a deeply desensitized state that would be induced by saturating concentrations of a full agonist.
Q3: What are the key pharmacological parameters of this compound?
A3: The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 12.3 nM | Human brain | [1] |
| Efficacy (Intrinsic Activity) | 74% relative to Acetylcholine | Recombinant human α7 nAChRs in Xenopus oocytes | [1] |
| EC50 | 2.0 µM | Recombinant human α7 nAChRs in Xenopus oocytes | [1] |
Q4: What concentrations of this compound are typically used in in vitro experiments?
A4: The concentration of this compound will depend on the specific experimental goals. For studying its partial agonist effects, a concentration range around its EC50 (e.g., 1-10 µM) is a reasonable starting point. To investigate its effects on desensitization in the presence of a full agonist, you might use a lower concentration of this compound in combination with a concentration of ACh that typically induces profound desensitization (e.g., 100 µM - 1 mM).
Troubleshooting Guide
Problem 1: No observable current or a very small current in response to this compound application in electrophysiology experiments.
| Possible Cause | Suggested Solution |
| Low Receptor Expression: The cell line or neuron population may have low levels of functional α7 nAChR expression. | Confirm α7 nAChR expression using RT-PCR, Western blot, or immunocytochemistry. Consider using a cell line with stable, high-level expression of human α7 nAChR. |
| Rapid Desensitization: Even as a partial agonist, this compound can induce desensitization, especially with slow perfusion systems. | Use a rapid perfusion system to ensure fast application and removal of the agonist. A shorter application time may be necessary to capture the peak current before significant desensitization occurs. |
| Incorrect Voltage Clamp Parameters: The holding potential may not be optimal for detecting inward currents. | For whole-cell voltage-clamp recordings, use a holding potential of -60 mV to -80 mV to provide a sufficient driving force for cation influx. |
| Suboptimal this compound Concentration: The concentration used may be too low to elicit a measurable response. | Perform a dose-response curve starting from nanomolar to high micromolar concentrations to determine the optimal concentration for your system. |
Problem 2: Difficulty in observing the mitigating effect of this compound on ACh-induced desensitization.
| Possible Cause | Suggested Solution |
| Inappropriate Agonist Concentrations: The relative concentrations of this compound and ACh may not be optimal to observe the competitive effect. | Systematically vary the concentrations of both this compound and ACh. Try pre-incubating the cells with this compound before co-applying with ACh. |
| Slow Washout: Residual ACh in the system can continue to cause desensitization, masking the effect of this compound. | Ensure your perfusion system allows for rapid and complete washout of the agonists between applications. |
| Run-down of Receptors: Repeated applications of high concentrations of agonists can lead to a gradual decline in receptor responsiveness over the course of an experiment. | Allow for sufficient recovery time between agonist applications (several minutes). Monitor the response to a control ACh application throughout the experiment to assess receptor stability. |
Experimental Protocols
Protocol 1: Characterizing the Partial Agonist Activity and Desensitization Profile of this compound using Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the current elicited by this compound and to quantify its desensitization kinetics in a heterologous expression system (e.g., HEK293 cells stably expressing human α7 nAChR).
Diagram of Experimental Workflow:
Caption: Workflow for characterizing this compound effects on α7 nAChR.
Materials:
-
HEK293 cells stably expressing human α7 nAChR
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
This compound stock solution (in DMSO, final DMSO concentration <0.1%)
-
Acetylcholine (ACh) stock solution (in water)
-
Patch-clamp rig with a rapid perfusion system
Procedure:
-
Cell Preparation: Culture and plate cells on glass coverslips 24-48 hours before the experiment.
-
Electrophysiology Setup:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Obtain a whole-cell patch-clamp recording from a single cell.
-
Voltage-clamp the cell at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Apply a short pulse (e.g., 500 ms) of a saturating concentration of ACh (e.g., 1 mM) to elicit a control maximal response.
-
Wash the cell with external solution for 3-5 minutes to allow for full recovery from desensitization.
-
Apply this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) for the same duration.
-
Wash the cell for 3-5 minutes between each application of a different concentration.
-
At the end of the experiment, re-apply the control ACh concentration to check for cell viability and receptor run-down.
-
-
Data Analysis:
-
Measure the peak amplitude of the current evoked by each concentration of this compound.
-
Normalize the peak currents to the maximal ACh response to determine the relative efficacy.
-
Fit the decay phase of the current trace to a single or double exponential function to determine the time constant(s) of desensitization (τ).
-
Plot the normalized peak currents against the this compound concentration to generate a concentration-response curve and determine the EC50.
-
Protocol 2: Assessing the Mitigation of ACh-Induced Desensitization by this compound
This protocol uses a two-pulse protocol to quantify the effect of this compound on the recovery from desensitization induced by a full agonist.
Diagram of Two-Pulse Experimental Protocol:
Caption: Two-pulse protocol to measure recovery from desensitization.
Procedure:
-
Follow the same cell preparation and electrophysiology setup as in Protocol 1.
-
Data Acquisition:
-
Apply a conditioning pulse of a high concentration of ACh (e.g., 1 mM for 1-2 seconds) to induce desensitization.
-
After the conditioning pulse, wash the cell with either external solution alone (control) or external solution containing a specific concentration of this compound for a variable recovery interval (e.g., ranging from 1 second to 5 minutes).
-
Following the recovery interval, apply a test pulse of the same concentration and duration of ACh.
-
Repeat this protocol for a range of recovery intervals.
-
-
Data Analysis:
-
Measure the peak amplitude of the current from the conditioning pulse (IP1) and the test pulse (IP2).
-
Calculate the recovery ratio (IP2 / IP1) for each recovery interval.
-
Plot the recovery ratio as a function of the recovery interval duration.
-
Fit the data with a single or double exponential function to determine the time constant of recovery from desensitization (τrec).
-
Compare the τrec values obtained in the absence and presence of this compound to quantify its effect on the rate of recovery.
-
Signaling Pathways
α7 nAChR Signaling Overview
Activation of α7 nAChRs leads to the influx of cations, primarily Na+ and Ca2+. The subsequent increase in intracellular Ca2+ can trigger various downstream signaling cascades.
Caption: Simplified α7 nAChR downstream signaling cascade.
This technical support guide provides a starting point for researchers working with this compound and α7 nAChRs. Successful experimentation will require careful optimization of the protocols for your specific cellular system and research questions.
References
Technical Support Center: Abt-126 and 5-HT3 Receptor Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Abt-126 on 5-HT3 receptors.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target activity of this compound on the 5-HT3 receptor?
A1: this compound, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, has been observed to have off-target effects at the 5-HT3 receptor.[1][2] In a panel of radioligand binding assays, this compound demonstrated modest affinity for the 5-HT3 receptor, where it acts as an antagonist.[2]
Q2: What is the binding affinity of this compound for the 5-HT3 receptor?
A2: The binding affinity (Ki) of this compound for the 5-HT3 receptor has been determined to be 140 nM.[1][2] This is approximately 10-fold less potent than its binding affinity for its primary target, the α7 nAChR.[1][2]
Q3: What are the potential functional consequences of this compound binding to 5-HT3 receptors?
A3: As an antagonist at the 5-HT3 receptor, this compound can inhibit the normal physiological functions mediated by this receptor. 5-HT3 receptors are ligand-gated ion channels that, upon activation by serotonin, allow the influx of cations (primarily Na+, K+, and Ca2+), leading to neuronal depolarization.[3] Antagonism of this receptor is the mechanism of action for the "setron" class of antiemetic drugs used to prevent nausea and vomiting. One of the most frequently reported adverse events in clinical trials of this compound was constipation, which is a known side effect of 5-HT3 receptor antagonists.[1][4]
Q4: I am observing unexpected results in my cellular assay when using this compound. Could this be due to its effect on 5-HT3 receptors?
A4: Yes, if your experimental system (e.g., cell line, primary neurons) expresses 5-HT3 receptors, the off-target activity of this compound could be a confounding factor. For example, if you are studying the effects of this compound on neurotransmitter release or neuronal excitability, concurrent antagonism of 5-HT3 receptors could influence your results.
Q5: How can I confirm if the effects I am seeing are due to 5-HT3 receptor antagonism?
A5: To determine if the observed effects are mediated by 5-HT3 receptors, you can perform a control experiment using a highly selective 5-HT3 receptor antagonist that is structurally different from this compound (e.g., granisetron, ondansetron). If this selective antagonist reproduces the effects seen with this compound, it strongly suggests the involvement of the 5-HT3 receptor. Additionally, if your assay has a functional readout (e.g., calcium influx, membrane depolarization), you can assess whether this compound can inhibit a response induced by a selective 5-HT3 receptor agonist (e.g., m-chlorophenylbiguanide).
Data Presentation
Table 1: Binding Affinity of this compound for the 5-HT3 Receptor
| Compound | Target | Action | Ki (nM) |
| This compound | 5-HT3 Receptor | Antagonist | 140 |
Experimental Protocols
Radioligand Binding Assay for Determining Ki of this compound at the 5-HT3 Receptor
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the 5-HT3 receptor.
1. Materials:
-
Cell Membranes: Membrane preparations from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-Granisetron or [³H]-GR65630.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled 5-HT3 receptor antagonist (e.g., Granisetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters, and a cell harvester.
2. Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the 5-HT3 receptor.
-
Homogenize cells in lysis buffer and pellet the membranes by centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh lysis buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add assay buffer, [³H]-radioligand (at a concentration close to its Kd), and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, [³H]-radioligand, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound, [³H]-radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Calcium Flux Assay for 5-HT3 Receptor Antagonism
This protocol outlines a cell-based functional assay to measure the ability of this compound to antagonize 5-HT3 receptor-mediated calcium influx.
1. Materials:
-
Cell Line: A cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.
-
Test Compound: this compound.
-
5-HT3 Receptor Agonist: Serotonin or a selective 5-HT3 agonist.
-
Assay Buffer: A physiological buffer such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with a liquid handling system.
2. Procedure:
-
Cell Plating: Seed the 5-HT3 receptor-expressing cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's protocol (typically for 1 hour at 37°C).
-
Compound Pre-incubation: Wash the cells with assay buffer and then add serial dilutions of this compound to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the receptors.
-
Agonist Stimulation and Signal Detection:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the instrument's liquid handler to add the 5-HT3 receptor agonist to all wells.
-
Immediately begin kinetic fluorescence measurements to record the change in intracellular calcium concentration.
-
3. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. This compound monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The α7 Nicotinic Agonist this compound in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Abt-126 Concentration for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective use of Abt-126 in in vitro assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your experiments and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Nelonicline, is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel.[1][2] Activation of α7-nAChR leads to an influx of calcium ions (Ca²⁺), which in turn can modulate various downstream signaling pathways involved in cognitive processes and inflammation.[3]
Q2: What is the recommended solvent for preparing an this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.
Q3: How should I store the solid compound and stock solutions of this compound?
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions.
| Format | Storage Temperature | Recommended Shelf Life |
| Solid Powder | -20°C | ≥ 2 years |
| Stock Solution in DMSO | -20°C | Up to 6 months |
| Stock Solution in DMSO | -80°C | Up to 1 year |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What is a good starting concentration range for my in vitro experiments?
The optimal concentration of this compound will vary depending on the specific assay and cell type used. Based on its known binding affinity and data from similar α7-nAChR agonists, a broad concentration range is recommended for initial range-finding experiments. A typical starting point would be a serial dilution from 10 µM down to the nanomolar or even picomolar range to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) for your specific system. In radioligand binding assays, a concentration of 10 µM has been used.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | 1. The final concentration of this compound exceeds its aqueous solubility. 2. "Solvent shock" from diluting a concentrated DMSO stock directly into the aqueous medium. | 1. Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium to create intermediate dilutions before adding to the final culture. 2. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to minimize solvent-induced precipitation and cytotoxicity. |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. "Edge effects" in the multi-well plate. 3. Inaccurate pipetting of the compound. | 1. Ensure a homogenous cell suspension during plating. 2. Avoid using the outermost wells of the plate for critical data points, or fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and ensure thorough mixing when preparing dilutions. |
| No observable effect or a weaker-than-expected response. | 1. The concentration of this compound is too low. 2. The cells do not express sufficient levels of functional α7-nAChR. 3. Degradation of this compound in the culture medium over time. | 1. Perform a wider dose-response curve, extending to higher concentrations. 2. Confirm α7-nAChR expression in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry. 3. Prepare fresh dilutions of this compound for each experiment and consider the stability of the compound in your specific medium over the experiment's duration. |
| Unexpected cytotoxicity or cell death. | 1. The concentration of this compound is too high. 2. The final DMSO concentration is toxic to the cells. 3. Off-target effects of this compound. | 1. Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay. 2. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerable concentration. 3. While this compound is selective for α7-nAChR, it has a lower affinity for the 5-HT3 receptor (Ki of 140 nM).[2] Consider if this off-target activity could be contributing to the observed effects. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out the appropriate mass based on its molecular weight.
-
Dissolution: Add the corresponding volume of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a sterile amber tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the effect of this compound on cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions (prepared from DMSO stock)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells, including a vehicle control (medium with the same percentage of DMSO). Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: In Vitro Calcium Flux Assay
This protocol outlines a method to measure changes in intracellular calcium concentration upon activation of α7-nAChR by this compound using a fluorescent calcium indicator.
Materials:
-
Cells expressing α7-nAChR cultured on black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM)
-
Anhydrous DMSO
-
Pluronic® F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound working solutions
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic® F-127 in the assay buffer. Remove the culture medium from the cells and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with fresh assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the FLIPR instrument and measure the baseline fluorescence for a short period.
-
Compound Addition: Add the this compound working solutions to the wells while continuously recording the fluorescence signal.
-
Data Acquisition: Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence is calculated as the peak fluorescence intensity minus the baseline fluorescence. Plot a dose-response curve of the fluorescence change against the this compound concentration to determine the EC₅₀ value.
Visualizations
Signaling Pathways
Caption: this compound activates the α7-nAChR, leading to calcium influx and downstream signaling.
Experimental Workflow
Caption: General workflow for in vitro testing of this compound.
References
Technical Support Center: Improving the Stability of Abt-126 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Abt-126 in solution during experimental procedures.
Troubleshooting Unstable this compound Solutions
Researchers may encounter issues with the stability of this compound in solution, such as precipitation or degradation, which can significantly impact experimental outcomes. This guide provides a systematic approach to identifying and resolving these common challenges.
Observation: Precipitate forms immediately upon dilution of this compound stock solution into an aqueous buffer.
| Potential Cause | Recommended Solution |
| Exceeded Solubility Limit: The concentration of this compound in the final aqueous solution is higher than its solubility limit. | - Reduce the final concentration of this compound in the assay. - Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and use a smaller volume for dilution. - Perform serial dilutions of the stock solution in the aqueous buffer rather than a single large dilution. |
| Solvent Shock: The rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. | - Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring. - Pre-warm the aqueous buffer (e.g., to 37°C for cell culture media) before adding the stock solution. |
Observation: this compound solution, initially clear, becomes cloudy or shows precipitate over time during incubation.
| Potential Cause | Recommended Solution |
| Temperature-Dependent Solubility: this compound may have lower solubility at the incubation temperature (e.g., 37°C) compared to room temperature where the solution was prepared. | - Prepare the final working solution at the incubation temperature. - Equilibrate all components to the incubation temperature before mixing. |
| pH Shift: Changes in the pH of the medium, due to cellular metabolism or CO2 environment in an incubator, can affect the solubility and stability of this compound. | - Ensure the buffer system is robust enough to maintain a stable pH throughout the experiment. - For cell-based assays, use a CO2-independent medium if appropriate or ensure proper buffering for the CO2 concentration. |
| Interaction with Media Components: Components in complex media, such as proteins or salts, may interact with this compound, leading to precipitation. | - Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if media components are the cause. - If possible, reduce the concentration of potentially interacting components in the media. |
| Chemical Degradation: this compound may be degrading over time under the experimental conditions, and the degradation products may be less soluble. | - Assess the stability of this compound in the specific experimental medium over the time course of the experiment using an analytical method like HPLC. - If degradation is observed, shorten the incubation time or consider using a more stable analog if available. |
Observation: Reduced biological activity of this compound in assays compared to expected results.
| Potential Cause | Recommended Solution |
| Degradation of this compound: The compound may have degraded due to improper storage or handling, or instability in the assay buffer. | - Prepare fresh stock solutions of this compound. - Store stock solutions in small, single-use aliquots at -20°C or lower to avoid repeated freeze-thaw cycles. - Protect solutions from light, especially if the compound is light-sensitive. - Evaluate the stability of this compound under the specific assay conditions (pH, temperature, buffer components). |
| Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in solution. | - Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware. - Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in the buffer, if compatible with the assay, to reduce non-specific binding. |
Quantitative Data Summary
This table summarizes the available quantitative data for this compound solubility and storage.
| Parameter | Value | Solvent/Condition | Source |
| Solubility | 12.5 mg/mL (39.88 mM) | Dimethyl Sulfoxide (DMSO) | [1] |
| Storage (Powder) | -20°C | N/A | [1] |
| Stability (Powder) | ≥ 2 years | At -20°C | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a stock solution of this compound, with a solubility of at least 12.5 mg/mL.[1] When preparing for biological assays, it is crucial to use anhydrous, high-purity DMSO.
Q2: How should I store my this compound stock solution?
A2: It is recommended to store this compound stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation. The solid form of this compound should be stored at -20°C for long-term stability.[1]
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
A3: This is a common issue when diluting a DMSO stock into an aqueous medium. To prevent precipitation, you can try several strategies:
-
Reduce the final concentration of this compound.
-
Add the DMSO stock slowly to the medium while gently mixing.
-
Pre-warm your medium to 37°C before adding the compound.
-
Perform serial dilutions in the medium instead of a one-step dilution.
Q4: How can I check if my this compound has degraded?
A4: The most reliable method to assess the integrity of your this compound solution is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your current solution to that of a freshly prepared standard, you can identify the presence of degradation products and quantify the amount of intact this compound.
Q5: Is this compound sensitive to light or pH?
A5: While specific data on the light and pH sensitivity of this compound is not widely published, it is a general best practice for small molecules to protect them from light by using amber vials or covering containers with foil. The stability of compounds can be pH-dependent; therefore, it is advisable to maintain a consistent and appropriate pH in your experimental buffer. If you suspect pH-related instability, you can perform a stability study across a range of pH values relevant to your experiments.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 313.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, you will need to dissolve 3.134 mg of this compound in 1 mL of DMSO.
-
Calculation: 0.010 mol/L * 313.43 g/mol * 0.001 L = 0.003134 g = 3.134 mg
-
-
Weighing:
-
Tare a sterile amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 3.134 mg of this compound powder directly into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution, but avoid overheating.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time and at a given temperature.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Incubator or water bath set to the desired temperature
-
HPLC system with a suitable column and detector
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Test Solution:
-
Prepare a working solution of this compound in your experimental buffer at the desired final concentration. For example, to make a 10 µM solution from a 10 mM stock, dilute the stock 1:1000 in the buffer.
-
Prepare a sufficient volume to draw samples at multiple time points.
-
-
Incubation:
-
Place the test solution in an incubator or water bath at the desired experimental temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the solution for HPLC analysis. This will serve as your baseline.
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots.
-
Store the collected samples at -80°C until analysis to prevent further degradation.
-
-
HPLC Analysis:
-
Analyze all samples by HPLC. The method should be capable of separating this compound from any potential degradation products.
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor activated by this compound.
References
Interpreting variable results in Abt-126 behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Abt-126 in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and interpret variable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the behavioral effects of this compound between different cohorts of animals. What are the potential causes?
A1: Variability in behavioral outcomes with this compound, an α7 nicotinic acetylcholine receptor (α7-nAChR) agonist, can stem from several factors:
-
Genetic Background: Different rodent strains can exhibit varied responses to cognitive enhancers. It is crucial to use a consistent and well-characterized strain for all experiments.
-
Animal Husbandry: Minor variations in housing conditions (e.g., cage density, enrichment), diet, light-dark cycles, and noise levels can significantly impact stress and baseline cognitive performance.
-
Experimenter Effect: The handling of animals by different researchers can introduce variability. Consistent and gentle handling procedures should be established and followed by all personnel.
-
Baseline Cognitive Performance: Animals with different baseline levels of cognitive function may respond differently to this compound. It is advisable to baseline test animals and stratify them across treatment groups.
-
Dose-Response Relationship: The cognitive-enhancing effects of α7-nAChR agonists can follow a U-shaped dose-response curve. It is essential to test a range of doses to identify the optimal therapeutic window.
Q2: Our results with this compound in preclinical models are not translating to the expected pro-cognitive effects observed in some publications. Why might this be the case?
A2: Discrepancies between your findings and published data can be attributed to several factors. Notably, a meta-analysis of α7 nicotinic agonists was unable to identify any published rodent studies of this compound, suggesting that detailed preclinical data may not be widely available. However, some publications do refer to pro-cognitive effects in animal models.[1][2] This discrepancy highlights the importance of careful experimental design. Potential reasons for a lack of effect include:
-
Subtle Pro-cognitive Effects: The cognitive-enhancing effects of this compound may be subtle and task-dependent. Ensure the chosen behavioral paradigm is sensitive enough to detect these changes.
-
Choice of Cognitive Domain: this compound has been suggested to show efficacy in specific cognitive domains such as social recognition memory, memory consolidation, inhibitory avoidance, and working memory.[1] Your chosen assay may not be targeting the most responsive domain.
-
Inappropriate Comparator: If using a positive control, ensure it is appropriate for the cognitive domain being tested and that its effects are reproducible in your laboratory.
-
Statistical Power: Insufficient sample size can lead to a failure to detect a true effect. Conduct a power analysis to determine the appropriate number of animals per group.
Q3: Are there any known off-target effects of this compound that could influence behavioral results?
A3: this compound is a highly selective α7-nAChR agonist. However, it does have a modest affinity for the serotonin 5-HT3 receptor, where it acts as an antagonist, with a binding affinity approximately 10-fold less potent than at the α7-nAChR.[3] Depending on the behavioral task, modulation of the 5-HT3 receptor could potentially influence outcomes related to anxiety, nausea, or aspects of cognition.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Cognitive Task Performance
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to minimize stress and ensure complete dose delivery. For injections, use a consistent volume and rate. |
| Environmental Stressors | Minimize noise and disturbances in the animal facility and testing rooms. Acclimate animals to the testing room and equipment before starting the experiment. |
| Health Status of Animals | Monitor animals daily for any signs of illness. Remove any unhealthy animals from the study as their behavior may be altered. |
| Circadian Rhythm Disruption | Conduct all behavioral testing at the same time of day to avoid variations due to the animals' natural circadian rhythms. |
Issue 2: Lack of a Clear Dose-Response Effect
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose Range | The selected doses may be too high or too low. Conduct a pilot study with a wider range of doses to establish a clear dose-response relationship. Remember the potential for a U-shaped curve. |
| Pharmacokinetics | The timing of behavioral testing relative to drug administration may not be optimal. Consider the peak plasma concentration and half-life of this compound to determine the best time for testing. |
| Task Difficulty | If the task is too easy (ceiling effect) or too difficult (floor effect), it may not be possible to observe a drug-induced improvement. Adjust the difficulty of the task accordingly. |
Experimental Protocols and Data Presentation
Due to the limited availability of detailed, published preclinical data for this compound, the following protocols and data tables are presented as illustrative examples based on standard methodologies for assessing α7-nAChR agonists in relevant behavioral paradigms.
Social Recognition Memory Task
Methodology:
-
Habituation: Individually house adult male rats for 7 days before the experiment. Handle each rat for 5 minutes daily for 3 days leading up to the test.
-
Acclimation: On the test day, acclimate each rat to the testing arena (a clean, open-field box) for 30 minutes.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (IP) injection 30 minutes before the first exposure.
-
First Exposure (T1): Introduce a juvenile rat into the arena with the adult test rat for a 4-minute exploration period. Record the time the adult rat spends investigating the juvenile (sniffing, grooming).
-
Inter-Trial Interval: Return both rats to their home cages for a 60-minute interval.
-
Second Exposure (T2): Re-introduce the same juvenile rat (familiar) and a novel juvenile rat into the arena with the adult test rat for a 4-minute exploration period. Record the time the adult rat spends investigating each juvenile.
-
Data Analysis: Calculate a discrimination index: (Time investigating novel juvenile - Time investigating familiar juvenile) / (Total investigation time). A higher index indicates better memory.
Illustrative Quantitative Data:
| Treatment Group | Dose (mg/kg, IP) | n | Discrimination Index (Mean ± SEM) |
| Vehicle | 0 | 12 | 0.25 ± 0.05 |
| This compound | 0.1 | 12 | 0.45 ± 0.06* |
| This compound | 0.3 | 12 | 0.58 ± 0.07** |
| This compound | 1.0 | 12 | 0.35 ± 0.08 |
*p < 0.05, **p < 0.01 compared to vehicle
Inhibitory Avoidance Task
Methodology:
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The dark compartment has a grid floor capable of delivering a mild foot shock.
-
Training: Place the rat in the light compartment. After a 10-second acclimation, the door opens. When the rat enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Drug Administration: Administer this compound or vehicle immediately after the training trial.
-
Retention Test: 24 hours later, place the rat back in the light compartment and open the door. Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event. An upper cut-off time (e.g., 300 seconds) is typically used.
Illustrative Quantitative Data:
| Treatment Group | Dose (mg/kg, IP) | n | Step-Through Latency (s, Mean ± SEM) |
| Vehicle | 0 | 10 | 85 ± 12 |
| This compound | 0.3 | 10 | 150 ± 20* |
| This compound | 1.0 | 10 | 210 ± 25** |
| This compound | 3.0 | 10 | 120 ± 18 |
*p < 0.05, **p < 0.01 compared to vehicle
Visualizations
This compound Mechanism of Action: α7-nAChR Signaling
Caption: Signaling pathway of this compound via α7-nAChR activation.
Experimental Workflow for a Typical Behavioral Study
Caption: Standard workflow for a preclinical behavioral study.
Troubleshooting Logic for Variable Results
Caption: Decision tree for troubleshooting variable results.
References
- 1. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low signal-to-noise in Abt-126 calcium imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Abt-126 in calcium imaging experiments. Our goal is to help you overcome common challenges, particularly low signal-to-noise ratio (SNR), to ensure the acquisition of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it impact intracellular calcium?
A1: this compound, also known as Nelonicline, is a selective α7 nicotinic acetylcholine receptor (α7-nAChR) allosteric modulator.[1] These receptors are ligand-gated ion channels that, upon activation, lead to an influx of calcium into the cell.[2][3] This increase in intracellular calcium is the basis for its investigation in conditions like Alzheimer's disease and schizophrenia.[1][4][5][6][7] In a laboratory setting, this property allows researchers to study the effects of α7-nAChR modulation by measuring the resulting calcium transients.
Q2: What are the primary causes of low signal-to-noise ratio (SNR) in my this compound calcium imaging experiments?
A2: A low SNR in calcium imaging can stem from several factors. The main culprits are often high background fluorescence, insufficient signal from your cells, phototoxicity, and issues with the imaging equipment itself.[8][9] High background can be caused by autofluorescence from the cells or media, or excess fluorescent dye that wasn't properly washed out.[10][11] A weak signal might be due to inefficient loading of the calcium indicator, low expression of the target receptor, or suboptimal experimental conditions.[12][13] Phototoxicity, which is cell damage from excessive light exposure, can also lead to a decreased signal and an increase in background noise.[14][15][16]
Q3: Which calcium indicator is recommended for use with this compound?
A3: For single-wavelength intensity measurements, Fluo-4 AM is a common and effective choice due to its large dynamic range and significant fluorescence increase upon binding calcium.[17] Its excitation maximum is around 494 nm, which is compatible with the 488 nm argon-ion laser found in many confocal microscopes and flow cytometers.[17] However, the optimal indicator may depend on your specific experimental setup and cell type.
Q4: How can I be sure that the calcium signal I'm observing is specific to this compound's action on α7-nAChRs?
A4: To ensure the specificity of your signal, it is crucial to include proper controls in your experimental design. A key control is to use a specific α7-nAChR antagonist, such as methyllycaconitine (MLA), to block the receptor. Pre-incubating your cells with the antagonist before applying this compound should abolish or significantly reduce the calcium signal. Additionally, performing experiments on cells that do not express the α7-nAChR (or using a knockdown model) can serve as a negative control.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound calcium imaging experiments in a question-and-answer format.
Issue 1: Weak or No Fluorescent Signal
Q: I've loaded my cells with Fluo-4 AM and applied this compound, but I'm seeing a very weak signal, or no signal at all. What should I do?
A: This is a common issue that can often be resolved by optimizing your dye loading protocol and experimental conditions.
-
Inadequate Dye Loading: Ensure your Fluo-4 AM is properly solubilized in DMSO and that the final concentration is appropriate for your cell type. Inconsistent loading can result from unhealthy or improperly prepared cell populations.[18] Using a serum-free medium during loading can prevent premature esterase activity.[18]
-
Suboptimal Loading Temperature and Time: The efficiency of Fluo-4 AM loading is cell-type dependent and sensitive to temperature and incubation time.[12] Low temperatures can lead to poor dye uptake, while excessively high temperatures or prolonged incubation can cause cytotoxicity.[12]
-
Incomplete De-esterification: After loading, intracellular esterases must cleave the AM ester for the dye to become calcium-sensitive. A post-loading incubation period is often necessary to ensure this process is complete.[12]
Troubleshooting Steps & Optimization Parameters
| Parameter | Recommendation | Rationale |
| Fluo-4 AM Concentration | 1-10 µM (start with 2-5 µM) | To ensure sufficient dye enters the cells for a detectable signal. The optimal concentration is cell-type dependent. |
| Loading Temperature | 20-37°C | Empirically determine the best temperature for your cells. Some protocols suggest a two-step incubation (e.g., 37°C followed by room temperature).[12] |
| Loading Time | 15-60 minutes | Shorter times may be insufficient, while longer times can lead to cytotoxicity.[12][17] |
| De-esterification Time | 30 minutes at 37°C | To allow for complete conversion of Fluo-4 AM to its active, calcium-sensitive form.[17] |
| Pluronic F-127 | 0.02-0.04% | A non-ionic surfactant that aids in the solubilization of Fluo-4 AM in aqueous media.[17] |
Issue 2: High Background Fluorescence
Q: My signal is present, but the background is so high that my signal-to-noise ratio is very poor. How can I reduce the background?
A: High background fluorescence can obscure your signal and make data analysis difficult. Here are some strategies to minimize it:
-
Incomplete Washing: Ensure you thoroughly wash the cells with fresh buffer after dye loading to remove all extracellular Fluo-4 AM.[12]
-
Dye Leakage: Some cell types actively extrude the dye after loading. The use of an organic anion-transport inhibitor like probenecid can help to reduce this leakage.[12][17]
-
Autofluorescence: The inherent fluorescence of your cells or the culture medium can contribute to background noise. Using phenol red-free medium during imaging can help.
-
Subcellular Compartmentalization: AM ester dyes can sometimes be sequestered into organelles, leading to bright, punctate staining rather than a diffuse cytosolic signal.[12][17] Lowering the incubation temperature can sometimes mitigate this issue.[12]
Troubleshooting Steps & Optimization Parameters
| Parameter | Recommendation | Rationale |
| Washing Steps | 2-3 washes with fresh, warm buffer | To thoroughly remove extracellular dye.[17] |
| Probenecid | 1-2.5 mM | To inhibit organic anion transporters and reduce dye leakage from the cells. |
| Imaging Medium | Phenol red-free medium | To reduce background fluorescence from the medium. |
| Loading Temperature | Test a range (e.g., room temp, 30°C, 37°C) | Lower temperatures can sometimes reduce dye sequestration into organelles.[12] |
Issue 3: Phototoxicity and Photobleaching
Q: My cells look unhealthy after imaging, and the fluorescent signal fades quickly. What's happening and how can I prevent it?
A: This sounds like a combination of phototoxicity (cell damage from light) and photobleaching (light-induced destruction of the fluorophore). Both can significantly impact your data quality.
-
Excessive Light Exposure: High laser power and long exposure times can damage cells and bleach your dye.[14] It's a delicate balance, as you need enough light to get a good signal.
-
Frequent Imaging: Taking images too frequently can also lead to cumulative phototoxicity and bleaching.
Troubleshooting Steps & Optimization Parameters
| Parameter | Recommendation | Rationale |
| Laser Power | Use the lowest possible power that gives an acceptable signal | To minimize phototoxicity and photobleaching.[16] |
| Exposure Time | Keep it as short as possible | To reduce the total light dose delivered to the cells. |
| Imaging Frequency | Decrease the temporal resolution (fewer time points) | To minimize cumulative light exposure.[16] |
| Detector Gain | Increase detector gain to compensate for lower laser power | This can amplify the signal without increasing light-induced damage, though it may also increase electronic noise.[15] |
Experimental Protocols
Protocol 1: Fluo-4 AM Loading for Adherent Cells
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with or without probenecid (1-2.5 mM).
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or plate and grow to the desired confluency.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells once with the loading buffer.
-
Prepare the Fluo-4 AM loading solution at a final concentration of 2-5 µM in the loading buffer. To aid in solubilization, you can add Pluronic F-127 to a final concentration of 0.04%.[17]
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[17] The optimal time and temperature may need to be determined empirically.[12]
-
-
De-esterification:
-
Imaging:
-
You are now ready to proceed with your calcium imaging experiment.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activation of α7-nAChR leading to calcium influx.
Experimental Workflow for this compound Calcium Imaging
Caption: A typical experimental workflow for measuring calcium responses to this compound.
Troubleshooting Logic for Low SNR
Caption: A logical workflow for troubleshooting common causes of low signal-to-noise ratio.
References
- 1. alzforum.org [alzforum.org]
- 2. This compound monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound monotherapy in mild-to-moderate Alzheimer's dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 14. Laser induced calcium oscillations in fluorescent calcium imaging [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
Technical Support Center: Control Experiments for Abt-126 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Abt-126, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] Its primary mechanism of action is to bind to and activate α7 nAChRs, which are ligand-gated ion channels highly permeable to calcium.[4] This activation leads to the modulation of various downstream signaling pathways involved in cognitive processes.
Q2: What were the key findings from clinical trials involving this compound?
A2: Clinical trials in patients with mild-to-moderate Alzheimer's disease did not show a statistically significant improvement in the primary efficacy endpoints at the doses tested (25 mg and 75 mg) when used as an add-on therapy to acetylcholinesterase inhibitors.[1][5] While generally well-tolerated, the overall efficacy profile did not support further development for this indication.[1] In studies on cognitive impairment associated with schizophrenia, this compound showed some pro-cognitive effects in non-smoking subjects.[2][3]
Q3: What is the known off-target activity of this compound?
A3: this compound has been reported to have a modest affinity for the serotonin 5-HT3 receptor, where it acts as an antagonist. This off-target activity should be considered when designing experiments and interpreting results.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No Response in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| α7 nAChR Desensitization | The α7 nAChR is known for its rapid desensitization upon agonist binding. To mitigate this, consider using a positive allosteric modulator (PAM) like PNU-120596, which can potentiate the receptor's response and reduce desensitization.[7][8][9] |
| Low Receptor Expression | Confirm the expression levels of α7 nAChR in your cell line using techniques like qPCR or Western blot. If expression is low, consider using a cell line known to express high levels of the receptor or a recombinant expression system. |
| Compound Instability or Precipitation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and visually inspect for any precipitation before use. Perform solubility tests in your assay buffer. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, temperature, and cell density. Ensure that the buffer composition is appropriate for maintaining cell health and receptor function. |
Issue 2: High Variability in In Vivo Behavioral Studies
| Potential Cause | Troubleshooting Steps |
| Animal Stress | Acclimate animals to the testing environment and handling procedures to minimize stress-induced variability. Ensure consistent housing conditions, including light-dark cycles and access to food and water.[10] |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing. For oral administration, be mindful of the potential for incomplete ingestion. For injections, ensure the correct volume and site of administration are used for each animal. |
| Vehicle Effects | The vehicle used to dissolve this compound can have its own behavioral effects. Always include a vehicle-only control group to account for these potential effects. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing a small percentage of DMSO or Tween 80.[10] |
| Subjective Scoring | Use automated tracking software for behavioral tests like the Novel Object Recognition test to ensure objective and consistent data collection.[11] |
Experimental Protocols and Control Experiments
In Vitro: Calcium Flux Assay
Objective: To measure the activation of α7 nAChR by this compound by detecting changes in intracellular calcium levels.
Methodology:
-
Cell Culture: Plate cells expressing α7 nAChR (e.g., SH-SY5Y or HEK293 cells transfected with the human α7 nAChR gene) in black, clear-bottom 96-well plates and culture until they form a confluent monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence microplate reader to measure baseline fluorescence. Add the this compound dilutions to the wells and immediately begin recording the fluorescence signal over time to capture the calcium transient.
Control Experiments:
| Control Type | Description | Expected Outcome |
| Positive Control | A known α7 nAChR agonist (e.g., PNU-282987). | A robust increase in intracellular calcium. |
| Negative Control | Vehicle-only treatment. | No significant change in intracellular calcium. |
| Antagonist Control | Pre-incubate cells with a selective α7 nAChR antagonist (e.g., methyllycaconitine) before adding this compound. | Attenuation or complete blockade of the this compound-induced calcium signal. |
| Off-Target Control | In cells co-expressing 5-HT3 receptors, pre-incubate with a selective 5-HT3 receptor agonist to see if it affects the this compound response. | No significant effect is expected if the observed calcium signal is primarily through α7 nAChR. |
In Vivo: Novel Object Recognition (NOR) Test
Objective: To assess the pro-cognitive effects of this compound on recognition memory in rodents.[12][13][14]
Methodology:
-
Habituation: Acclimate the animals to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on the day before the test.[11][13]
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a defined time (e.g., 10 minutes).[11][13]
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).[12][13]
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for a set time (e.g., 10 minutes).[11][13]
-
Data Analysis: Record the time spent exploring each object. A preference for the novel object (higher exploration time) indicates successful recognition memory.
Control Experiments:
| Control Type | Description | Expected Outcome |
| Vehicle Control Group | Administer the vehicle solution to a separate group of animals following the same dosing schedule as the this compound group.[10] | Provides a baseline for performance in the NOR test without the drug. |
| Positive Control Group | Administer a known cognitive-enhancing drug (e.g., donepezil) to a separate group of animals. | Should show improved performance in the NOR test compared to the vehicle control. |
| Sham Group | For studies involving a disease model (e.g., chemically induced amnesia), a sham group that does not receive the amnesic agent should be included to demonstrate normal cognitive function. | Should exhibit a strong preference for the novel object. |
Data Presentation
Table 1: Summary of this compound Doses in Clinical Trials
| Study Population | Dosage | Frequency | Primary Outcome |
| Mild-to-Moderate Alzheimer's Disease | 25 mg, 75 mg | Once Daily | No significant improvement in ADAS-Cog score[1] |
| Cognitive Impairment in Schizophrenia | 10 mg, 25 mg, 50 mg, 75 mg | Once Daily | Some pro-cognitive effects in non-smokers[2][3] |
Visualizations
Caption: Simplified signaling pathway of this compound via the α7 nAChR.
References
- 1. Efficacy and Safety of this compound in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized Trial to Assess the Efficacy and Safety of this compound, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia. | Semantic Scholar [semanticscholar.org]
- 3. The α7 Nicotinic Agonist this compound in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound monotherapy in mild-to-moderate Alzheimer's dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mmpc.org [mmpc.org]
- 12. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vivo Delivery Challenges of Abt-126
Welcome to the technical support center for Abt-126, a selective α7 nicotinic acetylcholine receptor (α7-nAChR) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the in vivo delivery of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to support your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound, also known as Nelonicline, is a small molecule that acts as a selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] This receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions associated with cognitive function.[1] Activation of α7-nAChRs by agonists like this compound is thought to modulate neurotransmitter release and enhance synaptic plasticity, which are processes crucial for learning and memory.
Q2: What are the primary challenges in the in vivo delivery of this compound?
While specific preclinical formulation details for this compound are not extensively published, challenges common to small molecule inhibitors of its class often revolve around:
-
Solubility: Like many small molecules, this compound may have limited aqueous solubility, making it difficult to prepare formulations suitable for in vivo administration, especially at higher concentrations.
-
Bioavailability: Achieving consistent and adequate plasma and brain exposure is crucial for efficacy. Factors such as first-pass metabolism can affect the oral bioavailability of the compound.
-
Vehicle Selection: The choice of vehicle is critical to ensure the stability and solubility of this compound without causing toxicity in the animal model.
Q3: What are some recommended starting doses for in vivo studies with this compound in rodents?
Preclinical studies in rats have explored a range of doses for this compound. For instance, studies on the abuse potential of this compound in rats used doses of 3 and 10 mg/kg. In another study investigating its effects on levodopa-induced dyskinesias in monkeys, oral doses of 0.1, 0.3, and 1.0 mg/kg were effective.[3] The selection of a starting dose should be based on the specific research question, the animal model being used, and preliminary dose-ranging studies to determine the maximum tolerated dose (MTD).
Q4: How can I monitor the target engagement of this compound in vivo?
Directly measuring the binding of this compound to α7-nAChRs in the brain in vivo can be challenging. However, target engagement can be assessed indirectly through pharmacodynamic (PD) markers. Activation of α7-nAChRs can lead to the phosphorylation of downstream signaling proteins such as ERK1/2 and CREB.[4] Researchers can measure the levels of phosphorylated ERK1/2 and CREB in brain tissue samples from this compound-treated animals compared to vehicle-treated controls as a surrogate measure of target engagement.
II. Troubleshooting Guide
This guide addresses common issues that researchers may encounter during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound in Vehicle | Inherent low aqueous solubility of the compound. | - Attempt co-solvents such as DMSO, PEG400, or Tween 80. A common vehicle for poorly soluble small molecules is a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP).[5]- Gentle heating and sonication may aid in dissolution. - Prepare fresh formulations for each experiment to avoid precipitation over time. |
| High Variability in Efficacy/Pharmacokinetic Data | Inconsistent formulation or administration. | - Ensure the compound is fully dissolved before administration. - Standardize the administration technique (e.g., gavage volume, injection site and speed). - Use a consistent dosing schedule and time of day for all animals. |
| Lack of Efficacy at Tested Doses | Insufficient target engagement. | - Conduct a dose-response study to determine if higher doses are needed. - Perform a pharmacokinetic study to measure plasma and brain concentrations of this compound to ensure adequate exposure. - Assess target engagement through pharmacodynamic markers (e.g., pERK, pCREB). |
| Unexpected Toxicity or Adverse Events | Vehicle toxicity or off-target effects of this compound. | - Include a vehicle-only control group to rule out vehicle-induced toxicity. - Perform a literature search for known off-target effects of α7-nAChR agonists. This compound has shown some affinity for the 5-HT3 receptor, although at a much lower potency than for α7-nAChR.[6] - Conduct a dose de-escalation study to find a non-toxic, effective dose. |
III. Experimental Protocols
A. General Protocol for Oral Gavage Administration of this compound in Rodents
This protocol provides a general guideline for the preparation and administration of this compound via oral gavage. Note: Specific solubility and stability of this compound in this vehicle should be determined empirically.
Materials:
-
This compound powder
-
Vehicle: e.g., 10% DMSO, 40% PEG400, 50% Saline
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Animal gavage needles (size appropriate for the species)
-
Syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.
-
Prepare the vehicle: Prepare the desired volume of the vehicle mixture (e.g., 10% DMSO, 40% PEG400, 50% Saline).
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a microcentrifuge tube.
-
Add a small amount of DMSO to first wet and dissolve the compound.
-
Add the PEG400 and vortex thoroughly.
-
Add the saline and vortex again until a clear solution is formed.
-
If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes. Gentle warming may also be applied, but care should be taken to avoid degradation of the compound.
-
-
Administration:
-
Ensure the final formulation is at room temperature before administration.
-
Gently restrain the animal.
-
Measure the appropriate volume of the this compound solution into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
B. Western Blot Protocol for Assessing pERK/pCREB Levels
Materials:
-
Brain tissue lysates from this compound and vehicle-treated animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pCREB, anti-CREB)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK, pCREB, and total CREB to normalize the data.
IV. Visualizations
A. Signaling Pathway of α7 Nicotinic Acetylcholine Receptor (α7-nAChR)
Caption: Signaling cascade initiated by this compound binding to the α7-nAChR.
B. Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of this compound.
C. Troubleshooting Logic for Lack of Efficacy
Caption: A logical approach to troubleshooting a lack of efficacy with this compound.
References
- 1. alzforum.org [alzforum.org]
- 2. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 nicotinic receptor agonists reduce levodopa-induced dyskinesias with severe nigrostriatal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Statistical Analysis of Abt-126 Behavioral Data
Disclaimer: Abt-126 is a hypothetical compound designation used for illustrative purposes. The information provided is based on the pharmacological class of dopamine D2 partial agonists and is intended to guide researchers on experimental design and data analysis for similar novel compounds.
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers conducting behavioral experiments with the novel D2 partial agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how might this affect behavioral outcomes?
A1: this compound is a dopamine D2 receptor partial agonist. Unlike full agonists that produce a maximal response or antagonists that block the receptor, partial agonists produce a submaximal response.[1] This means this compound can act as a functional agonist in low-dopamine states and a functional antagonist in high-dopamine states, effectively stabilizing the dopamine system.[1][2] This dual action can lead to nuanced behavioral effects that are highly dependent on the baseline dopamine tone of the specific brain region and the nature of the behavioral task.[3] For example, in tasks sensitive to prefrontal cortex function, where dopamine levels are critical, this compound might enhance performance under baseline conditions but attenuate the effects of a hyper-dopaminergic state.
Q2: Which statistical test should I use to analyze my data from the Novel Object Recognition (NOR) test?
A2: The choice of statistical test depends on your experimental design and the specific question you are asking.
-
To determine if animals can discriminate between the novel and familiar object: Use a one-sample t-test (or the non-parametric Wilcoxon signed-rank test if data are not normally distributed) to compare the discrimination index against the chance level of 0.[4]
-
To compare the performance between a vehicle-treated group and an this compound-treated group: Use an independent samples t-test (or the non-parametric Mann-Whitney U test) to compare the discrimination indices of the two groups.[5]
-
If you have multiple doses of this compound: Use a one-way Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to compare the discrimination indices across all dose groups and the vehicle control.
Q3: My results are not statistically significant. What are the possible interpretations?
A3: A non-significant result (e.g., p > 0.05) does not necessarily mean there is no effect.[6] Possible interpretations include:
-
True lack of effect: At the dose tested, this compound may not influence the specific behavior measured.
-
Insufficient statistical power: The sample size may be too small to detect a real, but modest, effect.[7] Consider conducting a power analysis to determine the appropriate sample size for future experiments.
-
High variability: Behavioral experiments can have high inter-individual variability.[8] Ensure that experimental conditions are tightly controlled to minimize extraneous variance.
-
Floor or ceiling effects: If the task is too easy or too difficult, all animals may perform at the maximum (ceiling) or minimum (floor) level, masking any potential drug effect.
Q4: How should I handle outliers in my behavioral data?
A4: Outliers should be handled with caution. First, determine if the outlier is due to experimental error (e.g., equipment malfunction, incorrect procedure). If so, the data point can be justifiably removed. If there is no clear experimental error, you can use statistical tests to identify outliers (e.g., Grubbs' test). However, removing outliers without a strong justification can bias your results. An alternative is to use non-parametric statistical tests, which are less sensitive to outliers.[7]
Troubleshooting Guides
Problem 1: High variability in T-maze spontaneous alternation performance.
-
Possible Cause 1: Inconsistent handling. Mice and rats are sensitive to the experimenter.[9] Ensure consistent and gentle handling by all experimenters involved.
-
Possible Cause 2: Environmental disturbances. Loud noises, strong smells, or changes in lighting can affect animal behavior.[8] Conduct experiments in a quiet, dedicated space.
-
Possible Cause 3: Inadequate habituation. Animals need to be accustomed to the maze and the experimental room.[9] Insufficient habituation can lead to anxiety and erratic behavior.
-
Solution: Implement a standardized handling protocol, control the experimental environment meticulously, and ensure a sufficient habituation period before starting the experiment.
Problem 2: No preference for the novel object in the NOR test, even in the control group.
-
Possible Cause 1: Insufficient exploration during the training phase. If animals do not adequately explore the familiar objects, they will not form a strong memory.[4]
-
Possible Cause 2: Objects are not sufficiently distinct or are fear-inducing. The objects should be different enough for the animal to discriminate but not so different that one induces fear or a strong preference.
-
Possible Cause 3: Retention interval is too long. The memory of the familiar object may have decayed if the time between the training and testing phase is too long.
-
Solution: Ensure a minimum exploration time is met during training.[4] Use objects of similar texture and size but different shapes. Optimize the retention interval for your specific animal strain and experimental conditions.
Data Presentation
Table 1: Novel Object Recognition (NOR) Test Results
| Treatment Group | N | Total Exploration Time (s) (Mean ± SEM) | Discrimination Index (%) (Mean ± SEM) |
| Vehicle | 12 | 65.4 ± 4.2 | 15.2 ± 3.1 |
| This compound (1 mg/kg) | 12 | 68.1 ± 3.9 | 35.7 ± 4.5* |
*p < 0.05 compared to Vehicle group (Independent t-test).
Table 2: T-Maze Spontaneous Alternation Results
| Treatment Group | N | Total Arm Entries (Mean ± SEM) | Percent Alternation (Mean ± SEM) |
| Vehicle | 10 | 12.1 ± 0.8 | 55.3 ± 2.9 |
| This compound (1 mg/kg) | 10 | 11.8 ± 0.9 | 78.6 ± 3.7** |
**p < 0.01 compared to Vehicle group (Independent t-test).
Experimental Protocols
1. Novel Object Recognition (NOR) Test
This protocol is adapted for mice and assesses recognition memory.[10]
-
Day 1: Habituation: Allow each mouse to freely explore the empty testing arena (e.g., a 40x40 cm open field) for 10 minutes.
-
Day 2: Training (Familiarization) Phase: Place two identical objects in the arena. Allow the mouse to explore the objects for 10 minutes. The time spent exploring each object is recorded. Exploration is defined as the nose being oriented towards the object within a 2 cm distance.
-
Day 3: Testing Phase: After a 24-hour retention interval, place one of the familiar objects and one novel object in the same locations as in the training phase.[5] Allow the mouse to explore for 5 minutes. Record the time spent exploring each object.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) * 100.[4]
2. T-Maze Spontaneous Alternation Test
This protocol assesses spatial working memory in rodents.[11][12]
-
Apparatus: A T-shaped maze with a start arm and two goal arms.[11][12]
-
Habituation: Handle the mice for several days before the experiment.[9] Allow them to explore the maze with all arms open for a few minutes each day for 2-3 days.[9]
-
Procedure:
-
Place the mouse in the start arm and allow it to move freely.
-
When the mouse enters one of the goal arms with all four paws, it is considered a choice.
-
Return the mouse to the start arm and repeat the trial for a total of 8-10 trials.
-
Record the sequence of arm choices.
-
-
Data Analysis: An alternation is defined as entering a different arm on a given trial than the one entered on the previous trial. Calculate the percentage of alternation as: (Number of alternations / (Total number of arm entries - 1)) * 100.
Visualizations
Caption: Simplified signaling pathway of a D2 partial agonist like this compound.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Caption: Troubleshooting decision tree for unexpected behavioral data.
References
- 1. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 2. Partial agonism and schizophrenia | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome [frontiersin.org]
- 6. jneurosci.org [jneurosci.org]
- 7. A Guerilla Guide to Common Problems in ‘Neurostatistics’: Essential Statistical Topics in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 9. Newman Memory Lab - + Mouse T-Maze behavioral protocol [sites.google.com]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-maze alternation in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
The Efficacy of Abt-126 in the Landscape of α7 Nicotinic Acetylcholine Receptor Agonists: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Abt-126, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, against other prominent agents in its class. This analysis is supported by a review of preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.
The α7 nicotinic acetylcholine receptor has been a compelling target for therapeutic intervention in cognitive disorders, including Alzheimer's disease and schizophrenia, due to its role in modulating neurotransmission and neuroinflammation.[1][2] this compound (also known as Nelonicline) emerged as a promising candidate from AbbVie, demonstrating high binding affinity and selectivity for the α7 nAChR.[3][4] However, its clinical development journey, like that of many other α7 agonists, has been met with challenges, underscoring the complexity of translating preclinical potential into clinical efficacy.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data from clinical trials of this compound and other notable α7 nAChR agonists.
Table 1: Efficacy of this compound in Alzheimer's Disease (AD)
| Trial Identifier | Phase | N | Treatment Arms | Duration | Primary Endpoint | Outcome vs. Placebo | Citation |
| NCT00948909 | 2a | 274 | This compound (5mg, 25mg QD), Donepezil (10mg QD), Placebo | 12 weeks | Change in ADAS-Cog 11-item total score | 25mg: -1.19 (p=0.095, trend for improvement) | [5][6] |
| NCT01527916 | 2b | 438 | This compound (25mg, 50mg, 75mg QD), Donepezil (10mg QD), Placebo | 24 weeks | Change in ADAS-Cog 11-item total score | No statistically significant improvement at any dose. | [7][8] |
| NCT01549834 | 2 | 434 | This compound (25mg, 75mg QD) + AChEIs, Placebo + AChEIs | 24 weeks | Change in ADAS-Cog 11-item total score | No significant improvement at week 24. 25mg showed transient improvement at week 4. | [9] |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale; AChEIs: Acetylcholinesterase Inhibitors; QD: Once daily.
Table 2: Efficacy of this compound in Schizophrenia
| Trial Identifier | Phase | N | Population | Treatment Arms | Duration | Primary Endpoint | Outcome vs. Placebo | Citation |
| NCT01655680 | 2b | 432 | Nonsmokers | This compound (25mg, 50mg, 75mg QD), Placebo | 24 weeks | Change in MCCB neurocognitive composite score | No consistent effect on cognition. Trend for improvement in negative symptoms with 50mg dose. | [10] |
| Not Specified | 2 | 207 | Smokers & Nonsmokers | This compound (10mg, 25mg QD), Placebo | 12 weeks | Change in MCCB composite score | Procognitive effect observed in nonsmokers, particularly at the 25mg dose. | [11] |
MCCB: MATRICS Consensus Cognitive Battery.
Table 3: Efficacy of Other α7 nAChR Agonists
| Compound | Indication | Phase | Key Findings | Citation |
| Encenicline (EVP-6124) | Alzheimer's Disease | 3 (Suspended) | Initial positive results in Phase 2 on cognitive and functional measures. Phase 3 trials were placed on clinical hold due to serious gastrointestinal adverse events. | [7][12] |
| Schizophrenia | 3 (Suspended) | Phase 2 showed statistically significant cognition improvement, but Phase 3 did not meet the primary endpoint due to a high placebo effect. | [12] | |
| GTS-21 (DMXB-A) | Schizophrenia | 2 | Failed to improve cognition but showed significant improvement in negative symptoms at high doses. | [12] |
| Tropisetron | Cognitive Deficits | Clinical Trials | A selective α7 nAChR partial agonist that did not show effectiveness in improving cognitive deficits in clinical trials. | [12] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the efficacy data.
This compound Phase 2b Monotherapy Trial in Alzheimer's Disease (NCT01527916)
-
Objective: To evaluate the efficacy and safety of a broader dose range of this compound as monotherapy in subjects with mild-to-moderate Alzheimer's disease.[7]
-
Study Design: A randomized, double-blind, placebo- and active-controlled study.[7]
-
Participants: 438 subjects with a Mini-Mental Status Examination (MMSE) score of 10-24, not currently taking acetylcholinesterase inhibitors or memantine.[7]
-
Intervention: Subjects received 24 weeks of treatment with this compound (25 mg, 50 mg, or 75 mg once daily), donepezil (10 mg once daily), or placebo.[7]
-
Primary Efficacy Endpoint: The change from baseline to week 24 in the 11-item Alzheimer's Disease Assessment Scale—Cognitive subscale (ADAS-Cog) total score.[7]
-
Results: Donepezil significantly improved ADAS-Cog scores compared to placebo. No dose of this compound demonstrated a statistically significant improvement versus placebo at week 24.[7][8]
This compound Phase 2b Trial in Schizophrenia (NCT01655680)
-
Objective: To evaluate the efficacy and safety of three doses of this compound for the treatment of cognitive impairment in nonsmoking subjects with schizophrenia.[10]
-
Study Design: A double-blind, placebo-controlled, parallel-group, 24-week, multicenter trial.[10]
-
Participants: 432 clinically stable, nonsmoking subjects with schizophrenia.[10]
-
Intervention: Subjects were randomized to receive placebo or this compound (25 mg, 50 mg, or 75 mg once daily).[10]
-
Primary Efficacy Endpoint: The change from baseline to week 12 on the MATRICS Consensus Cognitive Battery (MCCB) neurocognitive composite score for the 50 mg dose versus placebo.[10]
-
Results: No statistically significant differences were observed in the primary endpoint. A trend for improvement was seen at week 24 on the 16-item Negative Symptom Assessment Scale total score for the 50 mg dose.[10]
Signaling Pathways and Mechanism of Action
Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of calcium ions.[13][14] This increase in intracellular calcium triggers a cascade of downstream signaling events that are believed to underlie the receptor's effects on cognition and inflammation.
Caption: Simplified signaling cascade following α7 nAChR activation.
The activation of pathways such as CaMKII, PI3K/Akt, and JAK2/STAT3 is associated with effects on synaptic plasticity, cell survival, and the modulation of inflammatory responses.[14][15] For instance, the JAK2-STAT3 pathway is implicated in the anti-inflammatory effects of α7 nAChR activation.[13][14]
Experimental Workflow for Assessing Agonist Efficacy
The clinical development of α7 nAChR agonists typically follows a standardized workflow to assess safety and efficacy.
Caption: Typical drug development workflow for α7 nAChR agonists.
Conclusion
This compound, a selective α7 nAChR agonist, demonstrated a favorable safety profile and showed some trends toward efficacy in early-phase clinical trials, particularly in nonsmoking schizophrenia patients.[8][11] However, larger, later-phase trials in both Alzheimer's disease and schizophrenia did not meet their primary cognitive endpoints, leading to the discontinuation of its development for these indications.[7][9][10] This outcome is consistent with the broader challenges faced by other α7 nAChR agonists like encenicline and GTS-21.[12]
The reasons for the translational failure from preclinical promise to clinical efficacy are likely multifactorial and may include complexities in the underlying disease pathophysiology, issues with target engagement in the human brain, and the limitations of the clinical trial designs and outcome measures used. Future research in this area may benefit from exploring novel dosing strategies, combination therapies, and the use of biomarkers to identify patient populations most likely to respond to α7 nAChR modulation.
References
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. This compound monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The α7 Nicotinic Agonist this compound in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Randomized Trial to Assess the Efficacy and Safety of this compound, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 15. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of α7 nAChR Partial Agonists: A Guide for Researchers
For researchers and drug development professionals, the α7 nicotinic acetylcholine receptor (nAChR) presents a compelling target for therapeutic intervention in a range of neurological and inflammatory disorders. The development of selective partial agonists for this receptor has been a key focus, offering the potential for nuanced modulation of cholinergic signaling. This guide provides an objective, data-driven comparison of prominent α7 nAChR partial agonists, supported by experimental data and detailed methodologies to aid in the selection and evaluation of these compounds.
Activation of the α7 nAChR, a ligand-gated ion channel, leads to a rapid influx of cations, most notably calcium (Ca2+), which triggers a cascade of downstream signaling events.[1][2][3] These pathways are implicated in crucial cellular processes such as synaptic plasticity, neuroprotection, and the modulation of inflammation.[1][4][5][6] Partial agonists are of particular interest as they can provide a ceiling to the level of receptor activation, potentially mitigating the receptor desensitization and off-target effects associated with full agonists.[7][8]
Comparative Performance of α7 nAChR Partial Agonists
The following tables summarize the key pharmacological parameters of several well-characterized α7 nAChR partial agonists. Data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.
Table 1: Binding Affinity (Ki) of Partial Agonists for α7 nAChR
| Compound | Human α7 Ki (nM) | Rat α7 Ki (nM) | Notes | Reference |
| GTS-21 (DMXB-A) | 2000 | 650 | Also shows affinity for α4β2 nAChRs. | [8] |
| PNU-282987 | - | - | Widely used as a selective α7 agonist tool compound. | [9] |
| EVP-6124 (Encenicline) | 10 | - | Also an antagonist at 5-HT3 receptors. | [9][10] |
| TC-5619 | 1 | 1 | High affinity and selectivity. | [9][11] |
| AZD0328 | 3.0 | 4.7 | Also shows high affinity for 5-HT3 receptors. | [8][11] |
| BMS-933043 | 8.1 | 3.3 | High selectivity over other nAChR subtypes. | [9] |
| SSR180711 | 14 | 22 | Partial agonist profile. | [11] |
| PHA-543613 | 8.8 (chimera) | - | Agonist at α7-5-HT3 chimera. | [11] |
Table 2: Potency (EC50) and Efficacy of Partial Agonists at α7 nAChR
| Compound | Human α7 EC50 | Rat α7 EC50 | Efficacy (% of ACh response) | Notes | Reference | |---|---|---|---|---| | GTS-21 (DMXB-A) | 11 µM | 5.2 µM | 9% (human), 32% (rat) | Partial agonist with species-dependent efficacy. |[8] | | PNU-282987 | - | - | - | Efficacy can be enhanced by Positive Allosteric Modulators (PAMs). |[12] | | EVP-6124 (Encenicline) | - | - | Efficacious partial agonist. |[13] | | TC-5619 | 33 nM | - | 100% (Full agonist) | Described as a full agonist in some assays. |[8][11] | | AZD0328 | 338 nM | - | 65% | Partial agonist activity. |[8] | | BMS-933043 | 0.29 µM | 0.14 µM | 78% (human), 67% (rat) | Partial agonist profile based on net charge transfer. |[9] | | Tropisetron | 0.6 µM | - | 25% | Also a well-known 5-HT3 antagonist. |[8] | | AQW051 | 7.5 µM | - | 75% | Partial agonist. |[8] |
Downstream Signaling Pathways
The activation of α7 nAChRs initiates a complex network of intracellular signaling cascades, primarily driven by the influx of calcium.[3] This initial signal can be amplified through calcium-induced calcium release from intracellular stores.[3] Key downstream pathways include the PI3K-Akt pathway, which is crucial for neuroprotective and anti-apoptotic effects, and the ERK/MAPK pathway, involved in synaptic plasticity and cell survival.[1][4] Additionally, α7 nAChR activation can modulate inflammatory responses through the JAK2-STAT3 pathway.[5][6]
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 6. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 7. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase IIb trial of an alpha-7 nicotinic receptor partial agonist with and without nicotine patch for withdrawal-associated cognitive deficits and tobacco abstinence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of ABT-126 for the α7 Nicotinic Acetylcholine Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ABT-126, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, with other notable α7 nAChR-targeting compounds. The following sections present quantitative data on binding affinities and functional potencies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to objectively evaluate the selectivity profile of this compound.
Comparative Analysis of α7 nAChR Agonists
The selectivity of a pharmacological agent is paramount for its therapeutic efficacy and safety. This section compares the binding affinity and functional activity of this compound with other well-characterized α7 nAChR agonists: GTS-21, Encenicline (EVP-6124), and PNU-282987.
Table 1: Comparative Binding Affinity (Ki, nM) of α7 nAChR Agonists
| Compound | α7 nAChR | α4β2 nAChR | α3β4 nAChR | 5-HT3 Receptor |
| This compound | 11-14 | >10,000 | - | 140 |
| GTS-21 | ~20-50 | >10,000 | - | Inhibits |
| Encenicline (EVP-6124) | 4.33 - 9.98 | No activity | No activity | 14 (inhibits by 51% at 10nM) |
| PNU-282987 | 26 | >60,000 (IC50) | >60,000 (IC50) | 930 |
Data compiled from multiple sources. The specific radioligand and tissue/cell preparation used in each study can influence Ki values.
Table 2: Comparative Functional Activity of α7 nAChR Agonists
| Compound | Receptor | Assay Type | Potency (EC50, nM) | Efficacy (% of ACh response) |
| This compound | human α7 | - | - | 74% (partial agonist) |
| GTS-21 | human α7 | Xenopus oocytes | - | Partial agonist |
| Encenicline (EVP-6124) | human α7 | Xenopus oocytes | 160 | Partial agonist |
| PNU-282987 | rat α7 | Xenopus oocytes | - | Full agonist |
Efficacy is often expressed relative to the maximal response induced by the endogenous agonist, acetylcholine (ACh).
Experimental Protocols
Understanding the methodologies used to generate the above data is crucial for accurate interpretation. Below are detailed protocols for common assays used to determine the selectivity of α7 nAChR ligands.
Radioligand Binding Assays
These assays measure the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand known to bind to that receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the α7 nAChR and other receptor subtypes.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (e.g., rat brain membranes for native receptors, or membranes from HEK293 cells transfected with human nAChR subunits).
-
Radioligand:
-
Test compound (e.g., this compound) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with physiological salts).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes/homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This electrophysiological technique measures the functional activity of a compound at a specific ion channel receptor, such as the α7 nAChR.
Objective: To determine if a test compound is an agonist, antagonist, or modulator of α7 nAChR function and to quantify its potency (EC50) and efficacy.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human α7 nAChR subunit.
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Perfusion system.
-
Oocyte recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).
-
Test compound at various concentrations.
-
Acetylcholine (ACh) as a reference agonist.
Procedure:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are microinjected with the cRNA encoding the α7 nAChR subunit and are incubated for 2-7 days to allow for receptor expression on the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with the recording solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (e.g., -70 mV).
-
-
Compound Application: The test compound is applied to the oocyte via the perfusion system at various concentrations.
-
Data Acquisition: The current flowing across the oocyte membrane in response to the compound application is recorded. Agonists will induce an inward current due to the influx of cations through the opened nAChR channel.
-
Data Analysis:
-
Potency (EC50): The concentration of the test compound that elicits 50% of the maximal response is determined by fitting the concentration-response data to a sigmoidal curve.
-
Efficacy: The maximal response induced by the test compound is compared to the maximal response induced by a saturating concentration of the endogenous agonist, acetylcholine, and is expressed as a percentage.
-
Visualizations
Signaling Pathway of α7 nAChR Activation
Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Ca²⁺. This increase in intracellular calcium triggers a cascade of downstream signaling events.
Caption: Signaling cascade following α7 nAChR activation by an agonist like this compound.
Experimental Workflow for Selectivity Profiling
The process of validating the selectivity of a compound like this compound involves a multi-step approach, starting from initial screening to functional characterization.
Caption: A logical workflow for determining the selectivity of a novel compound for the α7 nAChR.
Conclusion
The data presented in this guide demonstrates that this compound is a potent and selective partial agonist for the α7 nAChR. Its high affinity for the α7 subtype, coupled with significantly lower affinity for other tested receptors, including the α4β2 nAChR and the 5-HT3 receptor, underscores its selectivity. When compared to other α7 agonists, this compound exhibits a favorable selectivity profile. This comprehensive analysis, supported by detailed experimental protocols and clear visualizations, provides researchers and drug development professionals with the necessary information to critically evaluate the utility of this compound in preclinical and clinical research targeting the α7 nicotinic acetylcholine receptor.
References
Cross-Validation of Abt-Series Oncology Drugs in Diverse Cancer Cell Lines: A Comparative Guide
A note on terminology: The query specified "Abt-126," a compound investigated for neurological disorders. However, the context of cross-validating effects in different cell lines strongly suggests an interest in the "Abt" series of oncology drugs developed by Abbott/AbbVie. This guide focuses on two prominent members of this series: Venetoclax (ABT-199) and Navitoclax (ABT-263) , both of which are potent inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.
This guide provides a comparative overview of the effects of Venetoclax and Navitoclax across various cancer cell lines, supported by experimental data and detailed protocols for key assays. It is intended for researchers, scientists, and drug development professionals working in oncology.
Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
Venetoclax and Navitoclax are classified as BH3 mimetics. They function by selectively binding to and inhibiting anti-apoptotic proteins of the Bcl-2 family. These anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Bcl-w, prevent programmed cell death (apoptosis) by sequestering pro-apoptotic proteins like BIM, BID, and PUMA. By inhibiting the inhibitors, BH3 mimetics effectively unleash the pro-apoptotic signals, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, cell death.
Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] Venetoclax was developed to be more selective for Bcl-2, exhibiting significantly less activity against Bcl-xL.[4] This selectivity profile can influence the efficacy and side effects of the drugs, as different cancer types exhibit varying dependencies on specific anti-apoptotic proteins. For instance, the expression of Mcl-1, another anti-apoptotic protein not targeted by these drugs, is a known mechanism of resistance.[1][5]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 5. Caspase-3/7 Activity Assay [bio-protocol.org]
The Promise and Peril of Targeting α7 Nicotinic Receptors in Alzheimer's: A Comparative Analysis of Abt-126
For researchers, scientists, and drug development professionals, the journey of a therapeutic candidate from promising preclinical models to challenging clinical realities is a familiar narrative. Abt-126 (nelonicline), a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, exemplifies this journey in the context of Alzheimer's disease (AD). This guide provides a comparative analysis of the findings for this compound, placing its performance in preclinical AD models alongside its outcomes in human clinical trials, and in relation to other α7 nAChR agonists.
Initial preclinical studies positioned this compound as a promising candidate for treating the cognitive deficits associated with Alzheimer's disease.[1] In various animal models relevant to AD, administration of this compound demonstrated significant efficacy across multiple cognitive domains, including memory and learning.[1] However, this early promise did not translate into clinical success. Multiple Phase 2 clinical trials of this compound in patients with mild-to-moderate Alzheimer's disease consistently failed to show a statistically significant improvement in cognitive function compared to placebo.[2][3][4][5] This guide delves into the available data to provide a clear comparison of these disparate findings.
Mechanism of Action: The α7 Nicotinic Acetylcholine Receptor
The α7 nAChR is a key player in the cholinergic system, which is known to be impaired in Alzheimer's disease. These receptors are widely expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex. Activation of α7 nAChRs is thought to enhance cognitive processes by modulating the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate. The therapeutic hypothesis for α7 nAChR agonists like this compound is that by potentiating cholinergic signaling, they could ameliorate the cognitive symptoms of Alzheimer's disease.
Preclinical Efficacy of this compound in Alzheimer's Disease Models
Key Preclinical Findings (as cited in secondary literature):
-
Scopolamine-Induced Amnesia Model: this compound was effective in reversing the memory deficits induced by the muscarinic antagonist scopolamine. This is a standard pharmacological model used to create a temporary state of cognitive impairment.
-
Novel Object Recognition (NOR) Test: This test assesses learning and memory in rodents. This compound reportedly improved performance in this task, indicating an enhancement of recognition memory.
-
Other Cognitive Domains: Reports suggest that this compound also showed positive effects in models assessing memory consolidation, inhibitory avoidance, and working memory.[1]
The consistent positive signals across these different preclinical paradigms provided a strong rationale for advancing this compound into human clinical trials for Alzheimer's disease.
Comparison of α7 nAChR Agonists in Preclinical Models
To provide context for the preclinical findings of this compound, it is useful to compare it with other α7 nAChR agonists that have been evaluated in similar models.
| Compound | Animal Model | Behavioral Test | Key Findings |
| This compound (Nelonicline) | Rodent models (details not fully public) | Scopolamine-induced amnesia, Novel Object Recognition, Inhibitory Avoidance, Working Memory | Consistently reported to improve cognitive performance across various domains.[1] |
| EVP-6124 (Encenicline) | Rats | Memory Performance | Activates α7 nAChR at low nanomolar concentrations and improves memory performance.[6][7] |
| PNU-282987 | Transgenic AD mouse model | Open field, Elevated zero maze | Showed anxiolytic effects and reversed stress-induced behavioral deficits.[8] Also demonstrated neuroprotective effects and enhanced Aβ clearance in in vitro and in vivo models.[9][10] |
Clinical Trial Performance of this compound
Despite the encouraging preclinical data, the clinical development program for this compound in Alzheimer's disease yielded disappointing results. Multiple Phase 2, randomized, double-blind, placebo-controlled studies were conducted to evaluate the efficacy and safety of this compound in patients with mild-to-moderate AD, both as a monotherapy and as an add-on therapy to existing acetylcholinesterase inhibitors (AChEIs).
Summary of Key Clinical Trial Results:
| Study (Identifier) | Treatment Groups | Duration | Primary Endpoint | Key Outcome |
| Phase 2a Monotherapy (NCT00948909) | Placebo, this compound (5mg, 25mg), Donepezil (10mg) | 12 weeks | Change in ADAS-Cog 11-item total score | No significant improvement with this compound vs. placebo. A trend for improvement was seen with the 25mg dose, but it was not statistically significant.[5][11] Donepezil showed a statistically significant improvement.[4] |
| Phase 2b Monotherapy (NCT01527916) | Placebo, this compound (25mg, 50mg, 75mg), Donepezil (10mg) | 24 weeks | Change in ADAS-Cog 11-item total score | No statistically significant improvement with any dose of this compound compared to placebo.[2][4] Donepezil again demonstrated a significant improvement.[2][4] |
| Phase 2b Add-on to AChEIs (NCT01549834) | Placebo, this compound (25mg, 75mg) | 24 weeks | Change in ADAS-Cog 11-item total score | Neither dose of this compound showed a significant improvement compared to placebo.[3] A transient significant improvement was observed at week 4 for the 25mg dose but was not maintained.[3] |
Across all major clinical trials, this compound failed to meet its primary efficacy endpoints. While generally well-tolerated, the lack of a consistent or significant cognitive benefit led to the discontinuation of its development for Alzheimer's disease.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the findings.
Preclinical Behavioral Assessments (General Protocols)
-
Scopolamine-Induced Amnesia:
-
Rodents are habituated to the testing apparatus (e.g., Morris water maze, passive avoidance chamber).
-
Animals are administered scopolamine (typically 0.5-1 mg/kg, i.p.) to induce a cholinergic deficit and memory impairment.
-
The test compound (e.g., this compound) is administered at various doses prior to scopolamine injection.
-
Cognitive performance is assessed in the respective behavioral task and compared between treatment groups.
-
-
Novel Object Recognition (NOR):
-
Habituation Phase: Rodents are allowed to freely explore an empty arena.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
Clinical Trial Design (General Protocol)
-
Study Population: Patients with a diagnosis of mild-to-moderate Alzheimer's disease, typically defined by a Mini-Mental State Examination (MMSE) score within a specific range (e.g., 10-26).
-
Design: Randomized, double-blind, placebo-controlled, multi-center trials. An active comparator arm (e.g., donepezil) was included in some studies.
-
Intervention: Oral administration of this compound at various fixed doses or placebo, once daily.
-
Primary Efficacy Endpoint: The primary measure of cognitive function was the change from baseline in the 11-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) total score.
-
Secondary Endpoints: These often included other cognitive assessments (e.g., MMSE), measures of daily function (e.g., ADCS-ADL), and global clinical impression scales (e.g., CIBIC-Plus).
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters throughout the study.
Conclusion: The Translational Gap
The story of this compound highlights a significant challenge in Alzheimer's drug development: the translational gap between preclinical efficacy and clinical outcomes. While the compound showed clear and reproducible cognitive-enhancing effects in animal models designed to mimic certain aspects of the disease, it failed to demonstrate a meaningful benefit in human patients.
Several factors could contribute to this discrepancy:
-
Model Limitations: The animal models, while useful for initial screening, may not fully recapitulate the complex and multifactorial pathology of human Alzheimer's disease. For instance, scopolamine-induced amnesia models a cholinergic deficit but does not address the underlying neurodegenerative processes like amyloid plaques and neurofibrillary tangles.
-
Dose and Exposure: While clinical trial doses were selected based on preclinical data, it is possible that the optimal therapeutic window in humans was not achieved or that higher, potentially more effective doses would have been associated with intolerable side effects. An exposure-response analysis in one of the early trials did suggest that higher doses might be more effective, but this was not confirmed in a subsequent trial with a broader dose range.[2][11]
-
Complexity of Human AD: The pathophysiology of Alzheimer's disease in humans is incredibly complex, involving multiple interacting pathways. Targeting a single receptor like the α7 nAChR may be insufficient to produce a clinically significant effect on cognition in the face of widespread neurodegeneration.
The experience with this compound and other α7 nAChR agonists underscores the need for more predictive preclinical models and a deeper understanding of the complex neurobiology of Alzheimer's disease to bridge the gap between promising laboratory findings and effective treatments for patients.
References
- 1. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound monotherapy in mild-to-moderate Alzheimer's dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Motor and anxiety effects of PNU-282987, an alpha7 nicotinic receptor agonist, and stress in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of α7 Nicotinic Acetylcholine Receptors by PNU282987 Demonstrates Efferocytosis-Like Activation and Neuroprotection in Human Models of Microglia and Cholinergic Neurons under the Pathophysiological Conditions of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. PNU282987 inhibits amyloid-β aggregation by upregulating astrocytic endogenous αB-crystallin and HSP-70 via regulation of the α7AChR, PI3K/Akt/HSF-1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of α7 Nicotinic Acetylcholine Receptor Agonists: A Comparative Guide
An in-depth analysis of the therapeutic potential of α7 nicotinic acetylcholine receptor (nAChR) agonists in neurodegenerative diseases and acute neurological injury. This guide compares the neuroprotective effects of prominent α7 agonists, supported by experimental data, and delineates the underlying molecular mechanisms.
The α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system, has emerged as a significant therapeutic target for a range of neurological disorders. Its activation has been shown to confer neuroprotection in preclinical models of Alzheimer's disease, Parkinson's disease, stroke, and amyotrophic lateral sclerosis (ALS). This guide provides a comparative overview of the neuroprotective efficacy of different α7 agonists, presenting key experimental findings, detailed methodologies, and the signaling pathways that mediate their effects.
Comparative Efficacy of α7 nAChR Agonists
The neuroprotective effects of several α7 nAChR agonists have been documented across various models of neurological disease. While direct head-to-head comparative studies are limited, analysis of individual studies provides insights into their relative efficacy and mechanisms of action.
| Agonist | Disease Model | Key Neuroprotective Outcomes | Reported Efficacy |
| PNU-282987 | Parkinson's Disease (MPTP model) | Protection against nigrostriatal damage.[1] | Significantly improved motor behavior and attenuated the loss of dopaminergic cells in 6-OHDA-lesioned rats.[2] |
| Parkinson's Disease (6-OHDA model) | Attenuated loss of dopaminergic cells in the substantia nigra.[2] | Partially improved motor behavior.[2] | |
| ALS (SOD1G85R model) | Reduced intracellular protein aggregates and neuronal toxicity.[3] | Exhibited significant neuroprotective effects against SOD1G85R-induced toxicity.[3] | |
| Ischemic Stroke (OGD/R model) | Inhibited apoptosis and induced autophagy in primary cortical neurons.[4] | Further enhanced the level of p-AMPK and reduced the levels of p-mTOR and p-P70S6K.[4] | |
| GTS-21 (DMXB-A) | Ischemic Stroke (pMCAO model) | Improved poststroke brain infarction size and impaired motor coordination.[5][6] | Pretreatment with GTS-21 improved poststroke brain infarction size.[5][6] |
| Ischemic Stroke (MCAO model) | Significantly reduced neurological deficits and brain injury.[7] | Used as a positive control, it significantly reduced neurological deficits and brain injury.[7] | |
| PHA-568487 | Ischemic Stroke (pMCAO model) | Decreased infarct volumes and neuronal cell death.[8] | Treated mice performed better on neurofunctional tests.[8] |
| Ischemic Stroke (pMCAO model) | Reduced lesion volume and apoptotic neurons, and improved functional recovery.[9] | Reduced the number of pro-inflammatory M1 microglia/macrophages.[9] | |
| PHA-543613 | Intracerebral Hemorrhage (ICH) model | Ameliorated behavioral and morphological outcomes (brain edema).[10] | Improved functional and morphological outcomes after experimental ICH in mice.[10] |
| A-582941 | In vitro neuroprotection model (NGF withdrawal) | Protected against cell death induced by NGF withdrawal in PC12 cells.[11] | A partial agonist at human α7, with EC50 value of 4260 nM and 52% maximal response compared to ACh.[11] |
| Nicotine | Parkinson's Disease (MPTP model) | Alleviated behavioral symptoms, improved motor coordination, and protected against dopaminergic neuron loss.[12] | The protective effects of nicotine were abolished by the α7-nAChR-selective antagonist methyllycaconitine (MLA).[12] |
Key Signaling Pathways in α7 nAChR-Mediated Neuroprotection
The neuroprotective effects of α7 nAChR agonists are mediated by the activation of several intracellular signaling cascades. These pathways converge on the inhibition of apoptosis, reduction of neuroinflammation, and promotion of cell survival.
PI3K/Akt/GSK-3β Pathway
A central mechanism of α7 nAChR-mediated neuroprotection involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[13][14] Agonist binding to the α7 nAChR leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates and inactivates Glycogen Synthase Kinase-3β (GSK-3β), a pro-apoptotic enzyme.[10] This cascade ultimately leads to the upregulation of anti-apoptotic proteins like Bcl-2, promoting neuronal survival.[13][14]
References
- 1. Alpha7 nicotinic receptors as therapeutic targets for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective effects of activated α7 nicotinic acetylcholine receptor against mutant copper–zinc superoxide dismutase 1-mediated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Autophagy is Involved in Neuroprotective Effect of Alpha7 Nicotinic Acetylcholine Receptor on Ischemic Stroke [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. α7 nicotinic acetylcholine receptor agonist improved brain injury and impaired glucose metabolism in a rat model of ischemic stroke | springermedizin.de [springermedizin.de]
- 7. Therapeutic efficacy of α7 ligands after acute ischaemic stroke is linked to conductive states of α7 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy of an allosteric modulator of the alpha 7 nicotinic acetylcholine receptor in a murine model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of α-7 Nicotinic Acetylcholine Receptor Reduces Ischemic Stroke Injury through Reduction of Pro-Inflammatory Macrophages and Oxidative Stress | PLOS One [journals.plos.org]
- 10. α7 Nicotinic Acetylcholine Receptor Agonism Confers Neuroprotection Through GSK-3β Inhibition in a Mouse Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α7 nicotinic acetylcholine receptor-mediated neuroprotection against dopaminergic neuron loss in an MPTP mouse model via inhibition of astrocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. benthamscience.com [benthamscience.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Abt-126 (Nelonicline)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Abt-126 (nelonicline), a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. The document is intended to facilitate an objective evaluation of this compound's performance by presenting supporting experimental data, detailed methodologies, and comparisons with alternative treatments.
Introduction to this compound
This compound is a potent and selective agonist for the α7 nicotinic acetylcholine receptor, which is implicated in cognitive processes.[1][2] These receptors are widely distributed in brain regions critical for learning and memory, such as the hippocampus and frontal cortex.[1][2] The rationale behind developing α7 nAChR agonists like this compound was to enhance cognitive function without the side effects associated with less selective cholinergic agents.[3] this compound was investigated for its therapeutic potential in Alzheimer's disease and schizophrenia.[3]
In Vitro Profile of this compound
In vitro studies established the fundamental pharmacological properties of this compound, primarily its high affinity and selectivity for the α7 nAChR.
| Parameter | Species | Value | Off-Target Affinity (Ki) | Reference |
| Binding Affinity (Ki) | Human, Rat, Mouse | 11-14 nM | 5-HT3 Receptor: 140 nM | [4][5] |
| Functional Activity (EC50) | Human α7 nAChRs in Xenopus oocytes | 2.0 µM | [6] | |
| Intrinsic Activity | Human α7 nAChRs in Xenopus oocytes | 74% relative to acetylcholine | [1][6] | |
| Affinity for α4β2 nAChRs (Ki) | Human cortex | 1740 nM | [6] | |
| Affinity for α3β4 nAChRs (Ki) | Human IMR-32 cells | 60 nM | [6] | |
| Efficacy at α3β4 nAChRs* | Human IMR-32 cells | 12% at 100,000 nM | [6] |
Experimental Protocols: In Vitro Assays
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound, competitive binding assays were performed using membranes from cells expressing recombinant human, rat, or mouse α7 nAChRs. A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of this compound. The concentration of this compound that displaces 50% of the radioligand binding (IC50) is determined, and this value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. Selectivity was assessed by running similar assays with a panel of other receptors, such as the 5-HT3 receptor.[4]
Functional Activity Assays (Xenopus Oocytes): To measure the functional agonist activity (EC50 and intrinsic activity), Xenopus oocytes were injected with cRNA encoding human α7 nAChRs. Two-electrode voltage clamp recordings were used to measure the ion current elicited by the application of acetylcholine or varying concentrations of this compound. The concentration of this compound that produces 50% of the maximal response is the EC50 value. The intrinsic activity is the maximal response produced by this compound relative to the maximal response produced by the endogenous ligand, acetylcholine.[6]
In Vivo Efficacy of this compound: Preclinical and Clinical Findings
The promising in vitro profile of this compound led to its evaluation in animal models and subsequently in human clinical trials for Alzheimer's disease and schizophrenia.
Preclinical Efficacy in Animal Models
In various animal models relevant to cognition, administration of this compound demonstrated signals of efficacy.[4][5][7] These models assessed cognitive domains such as social recognition memory, memory consolidation, inhibitory avoidance, and working memory.[7] Furthermore, in a nonhuman primate model of Parkinson's disease, this compound was shown to reduce levodopa-induced dyskinesias without worsening parkinsonism.[6]
Clinical Efficacy in Alzheimer's Disease
Multiple Phase 2 clinical trials evaluated the efficacy of this compound in patients with mild-to-moderate Alzheimer's disease. The primary endpoint in these studies was typically the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score.
| Trial (Identifier) | Treatment Groups | Duration | Key Findings | Reference |
| Phase 2a (NCT00948909) | This compound (5 mg, 25 mg QD), Donepezil (10 mg QD), Placebo | 12 weeks | Did not meet primary endpoint. A trend for improvement was seen with 25 mg this compound (p=0.095) and donepezil (p=0.057) on the 11-item ADAS-Cog. An exposure-response analysis suggested higher doses might be more effective. | [7][8] |
| Phase 2b (NCT01527916) | This compound (25 mg, 50 mg, 75 mg QD), Donepezil (10 mg QD), Placebo | 24 weeks | No statistically significant improvement was observed for any this compound dose on the ADAS-Cog total score compared to placebo. Donepezil showed significant improvement. | [4][5] |
| Add-on to AChEIs (NCT01549834) | This compound (25 mg, 75 mg QD) or Placebo, on stable acetylcholinesterase inhibitors | 24 weeks | Neither dose of this compound showed significant improvement in the primary endpoint. The 25 mg dose showed a significant improvement at week 4, but this was not sustained. | [9][10] |
Overall, the efficacy profile of this compound in Alzheimer's disease did not warrant further development.[9]
Clinical Efficacy in Schizophrenia
This compound was also investigated for the treatment of cognitive impairment associated with schizophrenia.
| Trial (Identifier) | Treatment Groups | Duration | Key Findings | Reference |
| Phase 2 (NCT number not specified) | This compound (10 mg, 25 mg QD), Placebo | 12 weeks | Did not meet the primary endpoint on the MATRICS Consensus Cognitive Battery (MCCB) composite score. A significant procognitive effect was observed in non-smoking subjects, particularly in verbal learning, working memory, and attention. | [2][11] |
| Phase 2b (NCT01655680) | This compound (25 mg, 50 mg, 75 mg QD), Placebo | 24 weeks | Did not demonstrate a consistent effect on cognition in non-smoking subjects. A trend toward improvement in negative symptoms was observed. | [12] |
Experimental Protocols: Clinical Trials
General Design: The clinical trials were typically randomized, double-blind, placebo-controlled, multi-center studies.[9][11][12]
Patient Population: Participants were diagnosed with mild-to-moderate Alzheimer's disease or schizophrenia, with specific inclusion and exclusion criteria (e.g., Mini-Mental Status Examination scores for AD).[4]
Efficacy Assessments:
-
Alzheimer's Disease: The primary efficacy measure was the change from baseline to the end of the study in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score.[4][8][9]
-
Schizophrenia: The primary efficacy measure was the change from baseline to the end of the study on the MATRICS Consensus Cognitive Battery (MCCB) neurocognitive composite score.[11][12]
Safety Monitoring: Adverse events, vital signs, and other safety parameters were monitored throughout the studies.[4][9]
Comparison with Alternatives
This compound's clinical performance was often compared to existing treatments or other investigational drugs.
| Compound | Mechanism of Action | Indication | Clinical Trial Comparison with this compound |
| Donepezil | Acetylcholinesterase Inhibitor | Alzheimer's Disease | In Phase 2 trials, donepezil consistently showed a statistically significant improvement in ADAS-Cog scores, whereas this compound did not.[4] |
| EVP-6124 (Encenicline) | α7 nAChR Partial Agonist | Alzheimer's Disease, Schizophrenia | Preclinical studies showed procognitive effects.[7] Clinical development was halted due to safety concerns. |
| MEM3454/RG3487 | α7 nAChR Partial Agonist | Alzheimer's Disease | Initial studies showed procognitive effects, but these were not replicated in a larger Phase 2 trial.[7] |
Visualizing the Pathway and Process
To better understand the mechanism and evaluation of this compound, the following diagrams illustrate the α7 nAChR signaling pathway and the general workflow from in vitro discovery to in vivo clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Nelonicline | ALZFORUM [alzforum.org]
- 4. d-nb.info [d-nb.info]
- 5. This compound monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α7 nicotinic receptor agonists reduce levodopa-induced dyskinesias with severe nigrostriatal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 2 randomized, controlled trial of the α7 agonist this compound in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Randomized Trial to Assess the Efficacy and Safety of this compound, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The α7 Nicotinic Agonist this compound in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Abt-126 and Acetylcholinesterase Inhibitors in Cognitive Task Performance
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutic agents to combat cognitive decline in neuropsychiatric and neurodegenerative disorders has led to the exploration of diverse pharmacological targets. This guide provides a detailed comparison of Abt-126, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, and acetylcholinesterase inhibitors (AChEIs), the current standard of care for Alzheimer's disease, in their effects on cognitive performance. This analysis is based on available preclinical and clinical trial data, offering a resource for researchers and professionals in the field of drug development.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and AChEIs lies in their approach to enhancing cholinergic neurotransmission, a key pathway implicated in cognitive processes.
This compound directly stimulates the α7 nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that, upon activation, lead to an influx of calcium ions. This influx can trigger a cascade of downstream signaling events, ultimately modulating the release of several neurotransmitters crucial for cognition, including acetylcholine, dopamine, and glutamate.
Acetylcholinesterase inhibitors , on the other hand, employ an indirect strategy. They work by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By blocking this enzyme, AChEIs increase the synaptic concentration and duration of action of acetylcholine, thereby enhancing cholinergic signaling.
Below is a DOT language script illustrating the distinct signaling pathways of this compound and Acetylcholinesterase Inhibitors.
Caption: Signaling pathways of this compound and Acetylcholinesterase Inhibitors.
Comparative Efficacy in Cognitive Tasks: A Review of Clinical Trial Data
The clinical development of this compound has primarily focused on its potential to treat cognitive impairment associated with schizophrenia and Alzheimer's disease. Acetylcholinesterase inhibitors are a well-established class of drugs for the symptomatic treatment of Alzheimer's disease.
Alzheimer's Disease
A key head-to-head comparison can be drawn from a Phase 2b clinical trial that evaluated this compound as a monotherapy in patients with mild-to-moderate Alzheimer's disease, with donepezil (an AChEI) as an active control.
Table 1: Comparison of this compound and Donepezil in Mild-to-Moderate Alzheimer's Disease
| Parameter | This compound (25-75 mg/day) | Donepezil (10 mg/day) | Placebo |
| Primary Endpoint: Change from Baseline in ADAS-Cog 11-item Total Score at Week 24 | -0.47 to -1.08 (p > 0.05 vs. placebo) | -2.29 (p = 0.008 vs. placebo) | - |
| Study Population | 438 subjects with mild-to-moderate Alzheimer's disease | 76 subjects | 104 subjects |
| Duration | 24 weeks | 24 weeks | 24 weeks |
Data sourced from a Phase 2b, randomized, double-blind, placebo- and active-controlled study.
The results of this trial indicated that while donepezil demonstrated a statistically significant improvement in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) scores compared to placebo, no statistically significant improvement was observed with any of the tested doses of this compound.
Another study investigated this compound as an add-on therapy to stable doses of AChEIs in patients with mild-to-moderate Alzheimer's. This trial also failed to meet its primary efficacy endpoint, with neither the 25 mg nor the 75 mg dose of this compound showing a significant improvement in ADAS-Cog scores at week 24 compared to placebo.
Schizophrenia
The evaluation of this compound in treating cognitive impairment in schizophrenia has yielded more nuanced results. A significant interaction with smoking status was observed in a 12-week, randomized controlled trial.
Table 2: Efficacy of this compound on Cognitive Performance in Schizophrenia (by Smoking Status)
| Parameter | This compound (25 mg/day) - Non-smokers | Placebo - Non-smokers | This compound (25 mg/day) - Smokers | Placebo - Smokers |
| Primary Endpoint: Change from Baseline in MCCB Composite Score | Statistically significant improvement | - | No significant difference | - |
| Specific Domains (Non-smokers) | Significant improvements in verbal learning, working memory, and attention | - | - | - |
| Study Population | 207 clinically stable patients with schizophrenia | - | - | - |
| Duration | 12 weeks | 12 weeks | 12 weeks | 12 weeks |
Data sourced from a randomized, double-blind, placebo-controlled study.
In non-smoking patients with schizophrenia, this compound at a dose of 25 mg demonstrated a significant procognitive effect, particularly in the domains of verbal learning, working memory, and attention, as measured by the MATRICS Consensus Cognitive Battery (MCCB). However, these effects were not observed in smoking patients. The prevailing hypothesis for this discrepancy is that chronic nicotine exposure from smoking may lead to a desensitization of nicotinic receptors.
Systematic reviews and meta-analyses of acetylcholinesterase inhibitors for cognitive impairment in schizophrenia have generally shown limited and inconsistent evidence of efficacy. While some individual studies have suggested modest benefits in specific cognitive domains, a broad and robust effect has not been established.
Experimental Protocols: A Closer Look at the Methodologies
Understanding the design of the key clinical trials is crucial for interpreting the comparative data.
This compound Monotherapy Trial in Alzheimer's Disease (NCT01527916)
-
Study Design: A 24-week, randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter Phase 2b study.
-
Participants: 438 subjects aged 50-90 years with a diagnosis of mild-to-moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 10-24). Participants were not taking any AChEIs or memantine.
-
Interventions: Subjects were randomized to receive once-daily oral doses of this compound (25 mg, 50 mg, or 75 mg), donepezil (10 mg), or placebo.
-
Primary Outcome Measure: Change from baseline to week 24 in the 11-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) total score.
-
Secondary Outcome Measures: Included the Clinical Dementia Rating-Sum of Boxes (CDR-SB), Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale, and the Neuropsychiatric Inventory (NPI).
This compound Trial in Schizophrenia (NCT01655680)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 2b study.
-
Participants: 207 clinically stable outpatients with a diagnosis of schizophrenia.
-
Interventions: Subjects were randomized to receive once-daily oral doses of this compound (10 mg or 25 mg) or placebo.
-
Primary Outcome Measure: Change from baseline to week 12 in the MATRICS Consensus Cognitive Battery (MCCB) composite score.
-
Key Inclusion/Exclusion Criteria: Stratification was based on smoking status.
Below is a DOT language script visualizing the general workflow of these clinical trials.
Caption: A generalized workflow for the clinical trials described.
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials. The most commonly reported adverse events include dizziness, headache, constipation, and nausea, which were generally mild to moderate in severity.
Acetylcholinesterase inhibitors are associated with a well-characterized side effect profile, primarily gastrointestinal in nature, including nausea, vomiting, diarrhea, and anorexia. Cardiovascular side effects such as bradycardia can also occur.
Conclusion
This compound and acetylcholinesterase inhibitors represent distinct therapeutic strategies for enhancing cognitive function. While AChEIs have established, albeit modest, efficacy in the symptomatic treatment of Alzheimer's disease, the clinical development of this compound has not demonstrated a consistent or superior benefit in this patient population. The procognitive effects of this compound observed in non-smoking patients with schizophrenia suggest a potential niche for this mechanism of action, though further research is required to fully elucidate its therapeutic potential and the impact of factors such as smoking status. For drug development professionals, the journey of this compound underscores the complexities of targeting the cholinergic system and highlights the importance of patient stratification in clinical trial design.
Meta-analysis of Abt-126 Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data for Abt-126, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It objectively compares the performance of this compound with relevant alternatives and is supported by experimental data from key clinical trials. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Executive Summary
This compound has been investigated as a potential therapeutic agent for cognitive impairment in both Alzheimer's disease and schizophrenia. As a selective agonist of the α7 nicotinic acetylcholine receptor, its mechanism of action is centered on modulating cholinergic signaling pathways implicated in cognitive processes. Clinical trials have evaluated various dosages of this compound against placebo and active comparators, such as donepezil, an acetylcholinesterase inhibitor. While this compound has demonstrated an acceptable safety profile, its efficacy in improving cognitive endpoints has not been consistently established across the studied indications and patient populations. This guide synthesizes the available data to provide a clear comparison of its performance.
Comparative Efficacy of this compound
The efficacy of this compound has been primarily assessed using standardized cognitive scales. In clinical trials for mild-to-moderate Alzheimer's disease, the primary endpoint was often the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score. For cognitive impairment associated with schizophrenia, the MATRICS Consensus Cognitive Battery (MCCB) was the main tool for evaluating efficacy.
This compound in Alzheimer's Disease
Clinical trials of this compound as both a monotherapy and an add-on therapy to acetylcholinesterase inhibitors (AChEIs) in patients with mild-to-moderate Alzheimer's disease did not demonstrate statistically significant improvement in the primary efficacy endpoint compared to placebo at the studied doses.[1][2] In a phase 2b monotherapy trial (NCT01527916), various doses of this compound (25 mg, 50 mg, and 75 mg daily) did not show a significant improvement on the ADAS-Cog total score at week 24 versus placebo.[1] In contrast, the active comparator, donepezil, did show a statistically significant improvement.[1]
Similarly, in a study where this compound was administered as an add-on therapy to stable doses of AChEIs (NCT01549834), neither the 25 mg nor the 75 mg daily dose of this compound resulted in a significant improvement on the ADAS-Cog score at week 24 compared to placebo.[2] Interestingly, a transient significant improvement was observed for the 25 mg dose at week 4.[2]
| Treatment Group | N | Baseline ADAS-Cog (Mean ± SD) | Change from Baseline at Week 24 (Mean ± SE) | p-value vs. Placebo |
| NCT01527916 (Monotherapy) | ||||
| Placebo | 104 | 22.8 ± 7.6 | - | - |
| This compound 25 mg | 77 | 23.5 ± 7.9 | -0.47 ± 0.94 | 0.309 |
| This compound 50 mg | 108 | 23.1 ± 8.1 | -0.87 ± 0.85 | 0.153 |
| This compound 75 mg | 73 | 23.3 ± 8.3 | -1.08 ± 0.94 | 0.127 |
| Donepezil 10 mg | 76 | 23.6 ± 8.0 | -2.29 ± 0.95 | 0.008 |
| NCT01549834 (Add-on to AChEIs) | ||||
| Placebo | 146 | 24.1 ± 7.5 | - | - |
| This compound 25 mg | 143 | 24.5 ± 7.8 | - | Not Significant |
| This compound 75 mg | 145 | 24.2 ± 7.9 | - | Not Significant |
Table 1: Efficacy of this compound in Alzheimer's Disease (ADAS-Cog Scores)
This compound in Schizophrenia
In a phase 2b study (NCT01655680) evaluating this compound for cognitive impairment in non-smoking subjects with schizophrenia, the primary endpoint of change from baseline on the MCCB neurocognitive composite score at week 12 was not met for the 50 mg dose compared to placebo.[3] However, a trend for improvement in negative symptoms was observed at week 24.[3]
Another phase 2 study in clinically stable patients with schizophrenia showed that while this compound did not produce a significant improvement on the overall MCCB composite score, a significant procognitive effect was observed in a sub-group of non-smoking patients.[4] In these non-smokers, the 25 mg dose of this compound led to significant improvements in verbal learning, working memory, and attention/vigilance compared to placebo.[4]
| Treatment Group | N | Baseline MCCB Composite Score (Mean ± SD) | Change from Baseline at Week 12 (LSMD vs. Placebo) | p-value vs. Placebo |
| NCT01655680 | ||||
| Placebo | - | - | - | - |
| This compound 50 mg | - | - | +2.66 (±0.54) vs +2.46 (±0.56) | >0.05 |
| Phase 2 Study in Smokers and Non-smokers | ||||
| Placebo | - | - | - | - |
| This compound 10 mg (Overall) | - | - | 1.3 | Not Significant |
| This compound 25 mg (Overall) | - | - | 1.5 | Not Significant |
| This compound 10 mg (Non-smokers) | - | - | 2.9 (SE=1.4) | - |
| This compound 25 mg (Non-smokers) | - | - | 5.2 (SE=1.6) | - |
Table 2: Efficacy of this compound in Schizophrenia (MCCB Composite Scores)
Safety and Tolerability Profile
Across clinical trials, this compound has been generally well-tolerated. The rates of serious adverse events and discontinuations due to adverse events were similar between this compound and placebo groups.[1]
| Indication | Most Common Adverse Events |
| Alzheimer's Disease | Constipation, fall, headache, agitation, diarrhea[1][2] |
| Schizophrenia | Dizziness, diarrhea, fatigue (all <8% incidence)[4] |
Table 3: Common Adverse Events Associated with this compound
Experimental Protocols
Alzheimer's Disease Clinical Trials (e.g., NCT01527916)
-
Study Design: Randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Participant Population: Male and female subjects aged 55-90 years with a diagnosis of probable mild-to-moderate Alzheimer's disease according to NINCDS-ADRDA criteria. Key inclusion criteria included a Mini-Mental State Examination (MMSE) score of 10-24. Key exclusion criteria included current use of medications for Alzheimer's disease.
-
Interventions: this compound (25 mg, 50 mg, or 75 mg once daily), donepezil (10 mg once daily), or placebo for 24 weeks.
-
Primary Efficacy Endpoint: Change from baseline to week 24 in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score.
-
ADAS-Cog Administration: The ADAS-Cog is a standardized tool that assesses multiple cognitive domains including memory, language, and praxis. It consists of 11 tasks, and the total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. The assessment is administered by a trained rater and includes tasks such as word recall, naming objects and fingers, following commands, constructional praxis, and orientation.
Schizophrenia Clinical Trial (e.g., NCT01655680)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.
-
Participant Population: Clinically stable outpatients with a diagnosis of schizophrenia.
-
Interventions: this compound (e.g., 50 mg once daily) or placebo for a specified duration (e.g., 24 weeks).
-
Primary Efficacy Endpoint: Change from baseline to a specified timepoint (e.g., week 12) on the MATRICS Consensus Cognitive Battery (MCCB) neurocognitive composite score.
-
MCCB Administration: The MCCB is a battery of 10 tests designed to assess cognitive domains relevant to schizophrenia, including speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem-solving, and social cognition. Raw scores from the individual tests are converted to T-scores, which are then used to calculate domain scores and an overall composite score.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound: α7 nAChR Agonism
This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). Activation of this receptor, a ligand-gated ion channel, leads to an influx of calcium ions. This influx can trigger downstream signaling cascades, including the activation of second messenger systems, which are believed to play a role in synaptic plasticity and cognitive function.
Caption: Mechanism of action of this compound as an α7 nAChR agonist.
Mechanism of Action of Donepezil: Acetylcholinesterase Inhibition
Donepezil, an active comparator in some this compound trials, is an acetylcholinesterase inhibitor. It reversibly binds to and inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to an increased concentration of acetylcholine, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of action of Donepezil.
Clinical Trial Workflow for this compound in Alzheimer's Disease
The following diagram illustrates a typical workflow for a clinical trial investigating this compound in patients with Alzheimer's disease.
Caption: Workflow of an this compound clinical trial in Alzheimer's disease.
Conclusion
The meta-analysis of available clinical trial data for this compound indicates that while the drug is generally safe and well-tolerated, it has not demonstrated consistent, statistically significant efficacy in improving cognitive function in broad populations with mild-to-moderate Alzheimer's disease or schizophrenia at the doses studied. The trend towards efficacy in non-smoking schizophrenia patients suggests a potential area for further investigation, possibly with refined patient selection criteria. The comparison with donepezil in Alzheimer's disease trials highlights the challenge of developing novel pro-cognitive agents that can surpass the modest effects of existing treatments. This guide provides a foundational overview for researchers to understand the clinical development landscape of this compound and to inform future research in the pursuit of effective treatments for cognitive impairment.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 nicotinic acetylcholine receptors and their role in cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Abt-126 and Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the α7 nicotinic acetylcholine receptor (nAChR) agonist, Abt-126, with positive allosteric modulators (PAMs) of the same receptor. The information presented herein is intended to assist researchers in understanding the distinct pharmacological profiles of these compounds and to provide a basis for selecting appropriate tools for preclinical and clinical research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts through signaling and workflow diagrams.
Introduction to α7 nAChR Modulation
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for cognitive functions like learning and memory.[1] Dysregulation of α7 nAChR signaling has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a key therapeutic target.[1]
Two primary strategies for enhancing α7 nAChR activity are direct agonism and positive allosteric modulation.
-
Agonists , such as this compound, directly bind to the orthosteric site of the receptor, mimicking the effect of the endogenous ligand acetylcholine to activate the channel.
-
Positive Allosteric Modulators (PAMs) bind to a site on the receptor distinct from the agonist binding site.[2] PAMs do not activate the receptor on their own but enhance the response of the receptor to an agonist.[2] They are further classified into two main types:
This guide will focus on comparing the pharmacological and functional profiles of the selective α7 nAChR agonist this compound with representative Type I and Type II PAMs. Due to the limited availability of direct head-to-head comparative studies involving this compound, data from studies using the well-characterized selective α7 nAChR agonist A-582941 will be used as a proxy for a direct agonist in some comparisons with PAMs.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and representative α7 nAChR PAMs.
Table 1: In Vitro Pharmacological Profile
| Compound | Class | Target | Binding Affinity (Ki) | Potency (EC50) | Efficacy (% of max response) | Reference |
| This compound | Agonist | Human α7 nAChR | 12.3 nM | - | - | MedChemExpress |
| A-582941 | Agonist | Rat α7 nAChR | 10.8 nM | 5.2 µM | 32% (vs Acetylcholine) | [1] |
| PNU-120596 | Type II PAM | α7 nAChR | - | Potentiates agonist response | Enhances agonist efficacy | [4][5] |
| NS-1738 | Type I PAM | α7 nAChR | - | Potentiates agonist response | Enhances agonist efficacy | [3] |
| CCMI | Type I PAM | α7 nAChR | - | Potentiates agonist response | Enhances agonist efficacy | [6] |
Table 2: In Vivo Cognitive Efficacy in Rodent Models
| Compound | Class | Animal Model | Behavioral Task | Effective Dose | Outcome | Reference |
| A-582941 | Agonist | Rat | Novel Object Recognition | 0.3 mg/kg | Improved recognition memory | [7] |
| A-582941 | Agonist | Rat | Morris Water Maze | Ineffective | No improvement in spatial memory | [6] |
| PNU-120596 | Type II PAM | Rat | Novel Object Recognition | 1 mg/kg | Improved recognition memory | [7] |
| PNU-120596 | Type II PAM | Rat | Morris Water Maze | Ineffective | No improvement in spatial memory | [6] |
| CCMI | Type I PAM | Rat | Novel Object Recognition | Ineffective | No improvement in recognition memory | [6] |
| CCMI | Type I PAM | Rat | Morris Water Maze | 3 mg/kg | Improved spatial memory | [7] |
Signaling Pathways and Experimental Workflows
α7 nAChR Signaling Pathway
Activation of the α7 nAChR by an agonist leads to the influx of cations, primarily Ca2+, which in turn triggers downstream signaling cascades, including the activation of extracellular signal-regulated kinases (ERK1/2). This pathway is believed to be crucial for the pro-cognitive effects of α7 nAChR activation.
Caption: Simplified signaling pathway of the α7 nAChR.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of compounds targeting the α7 nAChR, from initial binding assays to functional electrophysiological recordings.
Caption: A typical in vitro experimental workflow.
Comparative Logic for Agonists vs. PAMs
This diagram outlines the logical framework for comparing the mechanisms and effects of α7 nAChR agonists and PAMs.
Caption: Logical comparison of Agonist vs. PAM action.
Experimental Protocols
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
This technique is commonly used to study the function of ion channels, including the α7 nAChR, expressed in a heterologous system.
1. Oocyte Preparation:
-
Harvest oocytes from female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution.
2. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply drugs (agonists and/or PAMs) via the perfusion system.
-
Record the elicited currents using a voltage-clamp amplifier.
3. Data Analysis:
-
Measure the peak amplitude of the current response to agonist application.
-
For PAMs, co-apply with a sub-maximal concentration of an agonist (e.g., acetylcholine) and measure the potentiation of the agonist-evoked current.
-
Determine dose-response relationships to calculate EC50 and Emax values.
-
Analyze the kinetics of channel activation and desensitization.
Novel Object Recognition (NOR) Test in Rats
The NOR test is a widely used behavioral assay to assess short-term recognition memory.
1. Habituation:
-
Individually house rats and handle them for several days before the experiment.
-
On the day before testing, allow each rat to explore an empty open-field arena (e.g., 50 x 50 x 50 cm) for 10 minutes to habituate to the environment.
2. Training (T1):
-
On the test day, place two identical objects in the arena.
-
Place a rat in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
3. Testing (T2):
-
After a retention interval (e.g., 1 hour), place the rat back in the arena.
-
One of the familiar objects is replaced with a novel object.
-
The time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
4. Drug Administration:
-
Administer the test compound (e.g., this compound, A-582941, PNU-120596) or vehicle intraperitoneally at a specified time before the training phase (e.g., 30 minutes).
Discussion and Conclusion
The available data indicate that both α7 nAChR agonists, such as this compound and A-582941, and PAMs are effective in modulating cognitive function in preclinical models. However, they exhibit distinct pharmacological profiles and may be suited for different therapeutic strategies.
Agonists like this compound directly activate the α7 nAChR, offering a robust and direct mechanism to enhance cholinergic signaling. In contrast, PAMs provide a more nuanced approach by amplifying the effect of the endogenous neurotransmitter, acetylcholine. This may offer a more physiologically relevant modulation of receptor activity.
The differential effects of Type I and Type II PAMs in various behavioral tasks, as highlighted in the in vivo data table, suggest that the kinetics of channel modulation (i.e., the effect on desensitization) can significantly influence the behavioral outcome. For instance, the Type II PAM PNU-120596 and the agonist A-582941 improved recognition memory, while the Type I PAM CCMI was effective in a spatial memory task where the others were not.[6] This suggests that the choice between an agonist and different types of PAMs may depend on the specific cognitive domain being targeted.
Further head-to-head comparative studies, particularly those that include in vitro electrophysiological and in vivo behavioral assessments within the same study, are needed to fully elucidate the relative advantages and disadvantages of this compound and various α7 nAChR PAMs. Such studies will be crucial for the rational design of novel therapeutics for cognitive disorders.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. α7 nicotinic receptor agonist and positive allosteric modulators differently improved schizophrenia-like cognitive deficits in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repeated treatment with alpha 7 nicotinic acetylcholine receptor ligands enhances cognitive processes and stimulates Erk1/2 and Arc genes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
